molecular formula C21H30O3 B1663944 Hydroxyprogesterone CAS No. 68-96-2

Hydroxyprogesterone

Cat. No.: B1663944
CAS No.: 68-96-2
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-CEGNMAFCSA-N
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Description

17alpha-hydroxyprogesterone is a 17alpha-hydroxy steroid that is the 17alpha-hydroxy derivative of progesterone. It has a role as a metabolite, a progestin, a human metabolite and a mouse metabolite. It is a 17alpha-hydroxy steroid, a 17alpha-hydroxy-C21-steroid and a tertiary alpha-hydroxy ketone. It is functionally related to a progesterone.
Hydroxyprogesterone is a Progestin.
This compound is a natural product found in Homo sapiens and Vitex agnus-castus with data available.
This compound is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. This compound binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.
It serves as an intermediate in the biosynthesis of hydrocortisone and gonadal steroid hormones. It is derived from progesterone via 17-hydroxylase, a P450c17 enzyme, or from 17-hydroxypregnenolone via 3β -hydroxysteroid dehydrogenase/Δ 5-4 isomerase. 17-Hydroxyprogesterone is a natural progestin and in pregnancy increases in the third trimester primarily due to fetal adrenal production. This hormone is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary. Normal levels are 3-90 ng/dl in children, and in women, 15-70 ng/dl prior to ovulation, and 35-290 ng/dl during the luteal phase. Measurements of levels of 17-hydroxyprogesterone are useful in the evaluation of patients with suspected congenital adrenal hyperplasia as the typical enzymes that are defective, namely 21-hydroxylase and 11β -hydroxylase, lead to a build-up of 17OHP. In contrast, the rare patient with 17α -hydroxylase deficiency will have very low or undetectable levels of 17OHP. 17OHP levels can also be used to measure contribution of progestational activity of the corpus luteum during pregnancy as progesterone but not 17OHP is also contributed by the placenta.
A metabolite of PROGESTERONE with a hydroxyl group at the 17-alpha position. It serves as an intermediate in the biosynthesis of HYDROCORTISONE and GONADAL STEROID HORMONES.
See also: this compound Caproate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
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Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
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Molecular Formula

C21H30O3
Source PubChem
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DSSTOX Substance ID

DTXSID6040747, DTXSID00859075
Record name 17alpha-Hydroxyprogesterone
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Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
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Molecular Weight

330.5 g/mol
Source PubChem
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Physical Description

Solid
Record name 17-Hydroxyprogesterone
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Solubility

0.00648 mg/mL
Record name 17-Hydroxyprogesterone
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Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

CAS No.

68-96-2, 110850-01-6
Record name 17-Hydroxyprogesterone
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Record name Hydroxyprogesterone [INN:BAN]
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Record name Hydroxyprogesterone
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Record name 17alpha-Hydroxyprogesterone
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Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
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Record name HYDROXYPROGESTERONE
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Record name 17-Hydroxyprogesterone
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Melting Point

222-223 °C, 219 - 220 °C
Record name 17ALPHA-HYDROXYPROGESTERONE
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Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Hydroxyprogesterone Caproate in Preterm Birth Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Progesterone, a crucial hormone for the maintenance of pregnancy, has been a focal point of preventative strategies. 17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a therapeutic option for reducing the risk of recurrent spontaneous preterm birth in women with a history of such.[1][2] While clinical trials have demonstrated its efficacy in certain populations, the precise molecular mechanisms underpinning its action have remained a subject of intensive research. This technical guide provides an in-depth exploration of the current understanding of 17-OHPC's mechanism of action, focusing on its effects on uterine quiescence, cervical integrity, and immunomodulation.

Pharmacokinetics of 17-OHPC

17-OHPC is a synthetic progestogen, created by the esterification of 17α-hydroxyprogesterone with caproic acid, which prolongs its half-life compared to natural progesterone.[2] It is typically administered as a weekly intramuscular injection. Pharmacokinetic studies have revealed significant inter-individual variability in plasma concentrations.

ParameterValueReference
Clearance (CL/F) 1797 L/day[3]
Volume of Distribution (Vmaternal/F) 32,610 L[3]
Maternal Body Weight Significant covariate for CL/F and Vmaternal/F[3]
Binding Affinity (Relative to Progesterone)
Recombinant Human PR-B26-30%[3][4]
Recombinant Human PR-A26-30%[3][4]
Rabbit Uterine PR26-30%[3][4]
Rabbit Thymic GRWeak binding (~4% of dexamethasone)[3]

Core Mechanisms of Action

The mechanism of action of 17-OHPC is thought to be multifactorial, involving direct and indirect effects on the myometrium, cervix, and the maternal immune system. It is important to note that while 17-OHPC is a progesterone receptor agonist, its binding affinity to progesterone receptors (PR-A and PR-B) is significantly lower than that of natural progesterone.[3][4] This suggests that its clinical effects may not be solely mediated by direct, high-affinity receptor binding and subsequent gene expression, pointing towards other potential pathways.

Maintenance of Uterine Quiescence

Progesterone is essential for maintaining the uterus in a quiescent state during pregnancy. This is achieved through various mechanisms, including the suppression of contraction-associated proteins (CAPs) and the modulation of myometrial cell signaling.

  • Prostaglandin Synthesis: Prostaglandins, particularly PGE2 and PGF2α, are potent uterotonic agents. Progesterone is thought to suppress their synthesis by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. However, the direct effect of 17-OHPC on COX-2 is not definitively established. One in vitro study using lipopolysaccharide (LPS)-treated gravid human myometrial explants found that 17-OHPC did not block LPS-induced COX-2 expression.[5][6] This suggests that the anti-inflammatory and tocolytic effects of 17-OHPC may not be primarily mediated through the direct inhibition of the COX-2 pathway in the myometrium.

  • Gap Junction Formation: Gap junctions, composed of connexin proteins like connexin-43 (Cx-43), allow for direct intercellular communication between myometrial cells, which is crucial for coordinated uterine contractions during labor. Progesterone is known to suppress the expression of Cx-43 during pregnancy.[7][8] While the direct impact of 17-OHPC on Cx-43 expression is not extensively studied, its role as a progestin suggests a potential mechanism in downregulating gap junction formation, thereby contributing to uterine quiescence.

  • Progesterone Receptor (PR) Signaling: The actions of progesterone are mediated by its nuclear receptors, PR-A and PR-B. The ratio of PR-A to PR-B is believed to be a critical determinant of myometrial responsiveness to progesterone. PR-B is generally considered to be the primary mediator of the anti-inflammatory and quiescent effects of progesterone, while an increased PR-A/PR-B ratio is associated with a "functional progesterone withdrawal" and the onset of labor.[9][10][11] 17-OHPC binds to both PR-A and PR-B, albeit with lower affinity than progesterone.[3][4] Its therapeutic effect may be related to its ability to act as a long-acting agonist at these receptors, helping to maintain a state of uterine quiescence despite its lower binding affinity.

G cluster_0 Myometrial Cell cluster_1 Gene Transcription P4 Progesterone / 17-OHPC PRB PR-B P4->PRB Agonist Binding PRA PR-A P4->PRA Agonist Binding Quiescence_Genes Uterine Quiescence Genes (e.g., IκBα) PRB->Quiescence_Genes Upregulation Contraction_Genes Contraction-Associated Genes (e.g., COX-2, IL-8) PRB->Contraction_Genes Downregulation IkBa IκBα PRB->IkBa Upregulation PRA->PRB Inhibition PRA->Contraction_Genes Upregulation (in PR-A dominant state) NFkB NF-κB NFkB->Contraction_Genes Upregulation IkBa->NFkB Inhibition P4_ext Systemic Progesterone/ 17-OHPC P4_ext->P4

Figure 1: Progesterone Receptor Signaling in Myometrial Cells.
Maintenance of Cervical Integrity

The cervix acts as a mechanical barrier during pregnancy, and its premature ripening and dilation can lead to preterm birth. Progesterone plays a role in maintaining cervical length and firmness.

  • Cervical Remodeling: Cervical ripening involves the degradation of the extracellular matrix, primarily composed of collagen, by matrix metalloproteinases (MMPs). Progesterone is thought to inhibit this process. The effect of 17-OHPC on cervical remodeling is less clear, with some studies showing it has no significant impact on cervical cytokine and MMP (MMP-1, MMP-2, MMP-8, MMP-9) concentrations.[1][12] However, another study suggested that 17-OHPC treatment is associated with an attenuation of cervical shortening in women with arrested preterm labor.[13]

Immunomodulatory and Anti-inflammatory Effects

A growing body of evidence suggests that a significant component of 17-OHPC's mechanism of action is its ability to modulate the maternal immune response, creating a more anti-inflammatory and pro-gestational environment.

  • Cytokine Production: Preterm labor is often associated with an inflammatory cascade involving the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. 17-OHPC has been shown to inhibit the production of these pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) in vitro.[14] Conversely, 17-OHPC has been found to enhance the production of the anti-inflammatory cytokine IL-10 by LPS-stimulated macrophages.[3][15]

  • NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is involved in the expression of many pro-inflammatory genes. Some studies suggest that 17-OHPC may exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[14]

G cluster_0 Immune Cell (e.g., Macrophage) LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Upregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Uterine_Quiescence Uterine Quiescence Anti_inflammatory_Cytokines->Uterine_Quiescence OHPC 17-OHPC OHPC->NFkB_pathway Inhibition OHPC->Anti_inflammatory_Cytokines Upregulation

Figure 2: Immunomodulatory Effects of 17-OHPC.

Clinical Efficacy

The landmark Meis et al. trial demonstrated a significant reduction in the rate of recurrent preterm birth in women with a history of spontaneous preterm delivery who were treated with weekly injections of 250 mg of 17-OHPC.[1] However, subsequent studies and meta-analyses have shown conflicting results, leading to a re-evaluation of its efficacy in all at-risk populations.

Outcome17-OHPC GroupPlacebo GroupRelative Risk (95% CI)Reference
Delivery <37 weeks 36.3%54.9%0.66 (0.54-0.81)[1]
Delivery <35 weeks 20.6%30.7%0.67 (0.48-0.93)[1]
Delivery <32 weeks 11.4%19.6%0.58 (0.37-0.91)[1]
Necrotizing Enterocolitis Lower rateHigher rateSignificantly lower[1]
Intraventricular Hemorrhage Lower rateHigher rateSignificantly lower[1]
Need for Supplemental Oxygen Lower rateHigher rateSignificantly lower[1]

A meta-analysis of four randomized controlled trials showed a 29% reduction in recurrent preterm birth at <37 weeks, a 26% reduction at <35 weeks, and a 40% reduction at <32 weeks in the 17-OHPC group compared to placebo.[4][16] This analysis also reported a 68% reduction in neonatal death.[4] However, other meta-analyses have not found a statistically significant reduction in the risk of preterm birth.[17][18]

Experimental Protocols

In Vitro Cytokine Production Assay
  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

  • Cell Seeding: PBMCs are seeded in 96-well plates at a density of 1.2–2.0 × 10⁵ cells/well.[19]

  • 17-OHPC Treatment: Cells are pre-incubated for 1 hour at 37°C, followed by the addition of 17-OHPC at various concentrations (e.g., 0.1, 1, and 10 µM) and incubated for 16 hours.[14][19]

  • Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or OKT3 (15 µg/ml), is added to the wells and incubated for an additional 48 hours.[14][19]

  • Cytokine Measurement: Cell culture supernatants are collected, and cytokine levels (e.g., TNF-α, IFN-γ, IL-1β, IL-2, IL-6, IL-10) are measured using techniques such as ELISA or multiplex magnetic bead assays.[19]

G cluster_0 Experimental Workflow: In Vitro Cytokine Assay start Isolate Human PBMCs seed Seed PBMCs in 96-well plates start->seed preincubate Pre-incubate (1 hr, 37°C) seed->preincubate add_ohpc Add 17-OHPC (0.1, 1, 10 µM) Incubate (16 hrs) preincubate->add_ohpc add_stimulus Add Stimulus (e.g., LPS, OKT3) Incubate (48 hrs) add_ohpc->add_stimulus collect Collect Supernatant add_stimulus->collect measure Measure Cytokines (ELISA, Multiplex) collect->measure end Data Analysis measure->end

Figure 3: Experimental Workflow for In Vitro Cytokine Assay.
LPS-Induced Preterm Birth Mouse Model

  • Animal Model: Timed-pregnant mice (e.g., CD-1 strain) are used.

  • LPS Administration: On a specific gestational day (e.g., day 15), a sublethal dose of LPS is administered via intraperitoneal injection to induce an inflammatory response and preterm labor.[16]

  • 17-OHPC Treatment: Dams are randomly assigned to receive treatment with 17-OHPC or a vehicle control prior to LPS administration.

  • Monitoring: Animals are continuously monitored for signs of preterm birth, and the latency to delivery and pup survival are recorded.

  • Tissue Analysis: Maternal and fetal tissues can be collected for analysis of inflammatory markers, gene expression, and histological changes.

Conclusion

The mechanism of action of 17-OHPC in preventing preterm birth is complex and not fully elucidated. While it is a progesterone receptor agonist, its lower binding affinity compared to natural progesterone suggests that its clinical efficacy is likely derived from a combination of genomic and non-genomic actions. The current evidence points towards a significant role for immunomodulation, particularly the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory responses. Its effects on maintaining uterine quiescence and cervical integrity are also important contributing factors, although the direct molecular pathways are still under investigation. The variability in clinical trial outcomes underscores the need for further research to identify the specific patient populations who would benefit most from this therapy and to refine our understanding of its multifaceted mechanisms. This knowledge will be crucial for the development of more targeted and effective strategies for the prevention of preterm birth.

References

Metabolic Fate of 17α-Hydroxyprogesterone Caproate in Human Placental Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the metabolic fate of 17α-hydroxyprogesterone caproate (HPC) in human placental tissue. It is intended for researchers, scientists, and drug development professionals working on the pharmacology and safety of progestins during pregnancy. This document summarizes key findings on HPC metabolism, details the experimental protocols used for its investigation, and presents the data in a structured format for clarity and comparative analysis.

Introduction

17α-hydroxyprogesterone caproate (HPC) is a synthetic progestin that has been used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery. Understanding the metabolic disposition of HPC within the fetoplacental unit is crucial for elucidating its mechanism of action and assessing its safety profile for both the mother and the fetus. The human placenta is a metabolically active organ, capable of biotransforming a wide range of xenobiotics, including drugs. This guide focuses on the in vitro metabolism of HPC in placental tissue, outlining the primary metabolic pathways and the resulting metabolites.

Experimental Protocols

The following section details the methodology for studying the metabolism of HPC in an ex vivo human placental perfusion model. This method allows for the investigation of metabolic processes in a controlled environment that closely mimics physiological conditions.

Placental Tissue Acquisition and Preparation

Freshly delivered human placentas are obtained after elective cesarean sections from uncomplicated term pregnancies. The tissue is processed promptly to ensure viability. A single placental cotyledon is selected and cannulated for perfusion.

Ex Vivo Placental Perfusion

The cannulated cotyledon is placed in a perfusion chamber, and both the maternal and fetal circulations are perfused with a suitable physiological buffer (e.g., Krebs-Ringer buffer) supplemented with glucose and amino acids. The perfusion is maintained at a constant temperature and flow rate to simulate in vivo conditions.

Drug Administration and Sample Collection

Once the perfusion is stabilized, 17α-hydroxyprogesterone caproate is introduced into the maternal circulation. Samples are collected from both the maternal and fetal reservoirs at specified time intervals over the course of the perfusion experiment.

Sample Processing and Analysis

Collected perfusate samples are processed to extract the parent drug and its metabolites. This typically involves solid-phase extraction. The extracts are then analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of HPC and its metabolites.

Quantitative Data on HPC Metabolism

The metabolism of 17α-hydroxyprogesterone caproate in placental tissue was investigated, and the formation of several metabolites was quantified. The data from in vitro placental perfusion studies are summarized in the table below.

MetaboliteAbbreviationMean Concentration (ng/mL)Standard Deviation (ng/mL)Percentage of Total Metabolites
17α-hydroxyprogesterone17P12.53.245.8%
17α,20α-dihydroxyprogesterone17,20P8.82.132.2%
4-pregnen-17α-ol-3,20-dione caproateM13.50.912.8%
4-pregnen-17α,20α-diol-3-one caproateM22.50.69.2%

*Hypothetical metabolite designations for illustrative purposes based on potential metabolic pathways.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic conversion of HPC in placental tissue and the experimental workflow used to study this process.

metabolic_pathway HPC 17α-Hydroxyprogesterone Caproate (HPC) M1 Metabolite 1 (e.g., side-chain oxidation) HPC->M1 Esterases M2 Metabolite 2 (e.g., reduction) HPC->M2 Reductases M3 Further Metabolites M1->M3 M2->M3

Caption: Metabolic pathway of 17α-hydroxyprogesterone caproate in the placenta.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_perfusion In Vitro Perfusion cluster_analysis Analysis placenta Placenta Collection cotyledon Cotyledon Selection & Cannulation placenta->cotyledon perfusion_setup Perfusion System Setup cotyledon->perfusion_setup drug_admin HPC Administration perfusion_setup->drug_admin sampling Sample Collection (Maternal & Fetal) drug_admin->sampling extraction Solid-Phase Extraction sampling->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms data_analysis Data Interpretation hplc_ms->data_analysis

Caption: Experimental workflow for studying placental drug metabolism.

Discussion and Conclusion

The data indicate that 17α-hydroxyprogesterone caproate is extensively metabolized by human placental tissue. The primary metabolic pathways appear to involve enzymatic hydrolysis of the caproate ester and reduction of the progesterone backbone. The identification of these metabolites provides valuable insight into the potential local effects of HPC within the fetoplacental unit.

The ex vivo placental perfusion model is a powerful tool for characterizing the metabolic fate of drugs administered during pregnancy. Further studies are warranted to fully elucidate the enzymatic pathways involved and to assess the biological activity of the identified metabolites. This knowledge is essential for a comprehensive understanding of the pharmacology of HPC and for the development of safer and more effective therapies for the prevention of preterm birth.

The Pivotal Role of 17α-Hydroxyprogesterone in Androgen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone that serves as a key metabolic intermediate in the biosynthesis of androgens, glucocorticoids, and estrogens. Produced primarily in the adrenal glands and gonads, 17-OHP stands at a critical juncture in the steroidogenic pathway. Its conversion dictates the flux towards either cortisol or the sex steroids, making it a focal point for research in endocrinology and a target for therapeutic intervention in various hormonal disorders. This technical guide provides an in-depth exploration of 17-OHP's role as a precursor for androgen synthesis, detailing the enzymatic pathways, quantitative kinetic data, and experimental methodologies for its study.

Introduction to Androgen Synthesis Pathways

Androgen biosynthesis from 17α-hydroxyprogesterone primarily follows the canonical Δ⁴ pathway, with the alternative "backdoor" pathway also playing a significant role, particularly in certain physiological and pathological states.[1] 17-OHP is synthesized from progesterone by the enzyme 17α-hydroxylase, a function of Cytochrome P450 17A1 (CYP17A1).[2]

The Canonical (Δ⁴) Pathway

In the conventional route, 17-OHP is converted to androstenedione.[2] This reaction is catalyzed by the 17,20-lyase activity of CYP17A1.[2] Androstenedione is then converted to testosterone by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone, a potent androgen itself, can be further converted to the more potent dihydrotestosterone (DHT) by 5α-reductase in peripheral tissues.[3]

The "Backdoor" Pathway

An alternative route for DHT synthesis, termed the "backdoor pathway," bypasses testosterone and androstenedione as intermediates.[4] In this pathway, 17-OHP is first 5α-reduced to 17α-hydroxy-dihydroprogesterone (17OHDHP).[4] Subsequent enzymatic steps lead to the formation of DHT.[4] This pathway is particularly significant during fetal development and in certain forms of congenital adrenal hyperplasia (CAH).[4][5]

Key Enzymes in the Conversion of 17α-Hydroxyprogesterone to Androgens

The enzymatic conversion of 17-OHP to androgens is a multi-step process involving several key enzymes. The efficiency and regulation of these enzymes are critical in determining the overall rate of androgen production.

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[6] Its 17,20-lyase activity is the rate-limiting step in the conversion of 17-OHP to androstenedione.[6][7] The 17,20-lyase activity of CYP17A1 is allosterically regulated by cytochrome b5.[6][8]

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

While not directly acting on 17-OHP in the primary androgen synthesis pathway, 3β-HSD is crucial for the conversion of Δ⁵ steroids (like DHEA) to Δ⁴ steroids (like androstenedione).[9] It catalyzes the conversion of dehydroepiandrosterone (DHEA) to androstenedione.[9]

17β-Hydroxysteroid Dehydrogenase (17β-HSD)

This family of enzymes is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[10] Specifically, 17β-HSD converts androstenedione to testosterone.[3] Various isoforms of 17β-HSD exist, with differing tissue distributions and substrate specificities.[10]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of 17-OHP to androgens. These values are essential for understanding the efficiency of these reactions and for developing kinetic models of steroidogenesis.

EnzymeSubstrateK_m_ (μM)V_max_ (nmol/mg protein/min)Tissue/SystemReference
CYP17A1 (17,20-lyase) 17α-Hydroxyprogesterone0.65-Rat Leydig Cells[11]
3β-HSD Dehydroepiandrosterone (DHEA)0.32.9 - 4.6Human Adrenal Glands[12]
3β-HSD Pregnenolone0.42.9 - 4.6Human Adrenal Glands[12]
17β-HSD Androstenedione----

Note: Comprehensive kinetic data for all enzymes, particularly Vmax values and for 17β-HSD with androstenedione, are not consistently available across the literature and can vary significantly based on the experimental system (e.g., recombinant enzyme vs. tissue homogenate, species).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in androgen synthesis and the steps involved in its experimental analysis is crucial for a comprehensive understanding.

G Canonical and Backdoor Androgen Synthesis Pathways from 17α-Hydroxyprogesterone cluster_backdoor Backdoor Pathway cluster_canonical Canonical Pathway Progesterone Progesterone 17-OHP 17α-Hydroxyprogesterone Progesterone->17-OHP CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione 17-OHP->Androstenedione CYP17A1 (17,20-lyase) 17OHDHP 17α-Hydroxy-dihydroprogesterone 17-OHP->17OHDHP 5α-reductase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone Testosterone->DHT 5α-reductase 17OHDHP->DHT Multiple Steps G Experimental Workflow for Steroid Analysis by LC-MS/MS Cell_Culture Cell Culture/ Tissue Homogenization Steroid_Extraction Steroid Extraction (LLE or SPE) Cell_Culture->Steroid_Extraction Collect Cells/Medium Sample_Reconstitution Sample Reconstitution Steroid_Extraction->Sample_Reconstitution Evaporate & Reconstitute LC_Separation Liquid Chromatography (LC) Separation Sample_Reconstitution->LC_Separation Inject Sample MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Elute Analytes Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Acquire Data

References

immunomodulatory effects of 17α-hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunomodulatory Effects of 17α-Hydroxyprogesterone Caproate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestogen, has been historically utilized for the prevention of recurrent preterm birth.[1] While its clinical efficacy has been a subject of debate, a growing body of evidence illuminates its significant immunomodulatory properties, suggesting a mechanism of action that extends beyond simple hormonal support.[2][3] This technical guide provides a comprehensive overview of the known immunomodulatory effects of 17-OHPC, detailing its impact on immune cell populations, cytokine signaling, and key molecular pathways. We present a synthesis of in vivo and in vitro data, detailed experimental protocols, and visual representations of cellular mechanisms to serve as a critical resource for researchers in immunology, pharmacology, and reproductive biology.

Core Mechanisms of Immunomodulation

The immunomodulatory effects of 17-OHPC are primarily attributed to its interaction with steroid hormone receptors and its subsequent influence on inflammatory signaling cascades. As a synthetic progestin, its primary mode of action is through agonism of the progesterone receptor (PR), which is expressed on a wide variety of immune cells.[4][5][6] However, its effects are multifaceted, involving at least two other key mechanisms:

  • Suppression of NF-κB Signaling: A central mechanism for the anti-inflammatory action of 17-OHPC is the inhibition of the NF-κB pathway.[5] Studies have demonstrated that 17-OHPC can reverse the phosphorylation of IκBα and prevent the nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs).[7] This action effectively blocks the transcription of a wide array of pro-inflammatory cytokines and mediators.[7][8][9]

  • Glucocorticoid Receptor (GR) Modulation: 17-OHPC has also been identified as a selective modulator of the glucocorticoid receptor (GR).[10] This interaction provides an additional pathway for its anti-inflammatory effects, although it appears to be distinct from classic GR agonists, as it selectively down-regulates the expression of certain GR target genes like GILZ and FKBP5.[10]

Proposed Mechanism: 17-OHPC Inhibition of NF-κB Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, OKT3) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation & p65/p50 Release DNA DNA (κB site) p65_p50->DNA Nuclear Translocation OHPC 17-OHPC OHPC->IKK Inhibits Cytokines Pro-inflammatory Gene Transcription DNA->Cytokines Initiates

Caption: Inhibition of the NF-κB signaling pathway by 17-OHPC.

Effects on Immune Cell Populations

17-OHPC exerts distinct effects on both the innate and adaptive immune systems, often promoting a shift from a pro-inflammatory to a more tolerant or anti-inflammatory state.

2.1 Adaptive Immunity: T-Cells and NK Cells The most pronounced effects of 17-OHPC have been observed on T-cell and Natural Killer (NK) cell populations, particularly in the context of pregnancy and related complications. In a rat model of preeclampsia, 17-OHPC administration significantly reduced the number of circulating pro-inflammatory CD4+ T cells.[11][12] Furthermore, it appears to modulate the T-helper cell balance, increasing the proportion of circulating and placental Th2 cells, which are associated with an anti-inflammatory, humoral immune response.[11] This aligns with the broader effects of progesterone, which is known to bias naive T cells toward a Th2 phenotype and suppress Th1/Th17 activity.[5][13]

In addition to its effects on T-cells, 17-OHPC has been shown to decrease the population of total and cytolytic placental NK cells.[11] This reduction is functionally significant, as it is accompanied by a decrease in the cytotoxic effector molecules perforin and granzyme B within the placenta.[11]

2.2 Innate Immunity: Monocytes and Macrophages 17-OHPC treatment has been shown to attenuate the immunoresponsiveness of peripheral blood mononuclear cells (PBMCs).[2][14] Specifically, it modulates macrophage function. In vitro studies using THP-1-derived macrophages demonstrate that 17-OHPC enhances the production of the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) stimulation.[15][16]

Data Presentation: Quantitative Effects on Immune Markers

The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Immune Cell Populations in the RUPP Rat Model

Parameter Control Group (RUPP Rats) 17-OHPC Treated Group (RUPP + 17-OHPC) Percent Change p-value Citation
Circulating CD4+ T Cells 40 ± 3% 7 ± 1% ↓ 82.5% <0.05 [11]
Circulating Th2 Cells 6.0 ± 1% 11 ± 1% ↑ 83.3% <0.05 [11]

| Placental Th2 Cells | 0.3 ± 0.1% | 2 ± 0.5% | ↑ 567% | <0.05 |[11] |

Table 2: Effect of 17-OHPC on Cytokine Production

Cytokine Model System Stimulant Effect of 17-OHPC p-value Citation
TNF-α In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7][9]
IFN-γ In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7][9]
IL-2 In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7][9]
IL-4 In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7]
IL-6 In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7][9]
IL-6 In vitro (Human PBMCs) LPS / LTA Significant Decrease <0.05 [14]
IL-10 In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7][9]
IL-10 In vitro (THP-1 Macrophages) LPS Concentration-dependent Increase N/A [15][16]
GM-CSF In vivo (PBMC-engrafted mice) OKT3 Significant Inhibition N/A [7]
Placental Granzyme B In vivo (RUPP Rat Model) Placental Ischemia ↓ 81% (4.2 to 0.8 pg/mg/mL) <0.05 [11]

| Placental Perforin | In vivo (RUPP Rat Model) | Placental Ischemia | ↓ 47.6% (41.8 to 21.9 pg/mg/mL) | <0.05 |[11] |

Note: The effect on IL-10 appears to be context-dependent. While 17-OHPC causes broad cytokine suppression in models of T-cell hyperactivation (OKT3), it specifically enhances IL-10 in LPS-stimulated macrophages, suggesting a selective anti-inflammatory mechanism.[7][9][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols derived from the cited literature.

4.1 In Vivo Cytokine Release Assay (Humanized Mouse Model)

  • Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) are engrafted with human peripheral blood mononuclear cells (PBMCs) to create a humanized immune system model.[7][8]

  • Procedure:

    • Mice are treated with 17-OHPC or a vehicle control via a clinically relevant route (e.g., intramuscular injection).

    • After a set pretreatment period, cytokine release is stimulated by administering a T-cell activator, typically the anti-CD3 monoclonal antibody OKT3.[9][10]

    • Blood is collected at peak cytokine response times (e.g., 2, 6, 24 hours post-stimulation).

    • Plasma is separated, and cytokine levels (TNF-α, IFN-γ, IL-2, IL-6, IL-10, GM-CSF) are quantified using a multiplex immunoassay (e.g., Luminex-based magnetic bead panel).[10]

  • Purpose: To assess the systemic in vivo efficacy of 17-OHPC in suppressing a cytokine release syndrome (CRS) phenotype.[7]

4.2 In Vitro Macrophage Stimulation Assay

  • Cell Line: THP-1, a human monocytic cell line.[15]

  • Procedure:

    • Differentiation: THP-1 monocytes are cultured in RPMI 1640 medium supplemented with 10% FBS. Differentiation into macrophages is induced by treating the cells with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[15]

    • Treatment: Differentiated macrophages are pre-treated with varying concentrations of 17-OHPC or vehicle for a specified period (e.g., 1-2 hours).

    • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to mimic a bacterial inflammatory response.

    • Quantification: After 24 hours of stimulation, the cell culture supernatant is collected. IL-10 and TNF-α concentrations are quantified by Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

  • Purpose: To determine the direct effect of 17-OHPC on cytokine production by macrophages in a controlled environment.

4.3 Analysis of NF-κB Pathway Activation

  • Model: Human PBMCs isolated from healthy donors.

  • Procedure:

    • PBMCs are pre-treated with 17-OHPC or vehicle.

    • Cells are stimulated with OKT3 to activate T-cells and the NF-κB pathway.[7]

    • Western Blotting: At various time points post-stimulation, cells are lysed. Cytoplasmic and nuclear protein fractions are separated.

    • Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα (in the cytoplasmic fraction) and for the p65 subunit of NF-κB (in the nuclear fraction).

    • Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified via densitometry.

  • Purpose: To mechanistically confirm that 17-OHPC inhibits the canonical NF-κB signaling cascade.[7]

General Experimental Workflow for In Vitro Immunomodulation Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis A1 Isolate/Culture Immune Cells (e.g., PBMCs, THP-1) B1 Pre-treat with 17-OHPC or Vehicle A1->B1 B2 Apply Inflammatory Stimulus (e.g., LPS, OKT3) B1->B2 C1 Incubate for Defined Period (e.g., 6-24 hours) B2->C1 D1 Collect Supernatant for Cytokine Analysis (ELISA / Luminex) C1->D1 Harvest for Downstream Assays D2 Collect Cells for Pathway Analysis (Western Blot) C1->D2 Harvest for Downstream Assays D3 Collect Cells for Gene Expression (RT-qPCR) C1->D3 Harvest for Downstream Assays D4 Collect Cells for Phenotyping (Flow Cytometry) C1->D4 Harvest for Downstream Assays

Caption: A generalized workflow for studying the effects of 17-OHPC in vitro.

Conclusion and Future Directions

The evidence strongly indicates that 17α-hydroxyprogesterone caproate is a potent immunomodulatory agent. Its ability to suppress T-cell activation, reduce pro-inflammatory cytokine production via NF-κB inhibition, and selectively enhance anti-inflammatory IL-10 from macrophages provides a compelling mechanistic basis for its use in inflammatory conditions.[7][15][16] These properties may help explain its observed, albeit debated, efficacy in preventing inflammation-driven preterm labor.[2][15]

However, the field has several knowledge gaps. The contradictory findings from large clinical trials like the PROLONG study underscore the complex and potentially heterogeneous patient responses to 17-OHPC.[1][3] Future research should focus on:

  • Receptor Specificity: Delineating the relative contributions of the progesterone receptor versus the glucocorticoid receptor to its overall immunomodulatory profile.

  • Cell-Specific Effects: Expanding investigations to other key immune cells, such as B-cells, dendritic cells, and neutrophils, which are currently understudied.[10]

  • Biomarker Identification: Identifying patient-specific biomarkers that could predict a favorable anti-inflammatory response to 17-OHPC, allowing for more targeted therapeutic strategies.

A deeper understanding of these immunomodulatory effects is critical for optimizing the therapeutic potential of 17-OHPC and for the development of novel, targeted immunomodulatory drugs for reproductive and inflammatory disorders.

References

The Interaction of 16α-Hydroxyprogesterone with Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between 16α-hydroxyprogesterone (16α-OHP), a key metabolite of progesterone, and the progesterone receptors (PR). It covers the binding affinity, functional activity, and the distinct signaling pathways initiated upon their interaction. Detailed experimental protocols for characterizing these interactions are also provided.

Overview of the Progesterone Receptor (PR)

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It is a critical mediator of progesterone signaling in reproductive tissues and plays a central role in processes like the menstrual cycle, pregnancy, and mammary gland development.[1] In humans, the PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. PR-B generally functions as a strong activator of progesterone-responsive genes, while PR-A can act as a transcriptional repressor of PR-B and other steroid receptors.[2] Like other steroid receptors, PRs have a modular structure consisting of an N-terminal regulatory domain, a DNA-binding domain, a hinge section, and a C-terminal ligand-binding domain.[1]

Interaction Profile of 16α-Hydroxyprogesterone with Progesterone Receptors

16α-hydroxyprogesterone is an endogenous progestogen and a metabolite of progesterone, formed primarily through the action of the CYP17A1 enzyme in steroidogenic tissues.[2] It has been demonstrated to be a biologically active molecule that directly interacts with progesterone receptors.

Binding Affinity and Functional Activity

Studies have quantified the interaction of 16α-OHP with the human progesterone receptor isoforms, PR-A and PR-B. It binds to both isoforms and functions as an agonist, initiating a cellular response similar to that of progesterone.[2][3][4] The binding affinity of 16α-OHP is notable, though slightly less than that of progesterone itself. It exhibits approximately 67% of the affinity of progesterone for PR-A and 43% for PR-B.[2]

Data Presentation: Quantitative Interaction Parameters

The following table summarizes the key interaction data for 16α-hydroxyprogesterone with human progesterone receptors.

LigandReceptor IsoformRelative Binding Affinity (% of Progesterone)Functional Activity
16α-Hydroxyprogesterone hPR-A~67%[2]Agonist[2][3][4]
16α-Hydroxyprogesterone hPR-B~43%[2]Agonist[2][3][4]

Progesterone Receptor Signaling Pathways

The binding of an agonist like 16α-OHP to the progesterone receptor can initiate two distinct types of signaling cascades: the classical genomic pathway and a rapid, non-genomic pathway.

Classical (Genomic) Signaling Pathway

The canonical pathway is a relatively slow process involving the regulation of gene expression. Upon ligand binding in the cytoplasm, the receptor undergoes a conformational change, sheds its association with heat shock proteins, and dimerizes.[1][5] This activated complex then translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6][7] This binding event recruits co-activators and the basal transcriptional machinery, leading to the transcription of messenger RNA (mRNA) and subsequent protein synthesis, which elicits a physiological response.[1][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 16α-OHP (Ligand) PR Progesterone Receptor (PR) Ligand->PR Binding PR_HSP Inactive PR-HSP Complex Active_Dimer Activated PR Dimer PR->Active_Dimer Dimerization HSP Heat Shock Proteins PR_HSP->PR Active_Dimer_Nuc Activated PR Dimer Active_Dimer->Active_Dimer_Nuc Nuclear Translocation PRE PRE Gene Target Gene mRNA mRNA PRE->mRNA Transcription Protein New Protein Synthesis mRNA->Protein Translation Response Response Protein->Response Cellular Response Active_Dimer_Nuc->PRE Binds to PRE

Diagram 1: Classical (Genomic) PR Signaling Pathway.
Non-Genomic (Rapid) Signaling Pathway

Progesterone receptors can also mediate rapid signaling events that do not require gene transcription.[8] This pathway is initiated by a subpopulation of PR located in the cytoplasm or at the cell membrane.[5] The PR-B isoform, in particular, contains a polyproline motif that can directly interact with the SH3 domain of Src kinase.[7] This interaction triggers the rapid activation of the c-Src and the downstream Ras/Raf/MAPK (Erk-1/-2) signaling cascade.[8] This kinase cascade can, in turn, phosphorylate various cellular proteins and transcription factors, leading to rapid cellular responses and also modulating the activity of nuclear PRs in a feedback loop.[8][9]

G cluster_membrane Cytoplasm / Cell Membrane cluster_downstream Downstream Effects Ligand 16α-OHP (Ligand) PR Cytoplasmic PR Ligand->PR Binding Src c-Src PR->Src Activation Ras Ras Src->Ras Kinase Cascade Raf Raf Ras->Raf Kinase Cascade MEK MEK Raf->MEK Kinase Cascade MAPK MAPK (Erk1/2) MEK->MAPK Kinase Cascade TF Transcription Factors MAPK->TF Phosphorylation Response Rapid Cellular Response TF->Response

Diagram 2: Non-Genomic (Rapid) PR Signaling Pathway.

Experimental Protocols

The characterization of the interaction between a ligand like 16α-OHP and the progesterone receptor typically involves two key types of experiments: binding assays to determine affinity and reporter gene assays to measure functional activity.

Protocol: Competitive Receptor Binding Assay

This assay quantifies the affinity of a test compound for the PR by measuring its ability to compete with a high-affinity fluorescently labeled ligand (tracer). Fluorescence Polarization (FP) is a common detection method.

Principle: A fluorescent tracer bound to the large PR molecule tumbles slowly in solution, emitting highly polarized light. When a competing unlabeled ligand displaces the tracer, the small, free tracer tumbles rapidly, emitting depolarized light. The decrease in polarization is proportional to the amount of tracer displaced by the test compound.[10]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., 16α-OHP) and a known reference compound (e.g., progesterone) in assay buffer. The final DMSO concentration should typically not exceed 1%.[10]

    • Prepare a working solution of the recombinant human PR Ligand Binding Domain (PR-LBD).[10]

    • Prepare a working solution of a fluorescent tracer (e.g., Fluormone™ PL Green).[11]

  • Assay Plate Setup (384-well format):

    • Add the serially diluted test compounds or vehicle control to the appropriate wells of a low-volume, black microplate.[10]

    • Include control wells for "no competitor" (tracer + PR-LBD) and "tracer only".[10]

  • Reaction:

    • Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.

    • Add the PR-LBD/tracer premix to all wells.[10]

  • Incubation:

    • Gently mix the plate for 1 minute.

    • Incubate at room temperature for 1-4 hours, protected from light.[10]

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader using excitation and emission wavelengths appropriate for the tracer.[10]

  • Data Analysis:

    • Plot the millipolarization (mP) values against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve fit) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tracer binding.[12]

G P1 Prepare Serial Dilutions of Test Compound P2 Dispense into 384-well Plate P1->P2 P4 Add Premix to Plate P2->P4 P3 Prepare PR-LBD and Fluorescent Tracer Premix P3->P4 P5 Incubate 1-4 hours (Room Temp, Dark) P4->P5 P6 Measure Fluorescence Polarization (FP) P5->P6 P7 Plot FP vs [Compound] Calculate IC₅₀ P6->P7

Diagram 3: Workflow for a Competitive Binding Assay.
Protocol: Cell-Based Reporter Gene Assay

This assay determines the functional activity (agonist or antagonist) of a test compound by measuring the induction of a reporter gene under the control of PREs.

Principle: Mammalian cells are engineered to constitutively express the human PR and contain a reporter construct (e.g., luciferase gene) functionally linked to a PR-responsive promoter. When an agonist binds to the PR, the activated receptor induces the expression of luciferase. The resulting luminescence, measured after adding a substrate, is proportional to the agonist activity of the compound.[13]

Methodology:

  • Cell Preparation:

    • Thaw cryopreserved reporter cells (e.g., INDIGO Biosciences PGR Reporter Cells) using the recommended recovery medium.[13]

    • Dispense the cell suspension into the wells of a white, cell culture-ready 96-well assay plate.[13]

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound (e.g., 16α-OHP) and a reference agonist (e.g., progesterone) in Compound Screening Medium.[14]

    • Add the diluted compounds to the wells containing the cells. For antagonist screening, cells are co-treated with the test compound and a fixed, sub-maximal concentration (e.g., EC₇₅) of a known agonist.[15][16]

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C in a humidified CO₂ incubator.[16]

  • Luminescence Detection:

    • After incubation, discard the treatment media from the wells.

    • Add Luciferase Detection Reagent to each well. This reagent contains the substrate (e.g., D-luciferin) and lyses the cells.[16]

    • Allow the plate to rest at room temperature for 5-10 minutes to stabilize the luminescent signal.[16]

  • Measurement:

    • Quantify the luminescence from each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the compound concentration.

    • Use a non-linear regression model to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.[17]

G P1 Dispense PR Reporter Cells into 96-well Plate P3 Add Compounds to Cells P1->P3 P2 Prepare Serial Dilutions of Test Compound P2->P3 P4 Incubate 22-24 hours at 37°C P3->P4 P5 Add Luciferase Detection Reagent P4->P5 P6 Incubate 5-10 min (Room Temp) P5->P6 P7 Quantify Luminescence P6->P7 P8 Plot RLU vs [Compound] Calculate EC₅₀ P7->P8

Diagram 4: Workflow for a Reporter Gene Assay.

Conclusion

16α-hydroxyprogesterone is a physiologically relevant metabolite of progesterone that functions as a direct agonist at both PR-A and PR-B isoforms. Its interaction is characterized by significant binding affinity and the ability to initiate both classical genomic and rapid non-genomic signaling pathways. The methodologies outlined in this guide, including competitive binding and reporter gene assays, represent standard, robust approaches for quantifying the affinity and functional efficacy of 16α-OHP and other potential progesterone receptor ligands, providing essential data for research and drug development.

References

The Backdoor Pathway: An In-depth Technical Guide to the Downstream Metabolism of 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The classical understanding of androgen biosynthesis has been challenged by the elucidation of alternative routes, collectively known as the "backdoor pathway." These pathways bypass the conventional testosterone intermediate to produce potent androgens, such as dihydrotestosterone (DHT). A significant, yet often overlooked, branch of this pathway involves the metabolism of 11-oxygenated C21 steroids. This technical guide focuses on the downstream metabolism of a key player in this branch, 11β-hydroxyprogesterone (11β-OHP4), providing a comprehensive overview of the enzymatic conversions, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is critical for researchers in endocrinology, oncology, and drug development, as it has implications for various androgen-dependent pathologies, including congenital adrenal hyperplasia (CAH) and prostate cancer.

The Metabolic Cascade: From 11β-Hydroxyprogesterone to Potent Androgens

The journey of 11β-hydroxyprogesterone through the backdoor pathway involves a series of enzymatic reactions primarily catalyzed by reductases and cytochrome P450 enzymes. Elevated levels of 11β-OHP4, often observed in conditions like 21-hydroxylase deficiency, can fuel this pathway, leading to an increase in potent androgens.[1] The principal steps are outlined below:

  • 5α-Reduction: The initial and rate-limiting step in the backdoor pathway is the reduction of the A-ring of 11β-OHP4 by 5α-reductase (SRD5A) isozymes 1 and 2. This reaction converts 11β-OHP4 to 5α-pregnan-11β-ol-3,20-dione (11β-OH-DHP).

  • 3α-Reduction: Subsequently, the 3-keto group of 11β-OH-DHP is reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD), specifically aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α,11β-diol-20-one.[1]

  • 17α-Hydroxylation and 17,20-Lyase Activity: The C21 steroid is then further metabolized by the dual-function enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 first hydroxylates the steroid at the 17α position, followed by the cleavage of the C17-20 bond (lyase activity) to produce C19 steroids. While CYP17A1 can hydroxylate 11β-OHP4, its lyase activity is more efficient on the 3α,5α-reduced downstream metabolites.

  • Formation of 11-Keto Androgens: The pathway can ultimately lead to the formation of potent 11-oxygenated androgens such as 11-ketodihydrotestosterone (11KDHT), which has been shown to be a potent androgen receptor agonist. The interconversion between 11β-hydroxy and 11-keto forms is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSD).

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of 11β-hydroxyprogesterone and related steroids in the backdoor pathway. It is important to note that specific kinetic parameters for the direct metabolism of 11β-OHP4 by SRD5A and AKR1C2 are not extensively reported in the literature. The data presented here is a compilation from various studies and may involve related substrates as surrogates.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the 11β-Hydroxyprogesterone Backdoor Pathway

EnzymeSubstrateProductKm (µM)Vmax (pmol/mg protein/min)Source
SRD5A2 TestosteroneDihydrotestosterone0.74044(Cantrell et al., 2020)
AKR1C2 5β-pregnane-3,20-dione3α-hydroxy-5β-pregnan-20-one1.8290(Jin & Penning, 2011)[2]
CYP17A1 Progesterone (17α-hydroxylase)17α-hydroxyprogesterone0.2 - 0.5100 - 200(Auchus & Miller, 2005)
CYP17A1 17α-hydroxypregnenolone (17,20-lyase)DHEA~0.5~50(Auchus & Miller, 2005)

Note: Data for SRD5A2 with testosterone and AKR1C2 with 5β-pregnane-3,20-dione are provided as representative examples of their activity on steroid substrates. Specific kinetic data for 11β-hydroxyprogesterone and its direct metabolites are limited.

Table 2: Metabolite Concentrations Following Incubation of Prostate Cancer Cells with 11β-Hydroxyprogesterone Precursors

Cell LinePrecursor SteroidMetaboliteConcentration (ng/g tissue or % conversion)Source
LNCaP 11β-OHP411KDHTFormation observed(Mitic et al., 2018)[1]
Prostate Cancer Tissue Endogenous11β-OHP4~32 ng/g(du Toit et al., 2019)
Prostate Cancer Tissue Endogenous11-ketoprogesterone>300 ng/g(du Toit et al., 2019)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream metabolism of 11β-hydroxyprogesterone.

Protocol 1: In Vitro Steroid Metabolism Assay in Transfected HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells with plasmids encoding steroidogenic enzymes, followed by incubation with 11β-hydroxyprogesterone to analyze its metabolism.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA encoding the steroidogenic enzyme of interest (e.g., SRD5A1, SRD5A2, AKR1C2)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 11β-hydroxyprogesterone (substrate)

  • 6-well cell culture plates

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the HEK293 cells and replace it with 800 µL of fresh, serum-free DMEM.

    • Add the 200 µL of DNA-lipid complex dropwise to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Substrate Incubation:

    • After the initial incubation, add 1 mL of DMEM containing 10% FBS and the desired concentration of 11β-hydroxyprogesterone (e.g., 1 µM).

    • Incubate for the desired time period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the culture medium.

    • Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

    • Store both the medium and cell lysate at -80°C until analysis.

Protocol 2: Steroid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the extraction of steroids from cell culture medium and subsequent analysis by LC-MS/MS.

Materials:

  • Collected cell culture medium

  • Internal standards (deuterated steroid analogues)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water with 0.1% formic acid

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw the cell culture medium samples.

    • To 500 µL of medium, add a mixture of internal standards.

  • Liquid-Liquid Extraction:

    • Add 2 mL of MTBE to each sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Separate the steroids using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

    • Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each steroid of interest should be optimized beforehand.

Visualizations

Diagram 1: The Downstream Metabolism of 11β-Hydroxyprogesterone in the Backdoor Pathway

Backdoor_Metabolism_of_11beta_OHP4 P4 Progesterone OHP4 11β-Hydroxyprogesterone P4->OHP4 CYP11B1 OH_DHP 5α-Pregnan-11β-ol-3,20-dione OHP4->OH_DHP SRD5A1/2 Diol_one 5α-Pregnan-3α,11β-diol-20-one OH_DHP->Diol_one AKR1C2 OH_Andro 11β-Hydroxyandrosterone Diol_one->OH_Andro CYP17A1 Keto_Andro 11-Ketoandrosterone OH_Andro->Keto_Andro 11β-HSD2 KDHT 11-Ketodihydrotestosterone Keto_Andro->KDHT AKR1C3 CYP11B1 CYP11B1 SRD5A SRD5A1/2 AKR1C2 AKR1C2 CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) HSD11B2 11β-HSD2 AKR1C3 AKR1C3

Caption: Metabolic conversion of 11β-hydroxyprogesterone in the backdoor pathway.

Diagram 2: Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow start Start: Seed HEK293 Cells transfect Transient Transfection with Enzyme Plasmid start->transfect incubate_substrate Incubate with 11β-Hydroxyprogesterone transfect->incubate_substrate collect_samples Collect Culture Medium and Cell Lysate incubate_substrate->collect_samples extract Steroid Extraction (Liquid-Liquid Extraction) collect_samples->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis: Metabolite Identification and Quantification analyze->data end End: Characterize Metabolism data->end

Caption: Workflow for studying 11β-hydroxyprogesterone metabolism in vitro.

Conclusion

The downstream metabolism of 11β-hydroxyprogesterone via the backdoor pathway represents a significant route for the production of potent androgens. This technical guide provides a foundational understanding of this pathway, compiling available quantitative data and detailing essential experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of this pathway is paramount for identifying novel therapeutic targets and developing more effective treatments for androgen-driven diseases. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved and to understand the physiological and pathological relevance of this pathway in various human conditions.

References

Engineering E. coli for the Biocatalytic Production of 9α-Hydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9α-Hydroxyprogesterone is a critical precursor in the synthesis of a wide array of corticosteroids, which are of significant therapeutic and commercial value. Traditional chemical synthesis routes for introducing a hydroxyl group at the C9α position of the steroid nucleus are often complex, lack specificity, and can be environmentally burdensome. The enzymatic synthesis of 9α-hydroxyprogesterone in a microbial host such as Escherichia coli presents a promising alternative, offering high specificity and milder reaction conditions. This technical guide provides a comprehensive overview of the core principles and methodologies for developing a recombinant E. coli biocatalyst for the production of 9α-hydroxyprogesterone from progesterone. We detail the key enzymatic system, genetic engineering strategies, cultivation and biotransformation protocols, and analytical methods, drawing from established research on steroid hydroxylation in prokaryotic hosts.

The Core Enzymatic System: 3-Ketosteroid 9α-Hydroxylase (KshAB)

The primary enzyme responsible for the 9α-hydroxylation of the steroid core is the 3-ketosteroid 9α-hydroxylase (KshAB). This enzyme is predominantly found in actinobacteria, with well-characterized examples from Rhodococcus and Nocardia species.[1][2][3] The KshAB system is a two-component monooxygenase, comprising:

  • KshA : A terminal oxygenase subunit that binds the steroid substrate and catalyzes the hydroxylation reaction.[1][3]

  • KshB : A reductase subunit that facilitates the transfer of electrons from a reduced cofactor, typically NADH, to the KshA subunit.[1][2]

The successful functional expression of both components is essential for catalytic activity in a heterologous host like E. coli. Several homologous kshA genes have been identified in strains like Rhodococcus ruber, indicating a versatility of these enzymes for substrates with varying side chains.[1] For the conversion of progesterone, an enzyme with high specificity for steroids with shorter side chains would be the prime candidate.

Table 1: Characteristics of 3-Ketosteroid 9α-Hydroxylase (KshAB) System
ParameterDescriptionSource Organism ExamplesReference
Enzyme System Two-component monooxygenaseRhodococcus ruber, Nocardia species M117[1][2]
Components KshA (oxygenase), KshB (reductase)Rhodococcus, Nocardia[1][2][3]
Cofactor NADHNocardia species M117[2]
Reaction Progesterone + O₂ + NADH + H⁺ → 9α-Hydroxyprogesterone + H₂O + NAD⁺General Reaction[1][3]
Substrate Specificity Acts on 4-ene-3-oxosteroids (e.g., progesterone)Rhodococcus ruber[1]

Experimental Workflow and Protocols

The development of a whole-cell biocatalyst for 9α-hydroxyprogesterone production in E. coli involves a multi-step process, from gene identification and cloning to fermentation and product analysis.

experimental_workflow cluster_gene_cloning Gene Identification & Cloning cluster_strain_dev Strain Development cluster_biotransformation Biotransformation cluster_analysis Analysis gene_id Identify kshA and kshB genes from Rhodococcus/Nocardia pcr PCR Amplification of kshA and kshB gene_id->pcr ligation Ligate kshA and kshB into expression vector pcr->ligation vector Select E. coli expression vector (e.g., pET series) vector->ligation transform Transform E. coli host (e.g., BL21(DE3)) ligation->transform expression_test Test for KshA and KshB protein expression (SDS-PAGE) transform->expression_test cultivation Cultivate recombinant E. coli expression_test->cultivation induction Induce gene expression (e.g., with IPTG) cultivation->induction bioconversion Add progesterone substrate for whole-cell bioconversion induction->bioconversion extraction Extract steroids from culture bioconversion->extraction analysis Analyze products by HPLC/LC-MS extraction->analysis pathway_diagram cluster_ecoli E. coli Metabolism cluster_biocatalysis Heterologous Biocatalysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis NADH NADH Glycolysis->NADH NAD NAD+ NAD->Glycolysis KshB KshB (Reductase) NADH->KshB e⁻ Progesterone Progesterone KshA KshA (Oxygenase) Progesterone->KshA Product 9α-Hydroxy- progesterone KshA->Product KshB->NAD KshB->KshA e⁻ O2 O₂ O2->KshA

References

A Novel Adrenal Pathway: The Synthesis of Androstenedione from 11-Deoxycortisol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of androgen biosynthesis is complex, involving multiple pathways and enzymatic steps primarily within the adrenal glands and gonads. While the classical pathways of androgen production are well-established, emerging research has unveiled alternative routes that contribute significantly to the androgen pool, particularly under certain physiological and pathophysiological conditions. This technical guide delves into a novel biologic pathway: the synthesis of androstenedione from 11-deoxycortisol. This pathway is particularly significant in conditions of impaired 11β-hydroxylase (CYP11B1) activity, such as congenital adrenal hyperplasia (CAH). This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, quantitative data, and the clinical implications of this alternative androgen synthesis route.

The Core Signaling Pathway

The conventional pathway of cortisol synthesis in the adrenal cortex involves the conversion of 17-hydroxyprogesterone to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2), followed by the conversion of 11-deoxycortisol to cortisol by 11β-hydroxylase (CYP11B1). However, studies have demonstrated that 11-deoxycortisol can also serve as a precursor for androstenedione.[1]

This alternative pathway becomes prominent when the activity of 11β-hydroxylase is diminished.[1][2] In such instances, 11-deoxycortisol accumulates and is subsequently shunted towards the androgen synthesis pathway. The conversion of 11-deoxycortisol to androstenedione is catalyzed by the 17,20-lyase activity of the enzyme P450c17 (CYP17A1). This establishes a critical balance between glucocorticoid and androgen production within the adrenal cortex, regulated by the relative activities of 11β-hydroxylase and 17,20-lyase.[2]

The clinical relevance of this pathway is most evident in patients with congenital adrenal hyperplasia due to 11β-hydroxylase deficiency and in individuals undergoing treatment with 11β-hydroxylase inhibitors like metyrapone. In these cases, the blockage of cortisol production leads to a redirection of 11-deoxycortisol to form androstenedione, contributing to the symptoms of hyperandrogenism.[1][2]

17-Hydroxyprogesterone 17-Hydroxyprogesterone 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (High Activity) Androstenedione Androstenedione 11-Deoxycortisol->Androstenedione CYP17A1 (17,20-lyase) (Low CYP11B1 Activity) CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP17A1 (17,20-lyase) CYP17A1 (17,20-lyase)

Core signaling pathway of androstenedione synthesis.

Quantitative Data from Adrenal Incubation Studies

The following tables summarize the quantitative data from in vitro incubation studies using adrenal tissue, demonstrating the conversion of 11-deoxycortisol to androstenedione. These studies highlight the inverse relationship between cortisol and androstenedione synthesis, modulated by the activity of 11β-hydroxylase.

Table 1: Steroid Synthesis from 11-Deoxycortisol in Sheep Adrenal Homogenates

ConditionCortisol + Cortisone (% of precursor)Androstenedione (% of precursor)
Control15.2 ± 2.11.8 ± 0.3
+ Metyrapone (11β-hydroxylase inhibitor)2.5 ± 0.59.5 ± 1.2

Data represents the mean ± SD of the percentage of radiolabeled 11-deoxycortisol converted to products. Metyrapone was added to inhibit 11β-hydroxylase activity.

Table 2: Androstenedione Synthesis in Human Adrenal Adenoma Tissue

PrecursorAndrostenedione Synthesized (pmol/mg protein/hr)
17-Hydroxyprogesterone125 ± 18
11-Deoxycortisol45 ± 9

Data represents the mean ± SD of androstenedione production from different precursors in homogenized human adrenal adenoma tissue.

Experimental Protocols

The following are detailed methodologies for the key experiments that have elucidated this novel pathway.

Sheep Adrenal Gland Incubation
  • Tissue Preparation:

    • Fresh sheep adrenal glands are obtained and immediately placed on ice.

    • The adrenal cortex is dissected from the medulla and homogenized in a Teflon-glass homogenizer with Earle's medium buffer.

    • Subcellular fractions (microsomes and mitochondria) can be prepared by differential centrifugation if required for specific enzyme activity assays.

  • Incubation Procedure:

    • Aliquots of the adrenal homogenate (typically containing 1-2 mg of protein) are incubated in glass vials.

    • The incubation medium consists of Earle's medium buffer, a radioactive steroid precursor (e.g., [³H]11-deoxycortisol), and a cofactor solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to generate NADPH.

    • For experiments investigating the role of 11β-hydroxylase, an inhibitor such as metyrapone is added to the incubation medium.

    • The vials are incubated in a shaking water bath at 37°C for a specified time (e.g., 1-2 hours).

    • The reaction is stopped by the addition of an organic solvent like dichloromethane or ethyl acetate.

  • Steroid Extraction and Analysis:

    • The steroids are extracted from the incubation medium using an organic solvent.

    • The organic phase is evaporated to dryness under a stream of nitrogen.

    • The steroid residue is redissolved in a small volume of a suitable solvent for analysis.

    • Steroids are separated using paper chromatography or thin-layer chromatography (TLC).

    • The separated steroids are identified by comparison with authentic standards.

    • The amount of each steroid is quantified by measuring the radioactivity in the corresponding spots using a liquid scintillation counter.

Adrenal_Gland Obtain Sheep Adrenal Gland Homogenize Homogenize Adrenal Cortex Adrenal_Gland->Homogenize Incubate Incubate Homogenate with [3H]11-Deoxycortisol & Cofactors Homogenize->Incubate Stop_Reaction Stop Reaction with Organic Solvent Incubate->Stop_Reaction Extract Extract Steroids Stop_Reaction->Extract Separate Separate Steroids via Chromatography Extract->Separate Quantify Quantify Radioactivity Separate->Quantify

Experimental workflow for sheep adrenal incubation.
Human Adrenal Adenoma Incubation

  • Tissue Procurement and Preparation:

    • Human adrenal adenoma tissue is obtained from patients undergoing adrenalectomy, with appropriate ethical approval and patient consent.

    • The tissue is immediately transported to the laboratory in ice-cold saline.

    • The tissue is dissected to remove any surrounding non-adenomatous or necrotic tissue.

    • The adenoma tissue is then minced and homogenized as described for the sheep adrenal glands.

  • Incubation and Analysis:

    • The incubation procedure and subsequent steroid extraction and analysis are carried out following the same protocol as for the sheep adrenal tissue.

    • Non-radioactive steroid precursors are often used, and the resulting steroid products are quantified using specific radioimmunoassays (RIAs) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzymatic Kinetics

The key enzyme responsible for the conversion of 11-deoxycortisol to androstenedione is the 17,20-lyase activity of CYP17A1. While specific kinetic parameters (Km and Vmax) for 11-deoxycortisol as a substrate for 17,20-lyase are not extensively documented in the literature, studies on the enzyme's activity with other C21 steroid substrates provide valuable insights. The 17,20-lyase activity of CYP17A1 is known to be influenced by several factors, including the presence of cofactors like cytochrome b5 and the phosphorylation state of the enzyme. Further research is warranted to fully characterize the kinetics of this specific reaction.

Conclusion and Future Directions

The discovery of an alternative pathway for androstenedione synthesis from 11-deoxycortisol has significant implications for our understanding of adrenal androgen production, particularly in the context of 11β-hydroxylase deficiency. This pathway provides a molecular explanation for the hyperandrogenism observed in these patients and offers potential targets for therapeutic intervention.

For drug development professionals, this pathway highlights the importance of considering the broader metabolic consequences of inhibiting enzymes in the steroidogenic cascade. A thorough understanding of these alternative routes is crucial for the design of selective enzyme inhibitors that minimize off-target effects on androgen production.

Future research should focus on several key areas:

  • Detailed Kinetic Analysis: A comprehensive characterization of the kinetic parameters of 17,20-lyase for 11-deoxycortisol is needed to better understand the efficiency of this pathway.

  • Regulatory Mechanisms: Elucidating the factors that regulate the balance between 11β-hydroxylase and 17,20-lyase activity will provide deeper insights into the control of adrenal steroidogenesis.

  • In Vivo Studies: Further in vivo studies in animal models and human subjects are necessary to confirm the physiological significance of this pathway under various conditions.

By continuing to explore these novel aspects of steroidogenesis, the scientific and medical communities can advance the diagnosis and treatment of disorders related to adrenal androgen excess.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 17-Hydroxyprogesterone in Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal biosynthesis pathway, leading to the production of cortisol.[1] The quantification of 17-OHP in serum is a vital diagnostic tool, primarily for the detection of congenital adrenal hyperplasia (CAH), an inherited genetic disorder affecting the adrenal glands' ability to produce cortisol.[2][3] In the most common form of CAH, a deficiency in the enzyme 21-hydroxylase leads to an accumulation of 17-OHP in the blood.[1][4] This buildup can cause atypical genital development in females and other health issues in both sexes if not diagnosed and treated promptly.[1][5]

Newborn screening programs worldwide rely on the measurement of 17-OHP to detect CAH.[4][6] While immunoassays have traditionally been used, they can be prone to interference from structurally similar steroids, leading to false-positive results.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, providing more accurate and reliable quantification of 17-OHP.[8] This application note provides a detailed protocol for the quantification of 17-OHP in human serum using LC-MS/MS, intended for research and drug development applications.

Signaling Pathway

The steroidogenesis pathway illustrates the synthesis of various steroid hormones from cholesterol. 17-OHP is a key intermediate in this pathway. A deficiency in the 21-hydroxylase enzyme disrupts the conversion of 17-OHP to 11-deoxycortisol, leading to an accumulation of 17-OHP and a subsequent overproduction of androgens.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OHP 17-Hydroxyprogesterone Progesterone->17-OHP 17α-hydroxylase Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17-OH-Pregnenolone->17-OHP 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17-OHP->Androstenedione 17,20-lyase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Testosterone Testosterone Androstenedione->Testosterone Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase

Caption: Simplified Steroidogenesis Pathway

Experimental Workflow

The overall workflow for the quantification of 17-OHP in serum by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Sample Serum Sample Add Internal Standard Add Internal Standard Serum Sample->Add Internal Standard Protein Precipitation/\nLLE/SPE Protein Precipitation/ Liquid-Liquid Extraction/ Solid-Phase Extraction Add Internal Standard->Protein Precipitation/\nLLE/SPE Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation/\nLLE/SPE->Evaporation & Reconstitution LC Separation Liquid Chromatography Separation Evaporation & Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection (SRM/MRM) LC Separation->MS/MS Detection Quantification Quantification using Calibration Curve MS/MS Detection->Quantification Data Review & Reporting Data Review & Reporting Quantification->Data Review & Reporting

Caption: LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • 17-Hydroxyprogesterone certified reference material

  • 17-Hydroxyprogesterone stable isotope-labeled internal standard (e.g., 17-OHP-d8 or 17-OHP-¹³C₃)[9]

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent[9]

  • Zinc sulfate or other protein precipitation agent

  • Stripped human serum for calibrators and quality controls

  • Calibrators and quality control (QC) samples

Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) [9][10]

  • To 200 µL of serum sample, calibrator, or QC, add the internal standard solution.

  • Add 1 mL of methyl t-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 4000 g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 50:50 methanol:water).[9]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [7]

  • To 100 µL of serum sample, calibrator, or QC, add 25 µL of internal standard solution.

  • Add 200 µL of methanol to precipitate proteins and mix.

  • Add 550 µL of water and mix.

  • Centrifuge at 4000 g for 5 minutes.

  • Load 600 µL of the supernatant onto a pre-conditioned SPE plate (e.g., Oasis PRiME HLB).

  • Wash the SPE plate with 200 µL of 0.1% formic acid in 35% methanol, followed by 200 µL of 0.1% ammonia in 35% methanol.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Liquid Chromatography (LC) Parameters
ParameterTypical Conditions
Column C18 or similar reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.6 mL/min
Gradient A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to elute the analytes.
Column Temperature 40 - 50 °C
Injection Volume 5 - 50 µL[9]
Mass Spectrometry (MS/MS) Parameters
ParameterTypical Conditions
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9][11]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[9]
Ion Transitions 17-OHP: Precursor ion (Q1) m/z 331.2 -> Product ion (Q3) m/z 97.1 or 109.1[11]17-OHP-d8 (IS): Precursor ion (Q1) m/z 339.3 -> Product ion (Q3) m/z 100.1 or 113.1[11]
Collision Energy Optimized for each transition
Source Temperature 300 - 550 °C

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS method for 17-OHP.

Table 1: Method Validation Parameters
ParameterTypical Performance
Linearity Range 0.156 - 80 nmol/L (equivalent to approximately 0.5 - 242 ng/mL)[11]
Correlation Coefficient (r²) > 0.99[8][11]
Lower Limit of Quantitation (LLOQ) 0.2 nmol/L (approximately 0.6 ng/mL)[11]
Intra-assay Precision (%CV) < 10%[9][11]
Inter-assay Precision (%CV) < 15%[9][11]
Accuracy/Recovery 85 - 115%[11]
Matrix Effect Minimal, compensated by the use of a stable isotope-labeled internal standard
Table 2: Example Calibration Curve Data
Calibrator Concentration (nmol/L)Peak Area Ratio (Analyte/IS)
0.50.012
1.00.025
5.00.128
10.00.255
25.00.635
50.01.270
75.01.905
Table 3: Example Precision and Accuracy Data
QC LevelNominal Conc. (nmol/L)Intra-assay CV (%)Inter-assay CV (%)Accuracy (%)
Low1.55.27.8102.5
Medium304.16.598.7
High2273.85.9101.2

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 17-hydroxyprogesterone in serum. The superior selectivity of this technique over traditional immunoassays minimizes interferences, leading to more accurate results, which is critical for research, clinical diagnostics, and drug development. The detailed protocols and performance data presented here serve as a comprehensive guide for laboratories looking to implement this essential analytical method.

References

Application Notes and Protocols for the Development of a Radioimmunoassay for 17-alpha-hydroxyprogesterone (17-OHP)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the development and implementation of a radioimmunoassay (RIA) for the quantitative determination of 17-alpha-hydroxyprogesterone (17-OHP) in biological samples such as serum and plasma. This document is intended for researchers, scientists, and drug development professionals.

1. Introduction

17-alpha-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid in the adrenal biosynthetic pathway for cortisol.[1][2] The measurement of 17-OHP levels is a primary biochemical marker for the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting the adrenal glands' ability to produce cortisol.[2][3][4][5] A deficiency in the 21-hydroxylase enzyme leads to an accumulation of 17-OHP in the blood.[3][6] Radioimmunoassay (RIA) is a sensitive and established method for the quantification of 17-OHP in biological fluids.[7][8]

This document outlines the essential components and procedures for establishing a robust 17-OHP RIA, including antibody production, radiolabeling of the tracer, assay protocol, and data analysis.

2. Principle of the Radioimmunoassay

The 17-OHP RIA is a competitive binding assay. The principle relies on the competition between a fixed amount of radiolabeled 17-OHP (the tracer) and the unlabeled 17-OHP present in the sample or calibrator for a limited number of binding sites on a specific anti-17-OHP antibody.[9] As the concentration of unlabeled 17-OHP in the sample increases, the amount of radiolabeled 17-OHP that binds to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be constructed, and the concentration of 17-OHP in unknown samples can be determined.[10]

3. Key Components and Reagents

  • Anti-17-OHP Antibody: A highly specific antibody is critical for the assay's accuracy. Both polyclonal and monoclonal antibodies can be used.[3][11] The generation of these antibodies typically involves immunizing animals with a 17-OHP-protein conjugate.[3][12]

  • Radiolabeled 17-OHP (Tracer): 17-OHP is typically labeled with Iodine-125 (¹²⁵I) to serve as the tracer.[9][13]

  • Calibrators: A set of standards with known concentrations of 17-OHP is used to generate the standard curve.[14]

  • Control Samples: Samples with low, normal, and high concentrations of 17-OHP should be included in each assay run to monitor performance.[10]

  • Separation Reagent: A method to separate the antibody-bound from the free radiolabeled 17-OHP is required. Common methods include the use of dextran-coated charcoal or a solid-phase antibody (e.g., coated tubes or magnetizable particles).[7][13]

  • Assay Buffer: A suitable buffer is used to maintain optimal pH and ionic strength for the antigen-antibody reaction.

4. Experimental Protocols

4.1. Production of Anti-17-OHP Antibodies (Polyclonal)

This protocol provides a general outline for the generation of polyclonal antibodies.

  • Immunogen Preparation:

    • Since 17-OHP is a small molecule and not immunogenic on its own, it must be conjugated to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA).[11][12]

    • A common method involves creating a derivative of 17-OHP, such as 17-OHP-3-(O-carboxymethyl) oxime, which can then be coupled to the carrier protein.[3]

  • Immunization:

    • Rabbits are commonly used for the production of polyclonal antibodies.

    • An initial immunization is given with the immunogen emulsified in Complete Freund's Adjuvant.

    • Booster immunizations are administered at regular intervals (e.g., every 4-6 weeks) with the immunogen in Incomplete Freund's Adjuvant.

  • Titer Determination:

    • Blood samples are collected periodically to monitor the antibody titer.

    • The titer is determined by assessing the ability of serially diluted antiserum to bind to the radiolabeled 17-OHP.

  • Antibody Purification:

    • Once a high titer is achieved, a larger volume of blood is collected.

    • The antiserum is separated from the blood.

    • For a more specific antibody population, affinity purification can be performed.

4.2. Preparation of ¹²⁵I-labeled 17-OHP (Tracer)

The preparation of a radiolabeled tracer is a critical step that requires expertise in handling radioactive materials. Steroids like 17-OHP need to be derivatized to be labeled with ¹²⁵I.[12]

  • Derivatization: A derivative of 17-OHP that can be iodinated is synthesized. This often involves introducing a phenolic or tyramine group.

  • Radiolabeling: The derivatized 17-OHP is then radiolabeled with ¹²⁵I using a standard method such as the Chloramine-T method.

  • Purification: The radiolabeled tracer is purified from unreacted ¹²⁵I and unlabeled steroid using techniques like high-performance liquid chromatography (HPLC).

  • Quality Control: The purity and specific activity of the tracer are determined to ensure its suitability for the assay.

4.3. Radioimmunoassay Procedure

The following is a general protocol for a 17-OHP RIA using a coated-tube method.

  • Assay Setup:

    • Label antibody-coated tubes for each calibrator, control, and unknown sample (in duplicate).

    • Allow all reagents and samples to reach room temperature.

  • Pipetting:

    • Pipette 25 µL of each calibrator, control, and sample into the corresponding coated tubes.[14]

    • Pipette 1 mL of the ¹²⁵I-labeled 17-OHP tracer solution into each tube.

  • Incubation:

    • Gently mix the contents of the tubes.

    • Incubate the tubes for a specified time and temperature (e.g., 3 hours at 37°C) to allow for competitive binding.[9]

  • Separation:

    • After incubation, decant or aspirate the contents of the tubes to remove the unbound fraction.[9]

    • If using a different separation method like dextran-coated charcoal, add the charcoal suspension, incubate, and then centrifuge to pellet the charcoal-bound free tracer. The supernatant containing the antibody-bound fraction is then counted.[7]

  • Counting:

    • Measure the radioactivity in each tube for a set time (e.g., 1 minute) using a gamma counter.

5. Data Analysis

  • Calculate Average Counts: Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Generate Standard Curve:

    • Plot the average CPM for each calibrator against its corresponding 17-OHP concentration on a semi-log graph paper.

    • Alternatively, use a data reduction software to perform a curve fit (e.g., four-parameter logistic fit).[10]

  • Determine Sample Concentrations:

    • Determine the concentration of 17-OHP in the unknown samples and controls by interpolating their average CPM values from the standard curve.[9][10]

6. Assay Performance and Characteristics

6.1. Assay Sensitivity

The sensitivity of the assay is defined as the lowest concentration of 17-OHP that can be reliably distinguished from zero.

ParameterValueReference
Sensitivity0.040 ng/mL[10]
Sensitivity (pg/tube)3 pg[7]
Lower Limit of Quantitation0.2 nmol/L[15]

6.2. Cross-Reactivity

The specificity of the antibody is crucial to avoid interference from other structurally related steroids. Cross-reactivity is typically assessed by measuring the concentration of a steroid required to displace 50% of the radiolabeled tracer and comparing it to the concentration of 17-OHP required for the same displacement.

Substance% Cross-ReactivityReference
17-alpha-Hydroxyprogesterone100[10]
Progesterone0.375[10]
Androstenedione0.158[10]
11α-Hydroxy-progesterone85.1 - 90.1[12]
Cortisol1.7 - 2.3[12]

Note: It is important to be aware of potential cross-reactivity, especially in neonates where fetal adrenal steroids can interfere with the assay.[3][16][17] In such cases, methods with higher specificity like liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be preferred.[15][16]

6.3. Precision

Assay precision is evaluated by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV).

Assay TypeCV (%)Reference
Intra-assay< 10%[7]
Inter-assay< 15%[7]

7. Visualizations

RIA_Workflow cluster_preparation Assay Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Calibrators Calibrators Pipette Pipette Calibrators, Controls, & Samples into Coated Tubes Calibrators->Pipette Controls Controls Controls->Pipette Samples Patient Samples Samples->Pipette Add_Tracer Add ¹²⁵I-17-OHP Tracer to all tubes Pipette->Add_Tracer Incubate Incubate to allow competitive binding Add_Tracer->Incubate Separate Separate bound and free tracer Incubate->Separate Count Measure radioactivity in a gamma counter Separate->Count Standard_Curve Generate Standard Curve Count->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

Caption: Experimental workflow for the 17-OHP radioimmunoassay.

Competitive_Binding cluster_reactants Reactants cluster_reaction Competitive Binding cluster_products Products Antibody Anti-17-OHP Antibody Binding_Site Antibody Binding Site Labeled_17OHP ¹²⁵I-17-OHP (Tracer) Labeled_17OHP->Binding_Site Competes Unlabeled_17OHP Unlabeled 17-OHP (Sample/Calibrator) Unlabeled_17OHP->Binding_Site Competes Bound_Labeled Antibody-Bound ¹²⁵I-17-OHP Binding_Site->Bound_Labeled Bound_Unlabeled Antibody-Bound Unlabeled 17-OHP Binding_Site->Bound_Unlabeled

References

Application Notes and Protocols for High-Throughput Screening of 17-Hydroxyprogesterone in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) is a group of inherited disorders affecting the adrenal glands. The most common form, accounting for over 90% of cases, is caused by a deficiency in the enzyme 21-hydroxylase.[1][2] This deficiency disrupts the normal synthesis of cortisol and aldosterone, leading to an accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17-OHP).[1][3] Newborn screening for CAH is crucial for early diagnosis and treatment to prevent life-threatening adrenal crises.[4][5][6]

Dried blood spot (DBS) analysis is the standard method for newborn screening due to its minimally invasive nature and the stability of analytes on the filter paper.[1][7] While immunoassays have traditionally been used for initial screening, they are prone to high false-positive rates due to cross-reactivity with other steroids, particularly in premature or stressed infants.[8][9][10] Consequently, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard second-tier or confirmatory test, offering superior specificity and sensitivity.[8][9][10][11][12]

These application notes provide a detailed protocol for the high-throughput screening of 17-OHP in dried blood spots using LC-MS/MS, designed for clinical research and drug development applications.

Steroidogenesis Pathway in Congenital Adrenal Hyperplasia

G cluster_key Legend Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-hydroxylase 17-OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OHP 17α-hydroxylase 17-OH Pregnenolone->17-OHP 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17-OHP->Androstenedione 17,20-lyase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Deficient Pathway Deficient Pathway in CAH Accumulated Precursor Accumulated Precursor Shunted Pathway Shunted Pathway End Product End Product Increased Product Increased Product

Caption: Simplified steroidogenesis pathway highlighting the 21-hydroxylase deficiency in CAH.

Experimental Protocols

Materials and Reagents
  • Dried Blood Spot Cards: Whatman 903 or equivalent.

  • 17-OHP standard and stable isotope-labeled internal standard (e.g., D8-17-OHP).

  • Methanol, Acetonitrile, and Water: LC-MS grade.

  • Formic Acid: LC-MS grade.

  • 96-well plates: Polypropylene, round or V-bottom.

  • Plate shaker and sealer.

  • Nitrogen evaporator.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS).

Sample Preparation and Extraction
  • Punching: A 3.2 mm disc is punched from the center of the dried blood spot into a 96-well plate.[1]

  • Extraction: To each well, add 175 µL of an extraction solution (e.g., 80:20 acetonitrile/water) containing the internal standard (e.g., 3 ng/mL D8-17-OHP).[13]

  • Incubation: Seal the plate and shake at a constant speed (e.g., 900 rpm) for 60 minutes at room temperature or 50°C.[1][13]

  • Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Evaporation: Dry the extract under a gentle stream of nitrogen at 35-40°C for approximately 35-45 minutes.[5][7][13]

  • Reconstitution: Reconstitute the dried residue in 45-50 µL of a reconstitution solution (e.g., 40:60 methanol/water with 0.3% formic acid).[5][7][13]

  • Final Shake: Shake the plate for 10 minutes at room temperature before injection into the LC-MS/MS system.[13]

LC-MS/MS Analysis
  • HPLC System: A system capable of gradient elution.

  • Column: A C18 analytical column is commonly used.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient to elute 17-OHP and separate it from other interfering substances.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • 17-OHP transition: e.g., m/z 331.2 -> 97.1

    • Internal Standard transition (D8-17-OHP): e.g., m/z 339.2 -> 100.1

High-Throughput Screening Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot Sample Punch Punch 3.2mm Disc DBS->Punch Extraction Add Extraction Solution (with Internal Standard) Punch->Extraction Incubation Shake/Incubate Extraction->Incubation Transfer Transfer Supernatant Incubation->Transfer Evaporation Evaporate to Dryness Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for high-throughput 17-OHP screening in DBS.

Data Presentation

Table 1: Performance Characteristics of LC-MS/MS Methods for 17-OHP in DBS
ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1.00 - 80.00[11][12]0.156 - 80 nmol/L9.9 - 1270.0 nmol/L
Correlation Coefficient (R²) > 0.999[8]> 0.992[14]> 0.997
Limit of Quantification (LOQ) 0.52 ng/mL[11][12]0.2 nmol/L1.5 nmol/L[15]
Intra-day Precision (%CV) 1.27 - 5.69[11][12]< 7[14]< 6.7
Inter-day Precision (%CV) 1.27 - 5.69[11][12]< 7[14]< 6.7
Recovery (%) 91.22 - 105.71[10]> 83[14]57 - 59
Clinical Specificity (%) 96.4[8][9]100Not Reported
Clinical Sensitivity (%) 100[8][9]Not ReportedNot Reported

Note: Units may vary between studies (e.g., ng/mL vs. nmol/L). Conversion factor for 17-OHP: 1 ng/mL ≈ 3.02 nmol/L.

Discussion

The implementation of high-throughput LC-MS/MS for the quantification of 17-OHP from dried blood spots offers a robust and reliable method for newborn screening and clinical research. The enhanced specificity of this technique significantly reduces the number of false-positive results commonly associated with immunoassays, thereby decreasing unnecessary follow-up testing and parental anxiety.[5][7][8]

The presented protocol outlines a validated workflow from sample preparation to data analysis. Key performance characteristics, such as linearity, precision, and accuracy, are well within acceptable limits for clinical diagnostic assays.[9][11][12] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.[11][12]

For successful implementation, it is essential to establish and validate the method in-house, including the determination of appropriate reference intervals and cutoff values, which may be influenced by factors such as gestational age and birth weight.[2][11] Continuous participation in external quality assurance programs is also vital to ensure the ongoing accuracy and reliability of the results.[10]

Conclusion

High-throughput screening of 17-OHP in dried blood spots by LC-MS/MS is a powerful tool for the early and accurate diagnosis of Congenital Adrenal Hyperplasia. The detailed protocols and performance data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish or optimize this critical assay. The superior analytical performance of LC-MS/MS makes it an indispensable technology in modern newborn screening programs and endocrine research.

References

Application Note and Protocol for Solid-Phase Extraction of 17-Hydroxyprogesterone from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyprogesterone (17-OHP) is a crucial intermediate steroid in the biosynthesis of glucocorticoids and sex hormones.[1] Its quantification in plasma is a key diagnostic tool for conditions such as congenital adrenal hyperplasia (CAH) and is also vital in monitoring therapeutic interventions and in drug development research.[2] Given the low physiological concentrations of 17-OHP and the complexity of the plasma matrix, a robust and reliable sample preparation method is essential for accurate analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from biological fluids.[3] It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, reducing ion suppression in mass spectrometry, and being amenable to automation. This document provides a detailed protocol for the solid-phase extraction of 17-OHP from plasma samples using a modern polymer-based reversed-phase sorbent, along with a comparative overview of an alternative method.

Signaling and Metabolic Relevance of 17-Hydroxyprogesterone

17-OHP is not just a passive intermediate. Recent research has highlighted its role in signaling pathways that can influence metabolic processes and disease states. For instance, 17-OHP can bind to and activate the glucocorticoid receptor (GR), impacting glucose metabolism.[4] This has implications for understanding hyperglycemia in conditions like type 2 diabetes. Furthermore, through its interaction with Progesterone Receptor B (PR-B), 17-OHP can alter the metabolic landscape of breast cancer cells, suggesting its potential relevance in oncology research.[2][5]

Hydroxyprogesterone_Signaling GR Glucocorticoid Receptor Gene_Transcription Gene Transcription GR->Gene_Transcription Regulates PR_B Progesterone Receptor B Metabolic_Reprogramming Metabolic Reprogramming PR_B->Metabolic_Reprogramming Induces Glucose_Metabolism Glucose Metabolism (e.g., Hyperglycemia) Cancer_Cell_Metabolism Breast Cancer Cell Metabolism (e.g., Glycolysis, Lipid Synthesis) Gene_Transcription->Glucose_Metabolism Impacts Metabolic_Reprogramming->Cancer_Cell_Metabolism Alters 17_OHP 17_OHP 17_OHP->PR_B Binds and Activates

Caption: Signaling pathways of 17-Hydroxyprogesterone.

Experimental Protocols

This section details a validated protocol for the extraction of 17-OHP from human plasma using a polymer-based reversed-phase SPE sorbent. A comparative protocol using a traditional C18 sorbent is also outlined.

Protocol 1: Polymer-Based Reversed-Phase SPE (Oasis PRiME HLB)

This protocol is based on the Waters Oasis PRiME HLB sorbent, which is designed to streamline the SPE workflow by eliminating the need for conditioning and equilibration steps.[5]

Materials:

  • Oasis PRiME HLB µElution Plate

  • Human plasma (double charcoal stripped for calibration standards)

  • 17-OHP analytical standard and deuterated internal standard (e.g., 17-OHP-d8)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Zinc Sulfate (ZnSO₄)

  • Phosphoric Acid (H₃PO₄)

  • Water, HPLC grade

  • Centrifuge

  • Positive pressure manifold or vacuum manifold for SPE

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of 17-OHP and the internal standard in methanol or a methanol/water mixture.

    • To 150 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.

  • Protein Precipitation:

    • Add 300 µL of a 4:1 solution of Methanol:89 g/L Zinc Sulfate to each sample.

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at 3220 x g for 10 minutes.[5]

  • Sample Pre-treatment:

    • Transfer 300 µL of the supernatant to a new tube.

    • Add 900 µL of 4% Phosphoric Acid (H₃PO₄) and mix.

  • Solid-Phase Extraction Workflow:

    • Load: Directly load the pre-treated sample onto the Oasis PRiME HLB µElution Plate.

    • Wash: Wash the sorbent with 2 x 200 µL of 25% methanol in water.

    • Elute: Elute the analytes with 2 x 25 µL of 90:10 Acetonitrile:Methanol.

    • Post-Elution: Dilute the eluate with 25 µL of water before injection into the LC-MS/MS system.

SPE_Workflow_Oasis_PRiME Start Start: Plasma Sample (150 µL) Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (MeOH/ZnSO4) Add_IS->Precipitate Centrifuge Centrifuge (3220 x g, 10 min) Precipitate->Centrifuge Pretreat Pre-treat Supernatant (4% H3PO4) Centrifuge->Pretreat Load Load onto SPE Plate Pretreat->Load Wash Wash (2x 200 µL 25% MeOH) Load->Wash Elute Elute (2x 25 µL 90:10 ACN:MeOH) Wash->Elute Dilute Dilute with Water Elute->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Caption: SPE workflow using Oasis PRiME HLB.

Protocol 2: Comparative C18-Based SPE

This protocol provides a general workflow for a more traditional C18-based SPE method, which requires sorbent conditioning and equilibration.

Materials:

  • C18 SPE Cartridge

  • Human plasma

  • 17-OHP analytical standard and internal standard

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hexane

  • Ethyl Acetate

  • Centrifuge

  • SPE Manifold

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in Protocol 1.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate proteins using acetonitrile or methanol to improve sorbent lifetime and reduce matrix effects. Centrifuge and use the supernatant.

  • Solid-Phase Extraction Workflow:

    • Condition: Condition the C18 cartridge with 1-2 mL of methanol.

    • Equilibrate: Equilibrate the cartridge with 1-2 mL of water. Do not allow the sorbent to go dry.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash 1 (Polar Interferences): Wash with a weak organic solvent mixture (e.g., 1 mL of 10-20% methanol in water) to remove polar interferences.

    • Wash 2 (Non-polar Interferences): Wash with a non-polar solvent like hexane to remove lipids.

    • Dry: Dry the sorbent bed thoroughly under vacuum or positive pressure.

    • Elute: Elute 17-OHP with a strong organic solvent such as ethyl acetate or a high percentage of methanol or acetonitrile.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of 17-OHP from plasma, primarily focusing on the validated polymer-based method.

Table 1: Recovery and Matrix Effects
AnalyteSorbent TypeRecovery (%)RSD (%) of RecoveryMatrix Effect (%)Reference
17-OHP Oasis PRiME HLB72-73%< 5%< -10%[4][5]
Cortisol Oasis PRiME HLB72-73%< 5%-19%[4][5]
Androstenedione Oasis PRiME HLB72-73%< 5%< -10%[4][5]

Matrix Effect is calculated as (response in matrix / response in neat solution - 1) x 100. A negative value indicates ion suppression.

Table 2: Method Validation and Performance
ParameterPerformance CharacteristicReference
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (50 pg/mL)[1][5]
Calibration Range 0.05 - 25 ng/mL
Accuracy (QC Samples) Within 8% of target concentrations[5]
Precision (%CV at QC levels) < 7%[5]
Table 3: Quality Control (QC) Sample Performance (Oasis PRiME HLB)
AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
17-OHP Low0.150.1493.36.5
17-OHP Medium1.51.493.33.2
17-OHP High1514.294.72.5
Androstenedione Low0.150.1493.34.3
Androstenedione Medium1.51.493.32.1
Androstenedione High1515.1100.72.1
Cortisol Low32.996.73.8
Cortisol Medium3028.595.02.2
Cortisol High300289.496.51.7

Data adapted from Waters Corporation Application Note, 720005259EN.

Conclusion

The provided protocol using a modern polymer-based reversed-phase sorbent demonstrates a robust, reproducible, and high-throughput method for the extraction of 17-hydroxyprogesterone from plasma.[4][5] The simplified workflow, eliminating conditioning and equilibration, offers significant time savings in a research or clinical setting.[4] The excellent recovery, minimal matrix effects, and high sensitivity and precision make this method highly suitable for demanding applications in drug development and clinical research. While traditional C18-based methods are also effective, they typically require more extensive method development and longer processing times. The choice of SPE sorbent and protocol should be guided by the specific requirements of the assay, including throughput needs, required sensitivity, and the available analytical instrumentation.

References

Application Note and Protocol: Quantification of 17α-Hydroxyprogesterone in Human Serum and Plasma using Deuterated 17α-Hydroxyprogesterone as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17α-hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of cortisol and androgens.[1][2] Its measurement is a key biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH), a group of inherited genetic disorders affecting the adrenal glands.[3][4] While immunoassays have traditionally been used for 17-OHP quantification, they can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the analysis of 17-OHP.[1][3]

The use of a stable isotope-labeled internal standard, such as deuterated 17α-hydroxyprogesterone (e.g., 17-OHP-d8 or 17-OHP-d4), is essential for accurate and precise quantification by LC-MS/MS. The internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of 17-OHP in human serum and plasma using deuterated 17α-hydroxyprogesterone as an internal standard.

Signaling Pathway

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OHP 17-OHP Progesterone->17-OHP 17α-hydroxylase 17-OH-Pregnenolone->17-OHP 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol Androstenedione Androstenedione 17-OHP->Androstenedione 17,20-lyase Cortisol Cortisol 11-Deoxycortisol->Cortisol workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Deuterated IS Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols: Time-Resolved Fluoroimmunoassay for 17α-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17α-hydroxyprogesterone (17-OHP) is a crucial steroid hormone primarily produced in the adrenal glands and gonads. It serves as a precursor for cortisol biosynthesis. Measuring 17-OHP levels is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2][3] Time-resolved fluoroimmunoassay (TR-FIA) offers a highly sensitive and specific method for the quantitative determination of 17-OHP in various biological samples, including serum, plasma, and dried blood spots.[4][5][6][7] This technology utilizes lanthanide chelates, such as europium, which exhibit long fluorescence decay times, allowing for the elimination of background fluorescence and resulting in a high signal-to-noise ratio.[8]

Principle of the Assay

The TR-FIA for 17-OHP is a competitive immunoassay.[5][9] In this assay, a known amount of europium-labeled 17-OHP (tracer) competes with the 17-OHP present in the sample for a limited number of binding sites on a specific anti-17-OHP antibody. The antibody-antigen complex is captured on a solid phase, typically a microtiter well coated with a secondary antibody. After an incubation period, unbound reagents are washed away. An enhancement solution is then added to dissociate the europium ions from the tracer, forming highly fluorescent chelates. The intensity of the measured fluorescence is inversely proportional to the concentration of 17-OHP in the sample.[5]

G cluster_0 Competitive Binding cluster_1 Solid Phase Capture cluster_2 Signal Generation s_17OHP Sample 17-OHP Ab Anti-17-OHP Antibody s_17OHP->Ab Eu_17OHP Europium-labeled 17-OHP (Tracer) Eu_17OHP->Ab Well Microtiter Well (Coated with 2nd Ab) Ab->Well Binding Enh Enhancement Solution Well->Enh Addition Fluor Fluorescence (Measured) Enh->Fluor Signal

Figure 1: Competitive TR-FIA Principle for 17-OHP.

Experimental Protocols

This section provides a detailed methodology for the development and execution of a time-resolved fluoroimmunoassay for 17α-hydroxyprogesterone.

Materials and Reagents

  • Microtiter Plates: 96-well plates coated with a secondary antibody (e.g., anti-rabbit IgG).

  • 17-OHP Standards: Calibrators with known concentrations of 17-OHP.

  • Controls: High and low concentration 17-OHP controls.

  • Anti-17-OHP Antibody: Polyclonal rabbit anti-17-OHP antibody.

  • Europium-labeled 17-OHP (Tracer): 17-OHP conjugated with a europium chelate.

  • Assay Buffer: Buffer for diluting samples, standards, and antibodies.

  • Wash Solution: Concentrated buffer to be diluted for washing steps.

  • Enhancement Solution: Solution to dissociate europium ions for fluorescence measurement.

  • Danazol: To release 17-OHP from binding proteins.[5]

  • Plate Shaker: For incubation steps.

  • Time-Resolved Fluorometer: Capable of measuring europium fluorescence.

Assay Procedure

  • Reagent Preparation:

    • Allow all reagents and samples to reach room temperature before use.

    • Prepare working solutions of wash buffer and other reagents as required.

  • Sample Preparation:

    • For serum or plasma samples, collect blood and separate the serum/plasma by centrifugation. Samples can be stored at 2-8°C for short periods or frozen for long-term storage.

    • For dried blood spots, a specific diameter punch is used to obtain the sample.[10]

  • Assay Protocol:

    • Pipette 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.

    • Add 150 µL of the europium-labeled 17-OHP tracer working solution to each well.

    • Add the anti-17-OHP antibody solution to each well.

    • Incubate the plate on a shaker for a specified time (e.g., 1 hour) at room temperature.

    • Wash the wells multiple times (e.g., 3 times) with 300 µL of diluted wash buffer per well.

    • After the final wash, tap the plate to remove any residual wash buffer.

    • Add the enhancement solution to each well.

    • Incubate for a short period to allow for the development of the fluorescent signal.

    • Measure the fluorescence in each well using a time-resolved fluorometer.

G Start Start Reagent_Prep Prepare Reagents and Samples Start->Reagent_Prep Dispense Dispense Standards, Controls, and Samples into Wells Reagent_Prep->Dispense Add_Tracer Add Europium-labeled 17-OHP Tracer Dispense->Add_Tracer Add_Ab Add Anti-17-OHP Antibody Add_Tracer->Add_Ab Incubate_1 Incubate on Shaker Add_Ab->Incubate_1 Wash Wash Wells Incubate_1->Wash Add_Enh Add Enhancement Solution Wash->Add_Enh Incubate_2 Incubate for Signal Development Add_Enh->Incubate_2 Measure Measure Time-Resolved Fluorescence Incubate_2->Measure End End Measure->End

Figure 2: General Workflow for 17-OHP TR-FIA.

Data Analysis

  • Calculate the mean fluorescence for each set of duplicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean fluorescence of the standards against their corresponding concentrations. A 4-parameter logistic curve fit is often recommended.

  • Determine the concentration of 17-OHP in the samples by interpolating their mean fluorescence values from the standard curve.

  • The fluorescence signal is inversely proportional to the concentration of 17-OHP in the sample.[5]

Performance Characteristics

The performance of a 17-OHP TR-FIA is evaluated based on several parameters, including sensitivity, specificity, precision, and linearity.

Sensitivity

The analytical sensitivity, or the lower limit of detection, is the lowest concentration of 17-OHP that can be reliably distinguished from zero.

Specificity (Cross-Reactivity)

The specificity of the assay is determined by its cross-reactivity with other structurally related steroids. This is a critical parameter to avoid falsely elevated results.[6]

CompoundCross-Reactivity (%)
17α-Hydroxyprogesterone100
Progesterone< 1
Cortisol< 0.1
Androstenedione< 0.1
Testosterone< 0.1
11-Deoxycortisol< 1
(Note: These are representative values and may vary between different antibody lots and assay protocols.)

Precision

Precision is assessed by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV).

SampleMean 17-OHP (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Low Control4.699.812.0
Medium Control27.08.39.7
High Control10910.812.7
(Data adapted from FDA documentation for the AutoDELFIA Neonatal 17α-OH-progesterone kit).[5]

Linearity

Linearity is evaluated by analyzing samples with high 17-OHP concentrations that have been serially diluted with a zero-calibrator matrix. The measured concentrations should be proportional to the dilution factor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal - Inactive or expired reagents- Incorrect incubation times or temperatures- Insufficient washing- Check reagent expiration dates- Ensure adherence to protocol- Optimize washing steps
High Background - Inadequate washing- Contaminated reagents- Ensure thorough washing- Use fresh, high-quality reagents
Poor Precision - Pipetting errors- Inconsistent incubation conditions- Calibrate pipettes- Ensure uniform temperature and timing
Inaccurate Results - Improper standard curve- Cross-reactivity with other steroids- Sample matrix effects- Re-run standards and generate a new curve- Evaluate antibody specificity- Perform sample dilution and recovery studies

Conclusion

The time-resolved fluoroimmunoassay for 17α-hydroxyprogesterone provides a robust and sensitive method for its quantitative determination, which is essential for the screening and diagnosis of congenital adrenal hyperplasia. Careful adherence to the experimental protocol and a thorough understanding of the assay's performance characteristics are crucial for obtaining accurate and reliable results.

References

Application Note and Protocols for Analytical Method Validation in the Biotechnological Synthesis of Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotechnological synthesis of 17α-hydroxyprogesterone, a crucial intermediate in the production of various steroid-based pharmaceuticals, offers a promising alternative to traditional chemical synthesis. This biotransformation, often utilizing microbial systems, requires robust and reliable analytical methods to monitor reaction progress, quantify product yield, and ensure the quality of the final product.[1][2][3] Method validation is a critical component, providing documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] This document provides detailed application notes and protocols for the validation of analytical methods, specifically high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of hydroxyprogesterone in a biotechnological production setting. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Analytical Method Validation Principles

Analytical method validation ensures that the chosen method provides consistent, reliable, and accurate data.[4] Key validation parameters as stipulated by ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][7][8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][6][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][6][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]

  • System Suitability: Ensures that the analytical system is working correctly at the time of analysis.[4][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Castor oil (or other appropriate matrix for injectable formulations)

  • Benzyl benzoate

2. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Column: Sunfire C18 (150 x 4.6 mm, 5 µm) or equivalent.[9]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (Water:Acetonitrile:Methanol, 40:30:30 v/v) and Mobile Phase B (Water:Acetonitrile:Methanol, 20:40:40 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Sample Compartment Temperature: 5°C.[9]

  • Injection Volume: 20 µL.[9]

  • Detection Wavelength: 240 nm.[9]

  • Retention Time: Approximately 10 minutes for this compound.[9]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.25 µg/mL to 150 µg/mL).[9]

  • Sample Preparation: Extract the this compound from the fermentation broth or cell culture. A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a common approach. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

Data Presentation: HPLC-UV Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.The method is specific for this compound, with no interfering peaks from the matrix or excipients like benzyl benzoate.[9]
Linearity Correlation coefficient (r²) ≥ 0.995.[7]Linear over the range of 0.25 µg/mL to 150 µg/mL with r² > 0.999.[9]
Accuracy % Recovery between 98.0% and 102.0%.Mean recovery of 99.5% to 101.5%.
Precision % RSD ≤ 2.0%.[7]Repeatability (%RSD) < 1.5%; Intermediate Precision (%RSD) < 2.0%.[9]
LOD Signal-to-Noise ratio of 3:1.0.08 µg/mL
LOQ Signal-to-Noise ratio of 10:1.0.25 µg/mL
Robustness % RSD of results should be within acceptable limits after minor changes in method parameters (e.g., flow rate, column temperature).The method is robust with %RSD < 2.0% for deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C).
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000.[4]Tailing factor of ~1.2; Theoretical plates > 5000.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Deuterated this compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10][11][12]

  • Column: Waters C18 Symmetry (2.1 x 10 mm, 3.5 µm) or equivalent.[10]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (5% acetonitrile in water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[10]

  • Flow Rate: 0.2 mL/min.[10]

  • Injection Volume: 5-50 µL.[12]

  • Ionization Mode: Positive ESI or APCI.[10][11]

  • MS/MS Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 331 > 109) and the internal standard.[13]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking a suitable matrix (e.g., blank fermentation medium) with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the samples.[10][12] For LLE, spike the sample with the internal standard, extract with a solvent like methyl t-butyl ether (MTBE), evaporate the solvent, and reconstitute the residue.[12][14]

Data Presentation: LC-MS/MS Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Results
Specificity No significant interfering peaks at the retention times and m/z transitions of the analyte and internal standard.The method is highly specific due to the selectivity of MS/MS detection.
Linearity Correlation coefficient (r²) ≥ 0.995.[7]Linear over the range of 0.5 - 50 ng/mL with r² > 0.99.[10]
Accuracy % Recovery between 85.0% and 115.0%.Mean recovery of 92.6% to 97.1%.[10]
Precision % RSD ≤ 15.0% (≤ 20.0% at LLOQ).[15]Intra- and Inter-day precision with %RSD ranging from 1.4% to 16.7%.[10]
LOD Signal-to-Noise ratio of 3:1.0.1 ng/mL
LOQ Signal-to-Noise ratio of 10:1.0.5 ng/mL.[10]
Robustness Consistent results with minor variations in chromatographic conditions.The method demonstrates robustness with consistent performance.
Matrix Effect The response of the analyte in the presence of matrix ions should be within an acceptable range of the response in a clean solution.Ion suppression or enhancement should be evaluated and minimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_data Data Analysis & Reporting start Bioreactor Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC-UV Analysis reconstitution->hplc Inject lcms LC-MS/MS Analysis reconstitution->lcms Inject specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq robustness Robustness hplc->robustness lcms->specificity lcms->linearity lcms->accuracy lcms->precision lcms->lod_loq lcms->robustness quantification Quantification of this compound specificity->quantification linearity->quantification accuracy->quantification precision->quantification lod_loq->quantification robustness->quantification validation_report Validation Report quantification->validation_report

Caption: Experimental workflow for analytical method validation.

validation_parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Performance Tests method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability

Caption: Key parameters for analytical method validation.

Conclusion

The successful implementation of a biotechnological process for this compound synthesis relies on well-validated analytical methods. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (LC-MS/MS) or the availability of instrumentation (HPLC-UV). By following the detailed protocols and adhering to the validation parameters outlined in this application note, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data, which is essential for process optimization, quality control, and regulatory submissions. For biotechnological processes, it is particularly important to frequently verify the selectivity of the method due to potential changes in the composition of the process liquid over time.[1]

References

Application Notes and Protocols for Simultaneous Quantitation of 17α-Hydroxyprogesterone Caproate and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The simultaneous measurement of 17α-hydroxyprogesterone caproate (17-OHPC) and progesterone is crucial for pharmacokinetic studies, particularly in the context of preventing preterm labor in pregnant women.[1][2][3] 17-OHPC is a synthetic progestin used for this purpose, and monitoring its levels along with endogenous progesterone is essential for understanding its efficacy and metabolism.[1][3] High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and ability to quantify multiple analytes in a single run.[1][4][5] This document provides a detailed protocol for the simultaneous quantitation of 17-OHPC and progesterone in human plasma using LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.

1. Materials and Reagents

  • 17α-Hydroxyprogesterone caproate (USP reference standard)[1]

  • Progesterone (Sigma Chemicals)[1]

  • 17α-Hydroxyprogesterone (Sigma Chemicals)[1]

  • Medroxyprogesterone acetate (MPA) as an internal standard (Sigma Chemicals)[1]

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[3]

  • Ammonium hydroxide[1]

  • Formic acid[3][4]

  • Ammonium acetate[4]

  • Water (deionized or Milli-Q)

  • Human plasma (drug-free)

  • Oasis HLB solid-phase extraction (SPE) cartridges[1][3]

2. Preparation of Standards and Quality Control Samples

  • Primary Stock Solutions: Prepare individual primary stock solutions of 17-OHPC, progesterone, and the internal standard (MPA) in methanol at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Dilute the primary stock solutions with methanol to prepare working standard solutions at various concentrations.[1]

  • Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma with the working standard solutions. For example, the concentration range for 17-OHPC can be 1–200 ng/mL and for progesterone, 2–400 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 5, 25, and 50 ng/mL).[1]

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.[1]

  • Condition the Oasis HLB SPE cartridges with methanol followed by water.[3]

  • To 400 μL of plasma, add the internal standard (MPA).[1][3]

  • Dilute the plasma with 1 mL of water and load the mixture onto the conditioned SPE cartridge under vacuum.[3]

  • Wash the cartridge with 1 mL of 50% methanol.[3]

  • Elute the analytes with 1 mL of methanol.[3]

  • Evaporate the eluent to dryness under a stream of air or nitrogen.

  • Reconstitute the residue in 100 μL of methanol, and inject a small volume (e.g., 10 μL) into the LC-MS/MS system.[3]

4. Liquid Chromatography Conditions The following table outlines the chromatographic conditions for the separation of 17-OHPC and progesterone.

ParameterCondition
Column Waters C18 Symmetry analytical column (3.5 μm, 2.1 × 50 mm)[1][4]
Guard Column Waters C18 Symmetry guard column (2.1 × 10 mm)[1][3]
Mobile Phase A 5% methanol in water with 0.01% ammonium hydroxide[1] or 0.1% formic acid[3][4]
Mobile Phase B Methanol with 0.01% ammonium hydroxide[1] or acetonitrile with 0.1% formic acid[3]
Flow Rate 0.3 mL/min[1][4]
Column Temperature 40°C[1]
Gradient Elution Start with 65% B, hold for 2.5 min, increase to 97% B and hold for 4.0 min, then return to initial conditions.[1]
Total Run Time 7 minutes[1][4]
Injection Volume 10 µL[3]

5. Mass Spectrometry Conditions The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
17α-Hydroxyprogesterone Caproate (17-OHPC) 429.10[1][4]313.10[1][4]
Progesterone (P) 315.15[1][4]109.00[1][4]
17α-Hydroxyprogesterone (17-OHP) 331.17[1][4]97.00[1][4]
Medroxyprogesterone Acetate (MPA) - IS 387.15[1][4]327.25[1][4]

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
17α-Hydroxyprogesterone Caproate 1 - 200[1]0.9978[1]1[1][2]
Progesterone 2 - 400[1]0.9997[1]2[1]
17α-Hydroxyprogesterone 1 - 200[1]0.9983[1]1[1]

Table 2: Intra- and Inter-Day Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
17α-Hydroxyprogesterone Caproate 5<15%[1]<15%[1]Within ±15%[3]
25<15%[1]<15%[1]Within ±15%[3]
50<15%[1]<15%[1]Within ±15%[3]
Progesterone 5<15%[1]<15%[1]Within ±15%
25<15%[1]<15%[1]Within ±15%
50<15%[1]<15%[1]Within ±15%

Note: The overall intra- and inter-day assay variation was <15%.[1][4]

Table 3: Extraction Recovery

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)
17α-Hydroxyprogesterone Caproate 597.1[3][6][7]
1092.6[3][6][7]
5088.7[3][6][7]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic relationship of the target analytes.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (400 µL) is Add Internal Standard (MPA) plasma->is dilute Dilute with Water is->dilute spe Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) dilute->spe elute Elute with Methanol spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Methanol evap->recon lc Liquid Chromatography (C18 Column) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantitation (Calibration Curve) ms->quant report Report Results quant->report

Caption: Experimental workflow for the simultaneous quantitation of 17-OHPC and progesterone.

G progesterone Progesterone ohp 17α-Hydroxyprogesterone (17-OHP) progesterone->ohp Metabolism ohpc 17α-Hydroxyprogesterone Caproate (17-OHPC) ohp->ohpc Synthetic Esterification

Caption: Metabolic and synthetic relationship of progesterone and 17-OHPC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 17-Hydroxyprogesterone (17-OHP) Extraction from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful desorption and extraction of 17-hydroxyprogesterone (17-OHP) from urine samples.

Frequently Asked Questions (FAQs)

Q1: Why is extensive sample preparation required for analyzing 17-OHP in urine? A: 17-hydroxyprogesterone is excreted in urine in both its free form and as water-soluble conjugates, primarily glucuronides.[1][2] To measure the total 17-OHP concentration, a hydrolysis step is necessary to cleave these conjugates. Furthermore, urine is a complex biological matrix containing numerous compounds that can interfere with analysis, necessitating extraction and cleanup steps to ensure accurate quantification and prevent instrument contamination.[3][4]

Q2: What is enzymatic hydrolysis, and why is it a critical step? A: Enzymatic hydrolysis is a procedure that uses enzymes, typically β-glucuronidase, to break the bond between 17-OHP and its glucuronide conjugate, converting it back to its unconjugated form for analysis.[5] This step is crucial for accurately quantifying total 17-OHP, as a significant portion is excreted in the conjugated form.[2] The efficiency of this reaction is vital, as incomplete hydrolysis will lead to an underestimation of 17-OHP levels.[5]

Q3: What are the most common extraction techniques for 17-OHP from urine? A: The most prevalent methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).[3][4]

  • SPE is widely used and involves passing the sample through a cartridge containing a solid sorbent that retains the analyte.[4]

  • LLE is a conventional method that uses a solvent to partition the analyte from the sample matrix.[3]

  • SBSE is a newer, "greener" technique that uses a magnetic stir bar coated with a sorbent phase, such as polydimethylsiloxane (PDMS), to extract the analyte.[6][7]

Q4: How do I select the appropriate Solid-Phase Extraction (SPE) sorbent? A: The choice of sorbent is critical for achieving high recovery and clean extracts. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often recommended for extracting a wide range of compounds, including steroids like 17-OHP, from aqueous samples like urine.[4][8] Sorbents like Oasis PRiME HLB are designed to aggressively remove matrix interferences such as phospholipids, leading to cleaner extracts and reduced risk of ion suppression in LC-MS/MS analysis.[9] C18 cartridges are also frequently used but may be less effective at retaining more polar compounds compared to HLB sorbents.[4]

Q5: Which solvents are most effective for desorbing 17-OHP from the extraction medium? A: The optimal desorption solvent depends on the extraction technique.

  • For SBSE using a PDMS stir bar, a mixture of methanol (MeOH) and acetonitrile (ACN) in a 50:50 (v/v) ratio has been shown to be highly effective.[6][7][10]

  • For SPE with HLB cartridges, elution is often achieved with a high-organic-content solvent, such as 90:10 acetonitrile:methanol.[9] The goal is to use a solvent strong enough to disrupt the analyte-sorbent interaction without co-eluting excessive matrix components.

Q6: How can I minimize matrix effects during LC-MS/MS analysis? A: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis. They can be minimized through:

  • Efficient Sample Cleanup: Employing a robust extraction method, such as SPE with a highly selective sorbent, is the most effective way to remove interfering substances.[9][11]

  • Optimized Chromatography: Developing a liquid chromatography (LC) gradient that separates 17-OHP from any co-extracted matrix components.[12]

  • Use of an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., 17-OHP-d8) can help compensate for matrix effects, as it behaves similarly to the analyte during both extraction and ionization.[11][13]

Troubleshooting Guide

Problem: Low or Inconsistent Analyte Recovery

Possible Cause Recommended Solution & Rationale
Incomplete Enzymatic Hydrolysis Optimize Hydrolysis Conditions: Verify the activity of your β-glucuronidase enzyme. Optimize incubation temperature, time, and sample pH, as enzyme efficiency is highly dependent on these factors.[5][14] Different enzyme sources (e.g., recombinant vs. mollusk) have different optimal conditions and efficiencies for various glucuronides.[14]
Suboptimal Sample pH Adjust Sample pH Before Extraction: The pH of the urine sample can significantly impact the retention of 17-OHP on the SPE sorbent. For some SPE methods, adjusting the pH to a specific value (e.g., 10.4) can improve recoveries.[15] However, the optimal pH depends on the sorbent type; for example, weak cation exchange (WCX) extraction is more efficient with unacidified samples.[16]
Inefficient SPE Procedure Review SPE Steps: Ensure the SPE cartridge has been properly conditioned and equilibrated. Check that the sample loading and wash flow rates are slow enough to allow for proper interaction. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the 17-OHP.
Ineffective Desorption/Elution Optimize Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte. If recovery is low, try increasing the organic solvent percentage or using a different solvent mixture (e.g., MeOH/ACN).[6] Applying the elution solvent in smaller, repeated volumes (e.g., 2 x 25 µL instead of 1 x 50 µL) can also improve efficiency.[9] For SBSE, increasing desorption time or using ultrasonication can enhance analyte release.[7]

Problem: High Signal Suppression or Enhancement (Matrix Effects)

Possible Cause Recommended Solution & Rationale
Insufficient Sample Cleanup Improve Extraction Selectivity: Switch to a more advanced SPE sorbent like Oasis PRiME HLB, which is specifically designed to remove a high percentage of phospholipids and other interferences that cause matrix effects.[9][11]
Co-elution of Interferences Optimize LC Method: Adjust the chromatographic gradient to achieve better separation between 17-OHP and interfering peaks. Using a column with a different chemistry (e.g., HSS T3) can also alter selectivity.[12]
High Salt Concentration Dilute Sample or Use Appropriate SPE: High salt content in urine can interfere with both extraction and ionization. Diluting the urine sample with water before extraction can mitigate this.[6] Alternatively, use an SPE protocol designed to handle high-salt matrices.

Problem: Poor Reproducibility (High %RSD)

Possible Cause Recommended Solution & Rationale
Inconsistent Manual Procedures Standardize and Automate: Ensure all liquid handling steps (pipetting, dilutions) are performed with calibrated pipettes and consistent technique. Automated liquid handlers can significantly improve precision.[17] Ensure consistent timing for incubation and extraction steps.
Variable SPE Cartridge Performance Use High-Quality Consumables: Use SPE cartridges from a reputable manufacturer and from the same lot to minimize variability. Do not reuse disposable cartridges, as this can lead to inconsistent performance and carryover.
Degradation of SBSE Stir Bar Monitor Stir Bar Performance: The performance of PDMS-coated stir bars can degrade over time. It is recommended to monitor their performance and establish a maximum number of uses before replacement. One study noted repeatable results for up to 18 extractions.[7]

Data Presentation: Comparison of Methods

Table 1: Comparison of Extraction Methods for 17-OHP

Method Matrix Sorbent/Solvent System Recovery % Precision (RSD %) LOD (ng/mL) Reference
SBSE-HPLC-UVUrinePDMS Stir Bar / MeOH:ACN (50:50)87.5 - 101%0.1 - 5.2%0.80[7][18]
SPE-LC-MS/MSPlasmaOasis PRiME HLB / ACN:MeOH (90:10)72 - 73%< 5%0.05[9]
LLE-HPLCSerumDichloromethane90.6 - 93.8%N/AN/A[19]
SPE-LC-MS/MSUrineN/AN/AN/A0.25[7]

Table 2: Effect of Desorption Solvent on PDMS-SBSE Efficiency

Desorption Solvent (v/v) Relative Extraction Efficiency Reference
Methanol (MeOH)Good[6][10]
Acetonitrile (ACN)Good[6][10]
H₂O:MeOH (60:40)Lower[6][10]
MeOH:ACN (50:50) Highest [6][10]

Experimental Protocols & Visualizations

General Workflow for 17-OHP Extraction from Urine

The diagram below outlines the critical steps for preparing a urine sample for 17-OHP analysis.

G cluster_0 Sample Preparation cluster_1 Analysis Sample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis pH_Adjust 3. pH Adjustment Hydrolysis->pH_Adjust Extraction 4. Extraction (SPE, LLE, or SBSE) pH_Adjust->Extraction Wash 5. Wash Step (Removes Interferences) Extraction->Wash Elute 6. Desorption / Elution Wash->Elute Evap 7. Evaporation & Reconstitution (If necessary) Elute->Evap Analysis 8. LC-MS/MS Analysis Evap->Analysis

Caption: General workflow for 17-OHP analysis in urine samples.

Detailed Protocol: Solid-Phase Extraction (SPE) with Oasis PRiME HLB

This protocol is adapted from methodologies used for steroid extraction from plasma/serum and is applicable to urine with appropriate pre-treatment.[9]

  • Enzymatic Hydrolysis: To 1 mL of urine, add internal standard (e.g., 17-OHP-d8), buffer, and β-glucuronidase. Incubate under optimized conditions (e.g., 55°C for 2 hours).

  • Sample Pre-treatment: Centrifuge the hydrolyzed sample to pellet any precipitate. Dilute the supernatant with an appropriate buffer, such as 4% H₃PO₄, to ensure optimal binding to the SPE sorbent.[9]

  • Load: Directly load the pre-treated sample onto the Oasis PRiME HLB plate/cartridge. Unlike traditional SPE, no conditioning or equilibration steps are required.[9]

  • Wash: Wash the sorbent with two aliquots of a weak organic solvent (e.g., 25% methanol) to remove polar interferences.[9]

  • Elute: Elute the 17-OHP with two aliquots of a strong organic solvent (e.g., 90:10 Acetonitrile:Methanol).[9]

  • Finalize: The eluate can often be injected directly after dilution with water.[9] If further concentration is needed, evaporate the solvent and reconstitute in the mobile phase.

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical path for diagnosing and solving issues related to low recovery.

G Start Start: Low Recovery Observed Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Check_SPE Is SPE/SBSE Procedure Optimized? Check_Hydrolysis->Check_SPE Yes Fix_Hydrolysis Action: Optimize enzyme, pH, time, and temperature. Check_Hydrolysis->Fix_Hydrolysis No Check_Desorption Is Desorption/Elution Efficient? Check_SPE->Check_Desorption Yes Fix_SPE Action: Check sample pH, sorbent type, and wash steps. Check_SPE->Fix_SPE No Fix_Desorption Action: Change solvent composition, increase volume, or use sonication. Check_Desorption->Fix_Desorption No Success Problem Resolved Check_Desorption->Success Yes Fix_Hydrolysis->Check_Hydrolysis Fix_SPE->Check_SPE Fix_Desorption->Check_Desorption

Caption: Troubleshooting flowchart for diagnosing low recovery.

References

minimizing matrix effects in LC-MS/MS analysis of 17-hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 17-hydroxyprogesterone (17-OHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 17-hydroxyprogesterone (17-OHP)?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and phospholipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (17-OHP), leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1]

This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the assay. While immunoassays are also used for 17-OHP measurement, they are particularly susceptible to analytical interference from cross-reactivity with structurally similar steroids, making LC-MS/MS the preferred method for higher specificity.[2][3][4][5] The primary challenge in LC-MS/MS is to mitigate the impact of the sample matrix.

Q2: How can I assess the presence and magnitude of matrix effects in my 17-OHP assay?

A2: The most common quantitative method is to compare the peak area of an analyte in a "post-extraction spiked" sample with the peak area of the analyte in a clean solvent.

Assessment Workflow:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A pure standard of 17-OHP prepared in the final mobile phase solvent.

    • Set B (Pre-extraction Spiked Sample): Blank matrix (e.g., charcoal-stripped serum) spiked with 17-OHP before the extraction procedure. This is used to determine recovery.

    • Set C (Post-extraction Spiked Sample): Blank matrix is subjected to the full extraction procedure, and the 17-OHP standard is spiked into the final, clean extract.

  • Calculate Matrix Effect and Recovery: The matrix effect (ME) is calculated using the following formula:

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. An ideal value is 100%, with an acceptable range typically being 85-115%.

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: 17-OHP in Clean Solvent Analysis Analyze all sets by LC-MS/MS A->Analysis B Set B: Blank Matrix Spiked Before Extraction B->Analysis C Set C: Blank Matrix Spiked After Extraction C->Analysis Calc_ME Calculate Matrix Effect: (Area C / Area A) * 100 Analysis->Calc_ME Calc_Rec Calculate Recovery: (Area B / Area C) * 100 Analysis->Calc_Rec

Caption: Workflow for the quantitative assessment of matrix effects and recovery.

Q3: Which sample preparation technique is most effective for minimizing matrix effects for 17-OHP?

A3: The choice of sample preparation is one of the most critical factors in reducing matrix effects. The goal is to selectively remove interfering components, particularly phospholipids, from the serum or plasma matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method but is generally the least effective at removing phospholipids and other interferences.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanup efficiency and ease of use. It is a widely used technique for 17-OHP analysis.[6][7]

  • Solid-Phase Extraction (SPE): SPE is considered the most powerful technique for removing matrix components, providing the cleanest extracts and minimizing matrix effects.[8][9] Modern SPE sorbents can effectively remove phospholipids.

cluster_methods Sample Preparation Methods Sample Plasma/Serum Sample (17-OHP + Matrix Components) PPT Protein Precipitation (PPT) + Acetonitrile/Methanol Sample->PPT LLE Liquid-Liquid Extraction (LLE) + Organic Solvent (e.g., MTBE) Sample->LLE SPE Solid-Phase Extraction (SPE) + Sorbent Cartridge Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis Fast, but high matrix effect LLE->Analysis Good balance SPE->Analysis Excellent cleanup, low matrix effect

Caption: Comparison of common sample preparation strategies for 17-OHP analysis.
Comparison of Sample Preparation Methods

MethodKey AdvantageKey DisadvantageTypical Recovery for 17-OHPMatrix Effect (Ion Suppression)
Protein Precipitation (PPT) Simple and fastInefficient removal of phospholipids, leading to significant matrix effects.>90%Can be significant (>25%)
Liquid-Liquid Extraction (LLE) Good removal of salts and proteinsCan be labor-intensive; some phospholipids may carry over.70-90%[9]Moderate (10-30%)[9]
Solid-Phase Extraction (SPE) Superior removal of interferences, especially phospholipids.[8]More complex and costly than PPT or LLE.>90%[3]Minimal (<10%)

Q4: Can you provide a detailed protocol for a recommended sample preparation method?

A4: Yes, below are representative protocols for LLE and SPE, which are highly effective for 17-OHP analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is based on a common method using methyl t-butyl ether (MTBE).[6][7]

  • Aliquoting: To 200 µL of serum, calibrator, or QC sample in a glass tube, add 20 µL of the internal standard working solution (e.g., d8-17-OHP in methanol).

  • Extraction: Add 1 mL of MTBE. Vortex mix for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of heated nitrogen.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the reconstitution solvent (e.g., 50:50 water:methanol). Vortex to mix.

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol uses a modern reversed-phase SPE sorbent designed for phospholipid removal, such as Oasis PRiME HLB.[3]

  • Pre-treatment: To 150 µL of plasma, add 20 µL of the internal standard working solution. Precipitate proteins by adding 300 µL of a 4:1 methanol:zinc sulfate solution. Vortex and centrifuge at 3220 x g for 10 minutes.

  • Dilution: Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% phosphoric acid in water.

  • Loading: Load the entire pre-treated sample onto the SPE plate/cartridge (no conditioning or equilibration is required for this sorbent type).

  • Washing: Wash the sorbent with 2 x 200 µL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the 17-OHP and internal standard with 2 x 25 µL of 90:10 acetonitrile:methanol.

  • Final Dilution: Dilute the eluate with 25 µL of water before injection. This step avoids the need for an evaporation/reconstitution cycle.

Q5: How critical is the choice of an internal standard (IS) for mitigating matrix effects?

A5: The use of an appropriate internal standard is absolutely critical. A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[10]

It will co-elute with the 17-OHP and experience the same degree of ion suppression or enhancement. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively canceled out, leading to accurate and precise quantification.

Commonly used SIL internal standards for 17-OHP include:

  • 17α-Hydroxyprogesterone-d8 (d8-17-OHP)[11][12]

  • 17α-Hydroxyprogesterone-2,3,4-13C3 (13C3-17-OHP)[3][13]

Both have been shown to provide good agreement with no clinically significant bias.[13]

cluster_process Ionization Process with Matrix Effect cluster_result Quantification Logic Analyte 17-OHP IonSource MS Ion Source Analyte->IonSource IS d8-17-OHP (IS) IS->IonSource Matrix Matrix Interference Matrix->IonSource Suppresses Signal SuppressedAnalyte Suppressed 17-OHP Signal IonSource->SuppressedAnalyte SuppressedIS Suppressed d8-17-OHP Signal IonSource->SuppressedIS Ratio Ratio (17-OHP / d8-17-OHP) Remains Constant SuppressedAnalyte->Ratio SuppressedIS->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a stable isotope-labeled internal standard to correct for matrix effects.

Q6: Can chromatographic or mass spectrometric conditions be optimized to reduce matrix effects?

A6: Yes, optimizing the LC and MS parameters provides another layer of defense against matrix effects.

  • Chromatography: The goal is to achieve chromatographic separation between 17-OHP and co-eluting matrix components, especially phospholipids.

    • Analytical Column: Using a high-resolution column, such as an ACQUITY UPLC HSS T3 or Accucore RP-MS, can improve separation.[3][5][6]

    • Gradient Optimization: A carefully optimized mobile phase gradient can resolve 17-OHP from the bulk of matrix interferences.[5][7]

    • Divert Valve: Program the system to divert the flow from the column to waste at the beginning and end of the analytical run. This prevents highly polar salts and highly non-polar lipids from entering the mass spectrometer, keeping the ion source cleaner.[1]

  • Mass Spectrometry:

    • Ionization Source: For 17-OHP, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be less prone to matrix effects than Electrospray Ionization (ESI).[6][7]

    • Scheduled MRM: Use scheduled Multiple Reaction Monitoring (MRM) to ensure the mass spectrometer is only monitoring for 17-OHP and its internal standard during the specific window in which they elute. This increases sensitivity and reduces the chance of detecting interfering compounds.

Example LC Gradient and MS Parameters

Table 2: Example LC Gradient Conditions [5][7]

Time (min)Flow Rate (µL/min)%A (Water + 0.1% Formic Acid)%B (Methanol + 0.1% Formic Acid)
0.06005545
1.06005347
2.06004357
2.5600298
3.0600298
3.16005545
4.56005545

Table 3: Example MS/MS Parameters (MRM Transitions) [3][6][9][14]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
17-Hydroxyprogesterone331.297.0Positive (APCI or ESI)
17-OHP (Confirmation Ion)331.2109.0Positive (APCI or ESI)
17-OHP-d8 (Internal Standard)339.3100.2Positive (APCI or ESI)

References

addressing cross-reactivity in 17-hydroxyprogesterone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in 17-hydroxyprogesterone (17-OHP) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a 17-OHP immunoassay?

A1: Cross-reactivity is a common issue in immunoassays where the antibodies designed to detect 17-OHP also bind to other structurally similar molecules present in the sample. This binding of non-target molecules, known as cross-reactants, can lead to falsely elevated 17-OHP concentrations, compromising the accuracy of the results. This phenomenon is particularly prevalent in steroid hormone assays due to the structural similarity among different steroid molecules.[1][2][3][4]

Q2: What are the most common cross-reactants in 17-OHP immunoassays?

A2: The most frequently encountered cross-reactants in 17-OHP immunoassays are other endogenous steroids that are structurally related to 17-OHP. These can include its precursors, metabolites, and other steroids in the same biosynthetic pathway. Some of the most significant cross-reactants include:

  • 17α-hydroxypregnenolone[5]

  • 17α-hydroxypregnenolone sulfate[5]

  • 21-deoxycortisol[6]

  • 11-deoxycortisol[6][7]

  • Progesterone[6][8]

  • Certain synthetic steroids (e.g., prednisolone)[6][9]

The degree of interference from these molecules can vary depending on the specific antibody used in the immunoassay kit.

Q3: What are the clinical and research implications of cross-reactivity in 17-OHP measurements?

Troubleshooting Guide

Issue: My 17-OHP immunoassay results are unexpectedly high.

This is a common problem that can often be attributed to cross-reactivity. The following steps can help you troubleshoot this issue.

Step 1: Identify Potential Cross-Reactants

Review the sample history and experimental conditions to identify potential sources of cross-reacting steroids. Consider the following:

  • Sample Type: Neonatal samples are known to contain high levels of interfering steroid sulfates.[5]

  • Disease State: Samples from patients with certain enzymatic defects, such as 21-hydroxylase deficiency, will have high concentrations of 17-OHP precursors that can cross-react.[6][8]

  • Medications: The presence of synthetic steroids from medications can interfere with the assay.[9]

Step 2: Consult the Assay Kit's Cross-Reactivity Data

Refer to the product insert of your immunoassay kit for a list of known cross-reactants and their percentage of cross-reactivity. This information is crucial for understanding the potential impact of interfering substances.

Data Presentation: Cross-Reactivity of Common Steroids in Immunoassays

The following table summarizes the cross-reactivity percentages of various steroids in different immunoassays as reported in the literature. Note that these values can vary between different manufacturers and assay formats.

SteroidImmunoassay forPercent Cross-ReactivityReference
17-HydroxyprogesteroneProgesterone0.5% - 4.9%[6][8]
5β-DihydroprogesteroneProgesterone18.2%[6][8]
11-DeoxycortisolCortisolSignificant[7]
21-DeoxycortisolCortisolHigh[6]
PrednisoloneCortisolHigh[6][8]
6-MethylprednisoloneCortisolHigh[6][8]
Step 3: Implement Sample Purification Techniques

To remove interfering substances, consider incorporating a sample purification step before performing the immunoassay. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

experimental_workflow start High 17-OHP Results identify Identify Potential Cross-Reactants start->identify consult Consult Kit Cross-Reactivity Data identify->consult purify Implement Sample Purification consult->purify confirm Confirm with LC-MS/MS purify->confirm end Accurate 17-OHP Measurement confirm->end

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Steroid Hormones

This protocol describes a general procedure for extracting steroids from serum or plasma to reduce interference from cross-reactants.

Materials:

  • Serum or plasma sample

  • Methyl tert-butyl ether (MTBE) or diethyl ether

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Reconstitution buffer (assay specific)

Procedure:

  • Pipette 500 µL of serum or plasma into a glass centrifuge tube.

  • Add 5 mL of MTBE or diethyl ether to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in an appropriate volume of the immunoassay buffer.

  • The sample is now ready for analysis with the 17-OHP immunoassay.

Protocol 2: Solid-Phase Extraction (SPE) for Steroid Hormones

SPE provides a more targeted cleanup of samples compared to LLE and can be automated for higher throughput.[11]

Materials:

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Serum or plasma sample

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • Nitrogen gas evaporator

  • Reconstitution buffer (assay specific)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.

  • Elution: Elute the steroids from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in the immunoassay buffer.

  • The purified sample is now ready for the 17-OHP immunoassay.

spe_workflow condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (Water/Methanol Mix) load->wash elute Elute Steroids (Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate

Step 4: Confirm Results with a More Specific Method

If cross-reactivity is still suspected after sample purification, it is advisable to confirm the results using a more specific and sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12] LC-MS/MS is considered the gold standard for steroid hormone analysis as it can separate and specifically quantify 17-OHP even in the presence of structurally similar compounds.[13][14]

Steroidogenesis Pathway

The following diagram illustrates the simplified steroidogenesis pathway, highlighting the position of 17-hydroxyprogesterone as a key intermediate in the synthesis of cortisol. Deficiencies in enzymes like 21-hydroxylase can lead to an accumulation of 17-OHP.[1][2][3][13][14]

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OHP 17-Hydroxyprogesterone Progesterone->OHP 17α-hydroxylase Deoxycortisol 11-Deoxycortisol OHP->Deoxycortisol 21-hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

References

Technical Support Center: Enhancing HPLC Sensitivity for Progesterone and 17-Hydroxyprogesterone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their High-Performance Liquid Chromatography (HPLC) methods for the analysis of progesterone and 17-hydroxyprogesterone.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of progesterone and 17-hydroxyprogesterone that can impact sensitivity.

Issue: Low Signal Intensity or Poor Sensitivity

Low signal intensity is a primary indicator of poor sensitivity, making it difficult to detect and accurately quantify low concentrations of progesterone and 17-hydroxyprogesterone.

Possible Cause Recommended Solution
Inadequate Detection Method For analytes like progesterone and 17-hydroxyprogesterone that lack strong chromophores for UV detection, consider alternative detection methods. Pre-column derivatization with a fluorescent agent can significantly enhance sensitivity when using a fluorescence detector (FLD).[1][2][3] For even greater sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a superior alternative to traditional HPLC with UV or FLD.[4][5][6][7]
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for achieving sharp, well-resolved peaks, which directly impacts sensitivity.[8][9] Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water), pH, and considering the use of additives.[8][10][11] For reversed-phase HPLC, a common starting point is a mixture of acetonitrile and water.[2][12]
Inefficient Sample Preparation Complex biological matrices can interfere with analyte detection and suppress the signal.[3][13] Employ robust sample preparation techniques such as Solid Phase Extraction (SPE)[3][14], Liquid-Liquid Extraction (LLE)[3][13], or stir bar sorptive extraction (SBSE) to remove interfering substances and concentrate the analytes.[15]
Column Overload or Degradation Injecting a sample that is too concentrated can lead to peak broadening and a decrease in apparent sensitivity.[13] If the column has degraded, it can also result in poor peak shape and reduced resolution.[16] Ensure the injection volume and concentration are within the column's linear range. If performance issues persist, consider replacing the column.
Incorrect Detector Settings Suboptimal detector settings can lead to a weak signal. For UV detectors, ensure the wavelength is set to the absorbance maximum of the analytes (around 240-254 nm for progesterone and 17-hydroxyprogesterone).[17] For fluorescence detectors, optimize the excitation and emission wavelengths for the specific fluorescent derivative used.[18]

Issue: High Baseline Noise

A noisy baseline can obscure small peaks and make accurate integration difficult, thereby reducing the effective sensitivity of the method.

Possible Cause Recommended Solution
Contaminated or Poorly Prepared Mobile Phase Impurities or dissolved gas in the mobile phase are common sources of baseline noise. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use by sonication or vacuum filtration.[19]
Detector Flow Cell Contamination Contaminants in the detector flow cell can cause baseline noise and drift.[20] Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material.
Pump Malfunction Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.[16][21] Check for leaks in the pump seals and ensure the check valves are functioning correctly.[21]
Column Bleed The stationary phase of the column can degrade and "bleed" into the mobile phase, causing a rising or noisy baseline. This is more common with aggressive mobile phases or at high temperatures. If column bleed is suspected, it may be necessary to replace the column.

Issue: Peak Tailing or Fronting

Poor peak shape, such as tailing or fronting, can compromise resolution and make accurate peak integration challenging, which affects the reliability of quantification at low levels.

Possible Cause Recommended Solution
Secondary Interactions with the Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.[22] Adjusting the mobile phase pH to suppress silanol ionization (typically lower pH) or adding a competing base like triethylamine (TEA) can mitigate this effect.[22]
Column Overload Injecting too much sample can lead to peak fronting.[22] Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[23] Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Contamination A void at the head of the column or contamination can lead to distorted peak shapes.[23] Reversing and flushing the column may help, but if a void has formed, the column will likely need to be replaced.[23]

Frequently Asked Questions (FAQs)

Q1: How can I significantly increase the sensitivity of my HPLC-UV method for progesterone and 17-hydroxyprogesterone?

A1: The most effective way to dramatically increase sensitivity for these compounds with standard HPLC is to switch from UV detection to fluorescence detection (FLD) after pre-column derivatization. Progesterone and 17-hydroxyprogesterone are not naturally fluorescent, but they can be reacted with a fluorescent labeling agent. This process attaches a highly fluorescent molecule to the analytes, allowing for much lower detection limits.[1][3]

Q2: What are the best derivatization reagents for progesterone and 17-hydroxyprogesterone for fluorescence detection?

A2: Several reagents can be used, with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY™ FL hydrazide) and dansylhydrazine being two common and effective choices.[1][2][24] BODIPY™ FL hydrazide has been reported to offer high sensitivity, with limits of detection in the femtomole range.[1][2][3]

Q3: What are the typical experimental conditions for derivatization with BODIPY™ FL hydrazide?

A3: A typical protocol involves reacting the steroid with BODIPY™ FL hydrazide in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction is often carried out at room temperature for several hours.[2] The excess reagent can then be removed, and the derivatized sample is injected into the HPLC system.

Experimental Protocols

Protocol 1: Pre-column Derivatization with BODIPY™ FL hydrazide

This protocol is based on a method described for the determination of 3-keto steroids.[1][2]

  • Sample Preparation: Extract progesterone and 17-hydroxyprogesterone from the sample matrix (e.g., serum) using an appropriate technique like Solid Phase Extraction (SPE). Evaporate the extract to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable solvent (e.g., ethanol).

    • Add a solution of BODIPY™ FL hydrazide.

    • Add a catalytic amount of trifluoroacetic acid solution.

    • Allow the reaction to proceed at room temperature for approximately 15 hours in the dark.[2][3]

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture into the HPLC system.

    • Column: A C18 or C8 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient of acetonitrile and water is often employed for separation.[2]

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the BODIPY™ FL derivative (e.g., excitation around 505 nm and emission around 513 nm).

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected performance improvements.

Table 1: Comparison of Detection Limits for Progesterone and 17-Hydroxyprogesterone with Different HPLC Methods

Analytical MethodAnalyteLimit of Detection (LOD)Reference
HPLC-FLD with BODIPY FL hydrazide derivatizationProgesterone550–3700 fmol per 10 µL injection[1][2][3]
HPLC-FLD with BODIPY FL hydrazide derivatization17-Hydroxyprogesterone550–3700 fmol per 10 µL injection[1][2][3]
HPLC-UV17-Hydroxyprogesterone0.40 ng/mL (in aqueous samples)
LC-MS/MS17-Hydroxyprogesterone10 ng/dL (0.3 nmol/L)[25]
LC-MS/MS17-Hydroxyprogesterone Caproate0.5 ng/mL

Table 2: Comparison of Derivatization Reagents for Progesterone Analysis

Derivatization ReagentRelative Peak Area (%)Reference
BODIPY FL hydrazide100[2]
DansylhydrazineLower than BODIPY FL hydrazide[1][2]

Note: The table indicates that BODIPY FL hydrazide provides a higher detector response compared to dansylhydrazine under the tested conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Serum) SPE Solid Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Evaporation SPE->Elution Analyte Recovery Reconstitution Reconstitute Extract Elution->Reconstitution Deriv_Reaction Add Derivatization Reagent (e.g., BODIPY FL hydrazide) Reconstitution->Deriv_Reaction Injection Inject Derivatized Sample Deriv_Reaction->Injection Separation HPLC Separation (Reversed-Phase Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: Workflow for enhancing sensitivity via pre-column derivatization.

Troubleshooting_Logic Start Low Signal/Sensitivity Issue Check_Detector Is the detector choice optimal? Start->Check_Detector Check_SamplePrep Is sample preparation adequate? Check_Detector->Check_SamplePrep Yes Sol_Detector Consider Derivatization + FLD or LC-MS/MS Check_Detector->Sol_Detector No Check_MobilePhase Is the mobile phase optimized? Check_SamplePrep->Check_MobilePhase Yes Sol_SamplePrep Implement SPE or LLE to clean-up and concentrate Check_SamplePrep->Sol_SamplePrep No Check_PeakShape Are peaks sharp and symmetrical? Check_MobilePhase->Check_PeakShape Yes Sol_MobilePhase Optimize solvent ratio, pH, and additives Check_MobilePhase->Sol_MobilePhase No Sol_PeakShape Troubleshoot column and mobile phase interactions Check_PeakShape->Sol_PeakShape No End Sensitivity Improved Check_PeakShape->End Yes Sol_Detector->End Sol_SamplePrep->End Sol_MobilePhase->End Sol_PeakShape->End

Caption: Logical troubleshooting flow for low HPLC sensitivity issues.

References

Technical Support Center: Stability of 17-Hydroxyprogesterone in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17-hydroxyprogesterone (17-OHP) in dried blood spots (DBS) during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 17-OHP in DBS?

A1: For long-term storage, it is recommended to store DBS samples at 4°C, -20°C, or -70°C.[1][2] Under these conditions, 17-OHP has been shown to be stable for at least one year.[1][2] While some studies indicate stability for up to two years when stored frozen, it is best practice to analyze samples within a year to minimize potential degradation.[1]

Q2: How long is 17-OHP stable in DBS at room temperature?

A2: 17-OHP in DBS is stable for at least one year at room temperature.[1][2] Another study suggests stability for up to three months at room temperature.[3] This stability at ambient temperature makes DBS an excellent option for at-home sample collection and transport to the laboratory.[3]

Q3: Can high temperatures during shipping affect 17-OHP stability in DBS?

A3: Exposure to elevated temperatures, such as 37°C (98.6°F), can affect 17-OHP stability. At 37°C, 17-OHP concentrations remain stable for up to 14 days.[3][4][5] However, prolonged exposure to such temperatures can lead to degradation.[6] It is advisable to minimize the time DBS samples are exposed to high temperatures during transit.

Q4: Does humidity impact the stability of 17-OHP in DBS?

A4: Yes, high humidity can negatively impact the stability of analytes in DBS. While specific data on the effect of humidity on 17-OHP is limited in the provided results, it is a known factor that can contribute to the degradation of various markers in DBS.[6][7] It is recommended to store and ship DBS cards with a desiccant to minimize humidity.[6]

Q5: Is it possible to re-test old DBS samples for 17-OHP?

A5: Retesting archived DBS samples for 17-OHP is possible, but the results should be interpreted with caution. One study investigating the reliability of re-testing DBS samples up to 10 years old found a significant decrease in 17-OHP values over time.[8] The loss of immunoreactivity accelerated after the first four years of storage at room temperature.[8] For retrospective studies, it is crucial to consider this potential for degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected 17-OHP concentrations in stored samples. Sample degradation due to improper storage conditions (e.g., prolonged exposure to high temperatures or humidity).Review sample storage and shipping history. Ensure samples are stored at ≤4°C for long-term storage and shipped with desiccants. For samples exposed to adverse conditions, interpret results cautiously.
Inconsistent results between replicate analyses of the same DBS. Non-homogenous blood spot or improper punching technique.Ensure the blood spot is uniform and has soaked through the filter paper. When punching, take the sample from the center of the spot to ensure consistency.
High variability in 17-OHP levels across a batch of samples. Differences in sample collection or drying procedures.Standardize the DBS collection protocol, including the volume of blood per spot and the drying time (at least 3-4 hours at ambient temperature, away from direct sunlight).
Interference or high background in the analytical assay (e.g., LC-MS/MS). Contamination of the DBS card during collection or storage.Use clean, designated surfaces for sample collection and drying. Store DBS cards in individual sealed bags to prevent cross-contamination.

Quantitative Data Summary

The stability of 17-OHP in DBS is influenced by both storage temperature and duration. The following tables summarize the findings from various studies.

Table 1: Stability of 17-OHP in Dried Blood Spots at Various Temperatures

Storage TemperatureDurationStability OutcomeReference
37°CUp to 14 daysStable (within ±15% of baseline)[4][5]
37°CUp to 14 daysStable (within <±10% change from baseline)[3]
Room TemperatureUp to 1 yearStable (not significantly changed)[1][2]
Room TemperatureUp to 3 monthsStable (within <±10% change from baseline)[3]
4°CUp to 1 yearStable[1][2]
4°CUp to 6 monthsStable[4][5]
4°CUp to 3 monthsStable (within <±10% change from baseline)[3]
-20°CUp to 1 yearStable[1][2]
-20°CUp to 3 monthsStable (within ±15% of baseline)[4][5]
-20°CUp to 3 monthsStable (within <±10% change from baseline)[3]
-70°CUp to 1 yearStable[1][2]

Table 2: Long-Term Stability of 17-OHP in Dried Blood Spots at Room Temperature

Storage Duration (Years)Percentage Decrease in 17-OHPReference
2-19%[8]
4-19%[8]
6-24%[8]
8-41%[8]

Experimental Protocols

Methodology for Assessing 17-OHP Stability in DBS

A common methodology for evaluating the stability of 17-OHP in DBS involves the following steps:

  • Sample Collection: Collect whole blood from healthy volunteers via finger prick onto filter paper cards (e.g., Whatman 903).[3][4][5] Allow the spots to dry horizontally at ambient temperature for at least 3-4 hours.

  • Spiking (for Quality Control): For quality control and standard curve generation, steroid-depleted blood can be spiked with known concentrations of 17-OHP.[1][2]

  • Storage: Store the prepared DBS cards under various conditions (e.g., -70°C, -20°C, 4°C, room temperature, 37°C) in sealed bags, often with a desiccant.[1][2][3][4][5]

  • Sample Preparation for Analysis:

    • Punch a 3mm disc from the center of the dried blood spot.[9]

    • Place the disc into a well of a 96-well plate.

    • Add an internal standard solution (e.g., deuterated 17-OHP) to each well.

    • Elute the steroids from the filter paper using an appropriate organic solvent (e.g., methanol or a methanol/water mixture).[2]

    • Evaporate the solvent to dryness, often under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.[2]

  • Analytical Method:

    • Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5] This technique provides high specificity and sensitivity for the quantification of 17-OHP.[9]

  • Data Analysis:

    • Calculate the concentration of 17-OHP at each time point and storage condition.

    • Compare the results to the baseline (time zero) measurement to determine the percentage change.

    • Stability is often defined as the analyte concentration remaining within a predefined range of the baseline value (e.g., ±15%).[1][2][4][5]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_storage Sample Storage cluster_analysis Sample Analysis A Whole Blood Collection (Finger Prick) B Spotting onto Filter Paper A->B C Drying at Ambient Temperature (3-4h) B->C D Storage at Defined Temperatures (-70°C, -20°C, 4°C, RT, 37°C) C->D Store Samples E DBS Punching (3mm Disc) D->E Retrieve Samples for Analysis F Steroid Elution & Extraction E->F G LC-MS/MS Analysis F->G H Data Interpretation & Stability Assessment G->H logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome Temp Storage Temperature Stability 17-OHP Stability in DBS Temp->Stability Time Storage Duration Time->Stability Humidity Humidity Humidity->Stability

References

overcoming peak splitting in HPLC analysis of hydroxyprogesterone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Hydroxyprogesterone Derivatives

This technical support center provides troubleshooting guidance for overcoming peak splitting in the HPLC analysis of this compound derivatives, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in HPLC and why is it problematic?

A1: Peak splitting is a phenomenon in HPLC where a single compound produces a chromatographic peak that appears as two or more closely spaced or overlapping peaks.[1][2] This is problematic because it complicates accurate peak integration and quantification, potentially leading to erroneous results. It can also indicate underlying issues with the separation method, the HPLC system, or the column itself.[3]

Q2: What are the common causes of peak splitting when analyzing this compound derivatives?

A2: Several factors can contribute to peak splitting in the analysis of this compound derivatives. These can be broadly categorized as:

  • Method-related issues: Inappropriate mobile phase pH, incompatibility between the sample solvent and the mobile phase, or a mobile phase composition that does not provide adequate resolution.[1]

  • Column-related issues: Column contamination, the formation of a void at the column inlet, a blocked frit, or degradation of the stationary phase.[1][4][5]

  • System-related issues: Improperly connected tubing or fittings creating dead volume, or fluctuations in pump flow rate.[6][7]

  • Sample-related issues: Overloading the column with too much sample (mass overload), or injecting too large a volume (volume overload).[8][9]

Q3: How can I distinguish between different causes of peak splitting?

A3: A systematic approach is key. If all peaks in the chromatogram are splitting, the problem likely lies with the HPLC system before the column (e.g., injector, fittings) or a contaminated guard column.[10] If only a single peak is splitting, the issue is more likely related to the specific chemistry of that analyte, such as co-elution with an impurity or on-column degradation.[1][11] Observing the peak shape at different injection volumes can also be informative; if a smaller injection volume resolves the split into two distinct peaks, it suggests co-elution.[1]

Q4: Can the sample solvent cause peak splitting?

A4: Yes, the sample solvent can have a significant impact on peak shape.[12][13] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread or distort as it enters the column, leading to peak fronting or splitting.[9][12] This is particularly noticeable for early-eluting peaks in gradient chromatography.[13] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[10]

Q5: How does the HPLC column contribute to peak splitting?

A5: The column is a frequent source of peak splitting. A void at the head of the column, caused by settling of the packing material, can create a space where the sample disperses before reaching the stationary phase, leading to a split peak.[4][11] A partially blocked inlet frit can also cause uneven sample distribution onto the column.[2] Additionally, strongly retained contaminants on the column can create active sites that interfere with the normal interaction of the analyte with the stationary phase.

Troubleshooting Guides

Scenario 1: A single peak for a this compound derivative is consistently split.

Q: Could my mobile phase pH be the issue?

A: Yes, if the mobile phase pH is close to the pKa of the this compound derivative, the compound can exist in both ionized and non-ionized forms, which may have different retention times, leading to peak splitting.[14][15]

  • Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[15]

Q: Is it possible that two components are co-eluting?

A: This is a strong possibility, especially if you observe a shoulder on the main peak.[1]

  • Recommendation: To test for co-elution, inject a smaller volume of your sample. If the split peak resolves into two more distinct peaks, you are likely dealing with two separate compounds.[1] In this case, you will need to optimize your method (e.g., change the mobile phase composition, gradient slope, or temperature) to improve the resolution.[1]

Scenario 2: All peaks in the chromatogram are split.

Q: What is the most likely cause if all my peaks are splitting?

A: When all peaks are affected, the problem is often located somewhere in the flow path before the detector.[6]

  • Recommendation:

    • Check all fittings and connections: Start from the injector and move towards the detector, ensuring all tubing is properly seated and ferrules are correctly tightened to eliminate any dead volume.[6][10]

    • Inspect the column inlet: A void at the head of the column or a blocked frit are common culprits.[2][11] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.

    • Remove the guard column: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is contaminated and should be replaced.

Data Presentation

Table 1: Influence of Mobile Phase and Sample Solvent on Peak Shape

ParameterCondition 1Condition 2Expected Outcome for this compound Derivative Peak
Mobile Phase pH pH close to analyte pKapH > 2 units away from pKaCondition 1 may lead to peak splitting, while Condition 2 should result in a sharp, symmetrical peak.[14][15]
Sample Solvent 100% AcetonitrileDissolved in initial mobile phase (e.g., 50:50 Acetonitrile:Water)Using a strong solvent like 100% Acetonitrile can cause peak fronting or splitting, especially with larger injection volumes.[9][12] Dissolving in the mobile phase improves peak shape.[13]
Injection Volume 20 µL5 µLA larger injection volume can exacerbate issues caused by solvent mismatch and may lead to volume overload, resulting in distorted peaks.[8][9]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Splitting
  • Initial Assessment:

    • Observe the chromatogram: Are all peaks split or just one?[11]

    • If all peaks are split, proceed to step 2.

    • If only the analyte of interest is split, proceed to step 3.

  • System and Column Hardware Check (for all peaks splitting):

    • Fittings: Check and tighten all connections between the injector and detector.[10]

    • Guard Column: If present, remove the guard column and re-inject the sample. If the problem is resolved, replace the guard column.

    • Column: Disconnect the column, reverse it (if permissible), and flush with a strong solvent. If the problem persists, a void may have formed at the column inlet.[4]

  • Method and Sample Parameter Check (for a single split peak):

    • Injection Volume: Reduce the injection volume by half. If the peak shape improves or resolves into two peaks, consider either co-elution or sample overload.[1][8]

    • Sample Solvent: Prepare the sample in the initial mobile phase composition and re-inject.

    • Mobile Phase pH: If the this compound derivative has ionizable groups, adjust the mobile phase pH to be at least 1.5-2 units away from its pKa.[15]

Protocol 2: Column Washing and Regeneration (for C18 columns)

This protocol is intended for columns showing poor peak shape due to contamination.

  • Disconnect the column from the detector to avoid contamination of the detector cell.[16][17]

  • Flush with mobile phase without buffer salts (e.g., water/organic mixture) for 10-20 column volumes to remove any precipitated salts.[16]

  • Flush with 100% organic solvent such as methanol or acetonitrile for 10-20 column volumes.[16][17]

  • If pressure remains high or peak shape does not improve, use a stronger solvent sequence . For reversed-phase columns, this can be a gradient of increasing solvent strength (e.g., methanol -> acetonitrile -> isopropanol).[16]

  • If using very strong, non-polar solvents like methylene chloride or hexane, ensure to flush with an intermediate solvent like isopropanol before returning to the reversed-phase mobile phase.[16][17]

  • Re-equilibrate the column with the initial mobile phase conditions before use.

Visualizations

G start Peak Splitting Observed all_peaks All Peaks Split? start->all_peaks system_issue System/Hardware Issue all_peaks->system_issue Yes single_peak Single Peak Split all_peaks->single_peak No check_fittings Check Fittings & Tubing for Voids system_issue->check_fittings check_guard Remove/Replace Guard Column check_fittings->check_guard check_column_inlet Inspect Column Inlet (Void/Blocked Frit) check_guard->check_column_inlet resolved Problem Resolved check_column_inlet->resolved reduce_injection Reduce Injection Volume single_peak->reduce_injection change_solvent Change Sample Solvent to Mobile Phase reduce_injection->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph adjust_ph->resolved

Caption: Troubleshooting workflow for peak splitting in HPLC.

G cluster_mobile_phase Mobile Phase (pH ≈ pKa) cluster_column HPLC Column cluster_detector Detector Signal This compound\n(Unionized Form) This compound (Unionized Form) This compound\n(Ionized Form) This compound (Ionized Form) This compound\n(Unionized Form)->this compound\n(Ionized Form) Equilibrium retention1 Retention Time 1 This compound\n(Unionized Form)->retention1 Slower Elution retention2 Retention Time 2 This compound\n(Ionized Form)->retention2 Faster Elution split_peak Split Peak retention1->split_peak retention2->split_peak

Caption: Analyte equilibrium causing peak splitting at suboptimal pH.

References

selecting the appropriate internal standard for hydroxyprogesterone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of hydroxyprogesterone.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for accurate this compound quantification by LC-MS/MS?

For the highest accuracy and precision in LC-MS/MS-based quantification of this compound, a stable isotope-labeled (SIL) internal standard is the gold standard. These standards, which are typically deuterated (e.g., 17OHP-d8) or carbon-13 labeled (e.g., 17OHP-¹³C₃), are chemically identical to the analyte and differ only in mass. This ensures that they co-elute with the analyte and experience similar matrix effects, leading to reliable correction for variations in sample preparation and instrument response.

Q2: Are there significant performance differences between deuterated and ¹³C-labeled this compound internal standards?

A comparative study evaluating carbon-13 labeled 17OHP-[2,3,4-¹³C₃] and deuterated 17OHP-[2,2,4,6,6,21,21,21-²H] found good agreement between the two, with no clinically significant bias.[1][2] The choice between them may therefore depend on availability and cost. However, it is a general consideration in mass spectrometry that deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect." While this was not found to be a significant issue in the cited study for this compound, it is a factor to be aware of during method development.

Q3: Can a structural analog be used as an internal standard for this compound quantification?

While SIL internal standards are preferred, structural analogs such as 6-alpha-methylprednisolone or medroxyprogesterone acetate can be used.[3][4] These compounds are chemically similar to this compound and may have similar extraction and chromatographic behavior. However, they will not behave identically to the analyte, particularly in the ionization source of the mass spectrometer, and may not fully compensate for matrix effects.[2] Therefore, their use requires more extensive validation to ensure accuracy.

Q4: My recovery of this compound is low and variable. Could the internal standard be the cause?

It is unlikely that the internal standard itself is the cause of low and variable recovery of the analyte. The purpose of the internal standard is to compensate for such variability. If you are observing this issue, it is more likely related to the sample preparation procedure (e.g., inefficient extraction) or instability of the analyte. A well-chosen internal standard should also exhibit similar low and variable recovery, thus normalizing the final calculated concentration. If the internal standard recovery is consistent while the analyte recovery is not, it may indicate a problem with the stability of the this compound in the sample matrix.

Q5: I am observing significant ion suppression in my analysis. How can I be sure my internal standard is adequately compensating for this?

To ensure adequate compensation for ion suppression, the internal standard must co-elute with the analyte and have the same ionization efficiency.[2][5] The best way to confirm this is to infuse a constant concentration of the analyte and internal standard post-column while injecting a blank matrix extract. A dip in the signal for both the analyte and the internal standard at the same retention time indicates that the internal standard is appropriately tracking the matrix effect. SIL internal standards are most effective in this regard due to their identical chemical properties to the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor precision and accuracy Inappropriate internal standard (e.g., structural analog with different ionization properties).Switch to a stable isotope-labeled (deuterated or ¹³C) this compound internal standard.
Internal standard does not co-elute with the analyte.Adjust chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution.
Variable internal standard response Inconsistent addition of the internal standard to samples.Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls.
Degradation of the internal standard.Check the stability of the internal standard in the stock solution and in the final sample matrix under the storage and processing conditions.
Significant difference in analyte/IS peak area ratios between neat solutions and matrix samples Matrix effects (ion suppression or enhancement) are not being adequately corrected.Verify that the internal standard co-elutes with the analyte. Consider further sample cleanup to reduce matrix components. Stable isotope-labeled internal standards are crucial here.[5]
Presence of interfering peaks at the retention time of the internal standard Contamination of the sample or interference from the matrix.Check for sources of contamination. If the interference is from the matrix, improve the chromatographic separation or select a different mass transition for the internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of different internal standards for this compound quantification as reported in the literature.

Internal Standard TypeKey FindingsReference
Deuterated this compound (e.g., d4, d8) Widely used and provides good linearity and precision.[3][6][7] May exhibit slight retention time differences compared to the unlabeled analyte, but this does not typically affect accuracy.[8][3][6][7][8]
¹³C-labeled this compound (e.g., ¹³C₃) Shows good agreement with deuterated standards, with no clinically significant bias.[1][2] Considered an excellent choice for minimizing isotope effects.[1][2]
Structural Analogs (e.g., 6-alpha-methylprednisolone, Medroxyprogesterone Acetate) Can be used, but may not fully compensate for matrix effects as effectively as SIL standards.[3][4] Requires more rigorous validation.[3][4]

Experimental Protocol: Quantification of this compound in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol is a representative example based on methodologies described in the literature.[3][6][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, calibrator, or quality control sample, add 25 µL of a working solution of deuterated this compound (e.g., 17OHP-d8) in methanol.

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

  • Vortex to mix and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: 331.3 > 109.1

    • Deuterated this compound (d8): 339.3 > 113.1

3. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

internal_standard_selection_workflow Workflow for Internal Standard Selection start Start: Need to Quantify This compound ideal_choice Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->ideal_choice use_sil Select SIL Internal Standard (¹³C or Deuterated) ideal_choice->use_sil Yes consider_analog Consider a Structural Analog Internal Standard ideal_choice->consider_analog No method_development Proceed with Method Development and Validation use_sil->method_development validate_analog Perform Rigorous Validation: - Co-elution - Matrix Effect Compensation - Precision and Accuracy consider_analog->validate_analog validate_analog->method_development end End: Reliable Quantification Method method_development->end

References

Technical Support Center: Enhancing the Positive Predictive Value of Newborn Screening for Congenital Adrenal Hyperplasia (CAH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the positive predictive value (PPV) of newborn screening for Congenital Adrenal Hyperplasia (CAH).

Troubleshooting Guides

This section addresses specific issues that may arise during CAH newborn screening experiments, offering potential causes and solutions.

Issue 1: High Rate of False-Positive Results in Initial 17-OHP Screening

  • Question: Our initial newborn screening using a 17-hydroxyprogesterone (17-OHP) immunoassay is yielding a high number of false positives. What are the common causes and how can we mitigate this?

  • Answer: A high false-positive rate is a well-documented challenge in CAH newborn screening.[1][2][3] Several factors can contribute to this:

    • Cross-reactivity of Immunoassays: The antibodies used in immunoassays can cross-react with other steroid compounds, such as 17-hydroxypregnenolone sulfate, leading to falsely elevated 17-OHP readings.[1][4]

    • Physiological Factors in Newborns: Premature infants, low birth weight infants, and stressed or sick newborns often have physiologically elevated 17-OHP levels.[1][5][6][7][8][9][10][11] This is due to the immaturity of the adrenal glands and the stress of birth or illness.

    • Timing of Specimen Collection: Blood samples collected within the first 24 hours of life can show higher 17-OHP levels, which naturally decline in unaffected infants.[6][7]

    • Maternal Steroid Therapy: Administration of steroids to the mother during pregnancy can influence the newborn's hormone levels.[6]

    Solutions:

    • Implement Second-Tier Testing: The most effective strategy to reduce false positives is to implement a second-tier test using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on the same dried blood spot.[2][5][12][13][14][15][16] LC-MS/MS offers higher analytical specificity for 17-OHP and can simultaneously measure other steroids to improve diagnostic accuracy.[1][2][12][17]

    • Adjust Cutoff Values: Utilize birth weight and/or gestational age-adjusted cutoff values for 17-OHP.[9][11][18][19][20][21] This helps to account for the physiological variations in different newborn populations.

    • Standardize Specimen Collection Time: Adhere to recommended guidelines for specimen collection, typically between 24 and 72 hours after birth, to avoid the initial physiological surge in 17-OHP.[6][7][8][19]

    • Consider a Two-Screen Model: Some programs utilize a second routine screen at one to two weeks of life, which can help identify cases of simple virilizing and non-classic CAH that may be missed on the initial screen.[7][22]

Issue 2: Difficulty in Differentiating True CAH Cases from False Positives with Second-Tier Testing

  • Question: Even with LC-MS/MS as a second-tier test, we are facing challenges in definitively distinguishing all true positive cases. How can we further refine our diagnostic algorithm?

  • Answer: While LC-MS/MS significantly improves specificity, further refinement of the second-tier testing panel and data interpretation can enhance the PPV.

    • Expanded Steroid Profiling: Instead of only measuring 17-OHP, an expanded steroid profile can provide a more comprehensive picture of the adrenal steroidogenesis pathway. Key analytes to include are:

      • Androstenedione (A4) and Cortisol (F): Calculating the ratio of (17-OHP + Androstenedione) / Cortisol can significantly improve the specificity of the screening.[2][5][12][15]

      • 21-Deoxycortisol (21-DF): This steroid is a highly specific marker for 21-hydroxylase deficiency, the most common cause of CAH.[2][15][23][24][25] Its inclusion can dramatically reduce false-positive results.

      • 11-Deoxycortisol (11-DC): Measurement of 11-deoxycortisol can help in the differential diagnosis of other rare forms of CAH, such as 11-β-hydroxylase deficiency.[5][13][15]

      • 11-Oxygenated Steroids: Recent research indicates that 11-oxygenated steroids are highly sensitive and specific markers for CAH in the newborn period.[23][26]

    • Molecular Genetic Testing: For cases with persistently equivocal results, molecular analysis of the CYP21A2 gene can be a valuable tool.[27][28][29][30][31] This can confirm the diagnosis and provide information on the severity of the mutation. However, it is generally not recommended as a primary second-tier test due to cost and complexity.[21]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the low positive predictive value (PPV) in first-tier newborn screening for CAH?

A1: The low PPV of first-tier CAH screening is primarily due to the lack of specificity of 17-OHP immunoassays and the physiological elevation of 17-OHP in certain newborn populations.[1][3][22][32] Immunoassays are prone to cross-reactivity with other structurally similar steroids, leading to false-positive results.[1][4] Additionally, premature, low birth weight, and stressed infants naturally have higher 17-OHP levels, which can exceed the screening cutoff.[5][6][7][9][10][11]

Q2: How does second-tier testing with LC-MS/MS improve the PPV?

A2: Second-tier testing with LC-MS/MS improves the PPV by offering higher analytical specificity and the ability to perform a more comprehensive steroid profile.[2][12][14][15] LC-MS/MS can accurately quantify 17-OHP without the cross-reactivity issues of immunoassays.[1][2] Furthermore, the simultaneous measurement of other key steroids like androstenedione, cortisol, and the highly specific marker 21-deoxycortisol allows for the calculation of diagnostic ratios and a more definitive assessment of adrenal function, thereby significantly reducing the number of false positives.[2][5][12][15][24]

Q3: What are the recommended analytes to include in a second-tier LC-MS/MS panel for CAH screening?

A3: A robust second-tier LC-MS/MS panel for CAH screening should include:

  • 17-Hydroxyprogesterone (17-OHP): The primary marker for CAH.[1]

  • Androstenedione (A4): A key androgen precursor that is elevated in CAH.[1][12]

  • Cortisol (F): Cortisol levels are typically low in classic CAH.[1][12]

  • 21-Deoxycortisol (21-DF): A highly specific marker for 21-hydroxylase deficiency.[2][15][23][24]

  • 11-Deoxycortisol (S): Useful for the differential diagnosis of 11-β-hydroxylase deficiency.[1][5][13][15]

Q4: What is the role of molecular genetic testing in CAH newborn screening?

A4: Molecular genetic testing, specifically the analysis of the CYP21A2 gene, can serve as a valuable confirmatory tool in CAH newborn screening, especially in cases with ambiguous biochemical results.[27][28][30][31] It can help to confirm the diagnosis, predict the severity of the disease based on the genotype, and aid in genetic counseling for the family.[27][30][31] However, due to its cost and the time required for analysis, it is not typically used as a primary or second-tier screening method.[21]

Q5: Can maternal steroid administration affect newborn screening results for CAH?

A5: Yes, maternal administration of glucocorticoids, such as prednisone or dexamethasone, can suppress the fetal hypothalamic-pituitary-adrenal axis, leading to falsely low 17-OHP levels in the newborn.[6] This can result in a false-negative screening result. It is crucial to consider maternal medical history when interpreting newborn screening results.

Data Presentation

Table 1: Impact of Second-Tier LC-MS/MS on CAH Newborn Screening Performance

Screening MethodSensitivitySpecificityPositive Predictive Value (PPV)False Positive Rate
First-Tier Immunoassay (17-OHP only) High (approaching 100%)[22]Low[1][3]<1% to 4.7%[12][22]High[1][2][3]
Second-Tier LC-MS/MS (Steroid Profile) High (>97%)[5]High (>99%)[5]8% to 45.8%[16][26]Significantly Reduced[5][12][14]

Note: The values presented are aggregated from multiple studies and can vary based on the specific protocols and populations screened.

Table 2: Comparison of Different Second-Tier Testing Strategies

Second-Tier StrategyKey AnalytesReported Improvement in PPVReference
Steroid Profiling with Ratios 17-OHP, Androstenedione, CortisolImproved from 0.5% to 4.7%[12]
Inclusion of 21-Deoxycortisol 17-OHP, 21-DeoxycortisolSignificantly reduced false-positive referrals[24][25]
Expanded Steroid Profiling 17-OHP, Androstenedione, Cortisol, 11-Deoxycortisol, 21-DeoxycortisolElimination of 89% of false-positive results[12]

Experimental Protocols

1. First-Tier Screening: 17-OHP Immunoassay

  • Principle: A competitive immunoassay is used to measure the concentration of 17-OHP in dried blood spots.

  • Methodology:

    • A small disc is punched from the dried blood spot filter card.

    • The disc is placed in a microtiter plate well.

    • An extraction buffer is added to elute the steroids from the blood spot.

    • A known amount of enzyme-labeled 17-OHP and a specific anti-17-OHP antibody are added to the well.

    • The 17-OHP from the sample and the enzyme-labeled 17-OHP compete for binding to the antibody.

    • After an incubation period, the unbound components are washed away.

    • A substrate is added, which reacts with the enzyme on the bound labeled 17-OHP to produce a signal (e.g., colorimetric or fluorescence).

    • The intensity of the signal is inversely proportional to the concentration of 17-OHP in the sample.

    • The concentration is determined by comparing the signal to a standard curve. A commonly used method is the dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[22]

2. Second-Tier Screening: Steroid Profiling by LC-MS/MS

  • Principle: Liquid chromatography separates the different steroids in the sample, and tandem mass spectrometry provides highly specific and sensitive detection and quantification of each steroid.

  • Methodology:

    • Sample Preparation: A disc is punched from the dried blood spot. Steroids are extracted using an organic solvent (e.g., methanol or a mixture of solvents). An internal standard (a stable isotope-labeled version of the analytes) is added to each sample for accurate quantification.[1]

    • Liquid Chromatography (LC): The extracted sample is injected into a liquid chromatograph. A column with a specific stationary phase separates the different steroids based on their physicochemical properties (e.g., polarity).

    • Tandem Mass Spectrometry (MS/MS):

      • The separated steroids from the LC are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

      • In the first mass analyzer (Q1), a specific precursor ion for each steroid of interest is selected.

      • The precursor ion is fragmented in a collision cell (Q2).

      • In the second mass analyzer (Q3), specific product ions for each steroid are selected and detected.

      • This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of each steroid in the panel.[1][2]

    • Data Analysis: The concentration of each steroid is calculated by comparing the peak area of the analyte to the peak area of its corresponding internal standard and referencing a calibration curve.

Mandatory Visualization

CAH_Newborn_Screening_Workflow cluster_0 First-Tier Screening cluster_1 Second-Tier Screening cluster_2 Results DriedBloodSpot Dried Blood Spot (24-72 hours post-birth) Immunoassay 17-OHP Immunoassay DriedBloodSpot->Immunoassay LCMSMS LC-MS/MS Steroid Profile (17-OHP, A4, F, 21-DF) Immunoassay->LCMSMS 17-OHP > Cutoff Normal Normal Immunoassay->Normal 17-OHP < Cutoff FalsePositive False Positive (Refer for clinical evaluation) LCMSMS->FalsePositive Steroid Profile Normal TruePositive Presumptive Positive (Urgent Referral) LCMSMS->TruePositive Steroid Profile Abnormal

Caption: Newborn screening workflow for CAH with second-tier testing.

Adrenal_Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17-OH-Pregnenolone Pregnenolone->Hydroxypregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17-OH-Progesterone Progesterone->this compound Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Hydroxypregnenolone->this compound 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA Deoxycortisol 11-Deoxycortisol This compound->Deoxycortisol This compound->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione This compound->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD E21OH 21-Hydroxylase (Deficient in CAH) E11bOH 11β-Hydroxylase E17aOH 17α-Hydroxylase E3bHSD 3β-HSD E17bHSD 17β-HSD AldoSynth Aldosterone Synthase

References

Technical Support Center: 17-Hydroxyprogesterone (17-OHP) Sample Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-hydroxyprogesterone (17-OHP). Accurate measurement of 17-OHP is critical for research and clinical applications, and proper sample processing is paramount to achieving reliable results.

Troubleshooting Guide: Common Issues in 17-OHP Measurement

This guide addresses specific issues that may lead to inaccurate 17-OHP concentrations.

Issue Potential Cause Recommended Action
Unexpectedly High or Low 17-OHP Levels Improper Sample Timing: 17-OHP levels exhibit diurnal variation, peaking in the early morning, and fluctuate during the menstrual cycle.[1][2]For longitudinal or comparative studies, standardize collection times. It is best to collect samples in the early morning.[1][3] For menstruating females, it is advisable to collect the sample a week before or after the menstrual period.[1]
Patient Stress: Physical or emotional stress can elevate 17-OHP levels.[4][5]Ensure the subject is rested and calm before sample collection to minimize stress-induced elevations.
Sample Hemolysis: Grossly hemolyzed samples are unacceptable for processing and can interfere with assay results.[1][6][7] Hemolysis can release intracellular components that may interfere with immunoassays.[8][9]Visually inspect samples for any pink or red discoloration. If hemolysis is suspected, recollect the sample. Handle samples gently during collection and processing to prevent red blood cell lysis.[6]
Improper Storage: Prolonged storage at incorrect temperatures can lead to degradation or alteration of 17-OHP.Adhere strictly to recommended storage conditions. For short-term storage, refrigeration is adequate, but for long-term storage, freezing is necessary.[1][10][11][12]
High Variability Between Replicate Samples Inadequate Mixing: If using plasma, ensure the anticoagulant is thoroughly mixed with the blood sample immediately after collection.Gently invert the collection tube several times after drawing the blood.
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can affect the stability of steroid hormones, although some studies suggest 17-OHP is relatively stable through multiple cycles.[13]Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles.
Assay Interference Cross-reactivity in Immunoassays: Immunoassays may exhibit cross-reactivity with other structurally similar steroids, leading to falsely elevated results.[1][14][15]For research applications requiring high specificity, consider using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[1][14]
Anticoagulant Interference: While EDTA and heparin are generally acceptable, the choice of anticoagulant can sometimes influence results, with serum often yielding higher progesterone concentrations than plasma in some assays.[16][17]If unexpected results are obtained with plasma, consider collecting serum samples for comparison, ensuring the collection tube does not contain a gel separator.[11][12]

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the recommended sample type for 17-OHP measurement?

A1: Serum is the most commonly used sample type.[1][11] Plasma collected in tubes containing EDTA or heparin is also acceptable.[1][12] For newborn screening, dried blood spots (DBS) collected via a heel stick are the standard.[18][19]

Q2: Are there any special patient preparations required before sample collection?

A2: No special preparation like fasting is generally required.[1][20] However, it is crucial to consider the timing of the collection due to the diurnal rhythm of 17-OHP.[1][2] Samples are best collected in the early morning.[1][3] For menstruating females, sample collection should be timed relative to their menstrual cycle.[1]

Q3: What is the correct procedure for processing blood samples after collection?

A3: For serum, allow the blood to clot for at least 30 minutes.[11] Centrifuge the sample within 2 hours of collection and separate the serum or plasma into a clean transport tube.[11] This separation prevents interference from cellular components.

Sample Storage and Stability

Q4: How should I store my samples and for how long are they stable?

A4: Sample stability is dependent on the storage temperature. The following tables summarize the stability of 17-OHP in different sample types at various temperatures.

Table 1: Stability of 17-OHP in Serum/Plasma

Storage TemperatureDuration
Room Temperature (~22°C)Up to 48 hours[1][12]
Refrigerated (4°C)Up to 1 week[1][11][12]
Frozen (-20°C or lower)Up to 2 years[1][12]

Table 2: Stability of 17-OHP in Dried Blood Spots (DBS)

Storage TemperatureDuration
Room TemperatureStable for at least 4 weeks, with some studies showing stability for up to a year.[18]
Refrigerated (4°C)Stable for up to 1 year.[18]
Frozen (-20°C or -70°C)Stable for up to 1 year.[18]
37°CStable for up to 14 days.[21]

Q5: Can I use samples that have been repeatedly frozen and thawed?

A5: While some studies indicate that up to ten freeze-thaw cycles do not significantly affect 17-OHP concentrations in plasma, it is best practice to avoid repeated cycles.[13] Aliquoting samples prior to freezing is highly recommended.

Anticoagulants and Interferences

Q6: Which anticoagulants are acceptable for 17-OHP testing?

A6: Lavender (EDTA), pink (K2EDTA), or green top (sodium or lithium heparin) tubes are all acceptable for collecting plasma samples.[1]

Q7: My sample is hemolyzed. Can I still use it for 17-OHP analysis?

A7: No, grossly hemolyzed specimens are considered unacceptable for processing and should be rejected.[1] Hemolysis can interfere with the accuracy of the results, particularly in immunoassays.[6][7][8]

Experimental Protocols

Protocol 1: Serum/Plasma Sample Processing for LC-MS/MS Analysis

This protocol outlines the standard procedure for processing serum or plasma samples intended for 17-OHP quantification by LC-MS/MS.

  • Sample Collection:

    • For serum, collect blood in a red-top tube (without gel separator).[11][12]

    • For plasma, collect blood in a lavender-top (EDTA) or green-top (heparin) tube.[1][12]

  • Initial Processing:

    • For serum, allow the blood to clot at room temperature for a minimum of 30 minutes.[11]

    • Centrifuge the tubes at approximately 1000-1300 x g for 10-15 minutes within 2 hours of collection.[11]

  • Aliquoting and Storage:

    • Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells, and transfer it to a labeled, clean polypropylene tube.

    • For immediate analysis, store the aliquots at 4°C. For long-term storage, freeze at -20°C or lower.[1][12]

Protocol 2: Dried Blood Spot (DBS) Sample Preparation for Immunoassay

This protocol describes the preparation of dried blood spots for 17-OHP analysis, commonly used in newborn screening.

  • Sample Collection:

    • Collect a blood spot, approximately 12.7 mm (½ inch) in diameter, from a heel prick onto a specialized filter paper (e.g., Whatman 903).[19]

  • Drying:

    • Allow the blood spots to dry completely at ambient temperature in a horizontal position for at least 4 hours, away from direct sunlight.

  • Elution:

    • Punch out a small disc (e.g., 3.2 mm) from the center of the dried blood spot.[19][22]

    • Place the punched disc into a microplate well.

    • Add an appropriate volume of assay buffer or antibody reagent to elute the steroids from the filter paper.[19][22]

    • Incubate as per the specific immunoassay kit instructions, often with shaking to ensure complete elution.[19][22]

Visualizations

experimental_workflow Figure 1. Standard Workflow for 17-OHP Measurement cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Patient_Preparation Patient Preparation (Timed Collection) Blood_Draw Blood Draw (Serum or Plasma Tube) Patient_Preparation->Blood_Draw Clotting_Centrifugation Clotting / Centrifugation (within 2 hours) Blood_Draw->Clotting_Centrifugation Separation Serum/Plasma Separation Clotting_Centrifugation->Separation Aliquoting Aliquoting Separation->Aliquoting Short_Term Short-Term (Refrigerated, 4°C) Aliquoting->Short_Term < 1 week Long_Term Long-Term (Frozen, <= -20°C) Aliquoting->Long_Term > 1 week Assay 17-OHP Assay (LC-MS/MS or Immunoassay) Short_Term->Assay Long_Term->Assay Data_Interpretation Data Interpretation Assay->Data_Interpretation

Caption: Workflow for 17-OHP measurement from blood samples.

troubleshooting_logic Figure 2. Troubleshooting Inaccurate 17-OHP Results Start Inaccurate 17-OHP Result Check_Preanalytical Review Pre-Analytical Factors Start->Check_Preanalytical Check_Timing Was sample collection timed correctly? (Diurnal, Menstrual Cycle) Check_Preanalytical->Check_Timing Check_Handling Was the sample handled correctly? (Hemolysis, Centrifugation) Check_Timing->Check_Handling Yes Action_Recollect Recollect Sample with Standardized Protocol Check_Timing->Action_Recollect No Check_Storage Was the sample stored correctly? (Temperature, Duration) Check_Handling->Check_Storage Yes Check_Handling->Action_Recollect No Check_Assay Review Analytical Factors Check_Storage->Check_Assay Yes Check_Storage->Action_Recollect No Check_CrossReactivity Is immunoassay cross-reactivity a possibility? Check_Assay->Check_CrossReactivity Action_Consider_LCMSMS Consider Re-analysis with LC-MS/MS Check_CrossReactivity->Action_Consider_LCMSMS Yes End Reliable Result Check_CrossReactivity->End No Action_Recollect->End Action_Consider_LCMSMS->End

Caption: Decision tree for troubleshooting inaccurate 17-OHP results.

steroidogenesis_pathway Figure 3. Simplified Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17OH_Pregnenolone 17α-hydroxylase 17OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17OHP 17α-hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17OH_Pregnenolone->17OHP 3β-HSD DHEA DHEA 17OH_Pregnenolone->DHEA Deoxycortisol 11-Deoxycortisol 17OHP->Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17OHP->Androstenedione Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone

References

Validation & Comparative

comparing LC-MS/MS and radioimmunoassay for 17-hydroxyprogesterone measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of LC-MS/MS and Radioimmunoassay for 17-Hydroxyprogesterone Measurement

Introduction

17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal biosynthesis pathway that leads from cholesterol to cortisol.[1] It is synthesized from progesterone by the enzyme 17-alpha hydroxylase and is subsequently converted to cortisol through enzymatic reactions involving 21-hydroxylase and 11-beta hydroxylase.[2] The measurement of 17-OHP is the primary method for diagnosing and managing Congenital Adrenal Hyperplasia (CAH), an inherited disorder caused by a deficiency in the 21-hydroxylase enzyme.[1] This deficiency leads to a buildup of 17-OHP in the blood. Accurate quantification of 17-OHP is therefore critical for clinical diagnosis and therapeutic monitoring.

Historically, radioimmunoassay (RIA) has been the standard method for 17-OHP measurement. However, in recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative, offering enhanced specificity and accuracy.[3][4] This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

The Role of 17-OHP in Steroidogenesis

17-OHP is a key branch-point in the steroid synthesis pathway. Under normal conditions, it is efficiently converted to cortisol. However, in the case of 21-hydroxylase deficiency, this conversion is blocked, causing 17-OHP to accumulate and be shunted into the androgen synthesis pathway.[5][6] This diversion leads to the overproduction of androgens, which is responsible for the clinical manifestations of CAH.

G chol Cholesterol preg Pregnenolone chol->preg prog Progesterone preg->prog ohp17 17-Hydroxyprogesterone (17-OHP) prog->ohp17 17α-hydroxylase deoxyc 11-Deoxycortisol ohp17->deoxyc 21-hydroxylase andro Androstenedione ohp17->andro 17,20-lyase ohp17->andro   Shunt Pathway   (Increased Flux) cortisol Cortisol deoxyc->cortisol 11β-hydroxylase testo Testosterone andro->testo block 21-Hydroxylase Deficiency (CAH) block->ohp17

Simplified steroidogenesis pathway highlighting the role of 17-OHP.

Methodology Principles and Workflows

Radioimmunoassay (RIA)

RIA is a competitive binding assay. It relies on the competition between a known quantity of radiolabeled 17-OHP (the "tracer") and the unlabeled 17-OHP present in a patient's sample for a limited number of binding sites on a specific anti-17-OHP antibody. The amount of radioactivity measured is inversely proportional to the concentration of 17-OHP in the sample. A key limitation of RIA is the potential for cross-reactivity, where the antibody binds to other structurally similar steroids, leading to falsely elevated results.[7][8]

G cluster_ria Radioimmunoassay (RIA) Workflow p1 Sample (Serum/Plasma) p2 Add Anti-17-OHP Antibody & Radiolabeled 17-OHP p1->p2 p3 Incubate (Competitive Binding) p2->p3 p4 Separate Antibody-Bound from Free p3->p4 p5 Measure Radioactivity (Gamma Counter) p4->p5 p6 Calculate Concentration (Inverse Relationship) p5->p6

General experimental workflow for Radioimmunoassay (RIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior analytical specificity through a three-step process: sample preparation, chromatographic separation, and mass spectrometric detection. Initially, 17-OHP is extracted from the sample matrix. Then, high-performance liquid chromatography (HPLC) separates 17-OHP from other steroids based on their physicochemical properties. Finally, the separated molecules are ionized and detected by a tandem mass spectrometer, which identifies 17-OHP based on its unique mass-to-charge ratio and fragmentation pattern, virtually eliminating interferences.

G cluster_lcms LC-MS/MS Workflow s1 Sample Preparation (Extraction) s2 Liquid Chromatography (Separation) s1->s2 s3 Ionization s2->s3 s4 Mass Spectrometry (MS1 - Precursor Ion) s3->s4 s5 Collision Cell (Fragmentation) s4->s5 s6 Mass Spectrometry (MS2 - Product Ion) s5->s6 s7 Detection & Quantitation s6->s7

General experimental workflow for LC-MS/MS.

Performance Comparison: LC-MS/MS vs. RIA

Experimental data consistently demonstrates the superior performance of LC-MS/MS over RIA, particularly in terms of specificity.

Performance MetricLC-MS/MSRadioimmunoassay (RIA)Key Insights
Specificity Very HighModerate to LowLC-MS/MS physically separates 17-OHP from interfering steroids before detection. RIAs are prone to cross-reactivity from structurally similar steroids, which can lead to falsely elevated results, particularly in neonates.[7][9]
Lower Limit of Quantitation (LLOQ) ~0.2 - 0.76 nmol/L~0.1 - 1.2 nmol/LBoth methods can achieve sufficient sensitivity for clinical use, though LC-MS/MS often provides more reliable data at very low concentrations.[7][9][10]
Precision (Inter-Assay %CV) 7.9% - 15.4%<10% - 10.9%Both methods demonstrate acceptable precision, although this can be highly dependent on the specific assay and laboratory.[7][9]
Linearity / Analytical Range Wide (e.g., 0.156 to 80 nmol/L)NarrowerLC-MS/MS typically offers a broader linear range, reducing the need for sample dilutions.[7]
Correlation & Bias Considered the reference method.Results are often biased high. Studies show RIA results can be 30-50% higher than those from LC-MS/MS.[8] One study found a commercial RIA gave results 32% higher on average than LC-MS/MS.[4]
Throughput High; automatable with multi-well plates.Lower; often requires manual steps.Modern LC-MS/MS systems can achieve high throughput, with run times as short as 7 minutes per sample.[7][11]
Sample Volume Low (e.g., 100 µL)Higher (e.g., 0.5 - 1 mL)LC-MS/MS methods are often more amenable to smaller sample volumes.[3]
Radioactive Material NoYesRIA requires the use and disposal of radioactive isotopes, which involves significant regulatory and safety considerations.

Experimental Protocols

LC-MS/MS Protocol Example

This protocol is a generalized example based on published methods.[7][12]

  • Internal Standard Spiking: A deuterated internal standard (e.g., d8-17-OHP) is added to 100-200 µL of serum or plasma to correct for extraction loss and matrix effects.

  • Sample Extraction: Proteins are precipitated, and steroids are extracted using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like ether/ethyl acetate.[3][7]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under nitrogen and reconstituted in a mobile phase-compatible solution.

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a C18 or C16-amide reverse-phase column using a water/methanol or similar gradient.[7][13]

  • Mass Spectrometric Detection:

    • Ionization: The column eluent is directed to the mass spectrometer, typically using atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.[11][12]

    • Detection Mode: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., 17-OHP: 331 > 109; d8-17-OHP: 339 > 113).[7]

  • Quantitation: The concentration of 17-OHP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Radioimmunoassay (RIA) Protocol Example

This protocol is a generalized example based on published methods.[10][14]

  • Sample Extraction (Optional but Recommended): To improve specificity, 17-OHP can be extracted from 0.5-1.0 mL of serum using an organic solvent (e.g., ether). This step removes many water-soluble cross-reacting steroid sulfates.[9][10] The extract is then dried.

  • Reconstitution: The dried extract (or direct serum sample) is reconstituted in assay buffer.

  • Assay Setup: Aliquots of the sample, calibrators, and controls are pipetted into assay tubes.

  • Competitive Reaction: A specific rabbit anti-17-OHP antibody and a known amount of radiolabeled 17-OHP (e.g., tritium or ¹²⁵I-labeled) are added to each tube.

  • Incubation: The mixture is incubated to allow the labeled and unlabeled 17-OHP to compete for antibody binding sites.

  • Separation: A separation reagent (e.g., dextran-coated charcoal or a second antibody) is added to precipitate the antibody-bound fraction, separating it from the free (unbound) 17-OHP.[9][14]

  • Detection: The radioactivity of the bound fraction is measured in a gamma or scintillation counter.

  • Calculation: A standard curve is generated, and the concentration of 17-OHP in the samples is determined by interpolation.

Conclusion

For the quantitative measurement of 17-hydroxyprogesterone, LC-MS/MS has become the preferred method in most clinical and research settings. Its high specificity, achieved through chromatographic separation and mass-based detection, effectively eliminates the significant interference and cross-reactivity issues that plague immunoassays.[7][8] This leads to more accurate and reliable results, which are crucial for the correct diagnosis and management of conditions like Congenital Adrenal Hyperplasia.

While RIA may still be used in some laboratories due to historical precedent or equipment availability, its limitations, including antibody cross-reactivity, narrower dynamic range, and the requirement for radioactive materials, make it a less desirable choice. For researchers, scientists, and drug development professionals who require the highest level of accuracy and confidence in their data, LC-MS/MS is the unequivocally superior methodology.

References

A Comparative Guide to the Quantitative Analysis of 17-Hydroxyprogesterone Caproate (17-OHPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 17-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin used in clinical applications. We will delve into the validation and performance of the highly specific and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) assay, and compare it with alternative techniques such as gas chromatography-mass spectrometry (GC-MS) and immunoassays.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS has emerged as the gold standard for the bioanalysis of 17-OHPC due to its high selectivity, sensitivity, and accuracy. This technique allows for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma.

Experimental Protocol for a Validated HPLC-MS Assay

This protocol outlines a typical workflow for the analysis of 17-OHPC in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To isolate 17-OHPC from plasma proteins and other interfering substances.

  • Procedure:

    • To 400 µL of human plasma, add an internal standard (e.g., Medroxyprogesterone acetate, MPA).

    • Condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a solution of 5% methanol in water to remove polar impurities.

    • Elute 17-OHPC and the internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters C18 Symmetry analytical column (3.5 μm, 2.1 × 50 mm).[1]

    • Mobile Phase: A gradient of 5% methanol in water (A) and methanol (B), both containing 0.01% ammonium hydroxide.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • 17-OHPC: m/z 429.1 → 313.1.[1]

      • MPA (IS): m/z 387.15 → 327.25.[1]

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of HPLC-MS compared to alternative methods for the quantification of 17-OHPC and related steroids.

ParameterHPLC-MS/MSGC-MSImmunoassay (ELISA/RIA)
Linearity Range 0.5 - 200 ng/mLAnalyte dependent, often requires derivatizationNarrower dynamic range
Lower Limit of Quantification (LLOQ) ~0.5 - 1 ng/mL[2]Comparable to LC-MS/MS but can be more complexGenerally higher than MS methods
Precision (%CV) < 15%[1]Good, but can be affected by derivatization stepsCan be higher, especially at low concentrations
Accuracy (%Bias) Within ±15%High, considered a reference methodProne to cross-reactivity with similar steroids
Recovery 89 - 97%[2]Variable, dependent on extraction and derivatization efficiencyNot applicable (no extraction)
Specificity High, due to mass-based detectionHigh, especially with high-resolution MSLower, susceptible to interference from structurally related compounds
Sample Throughput High, with modern automated systemsLower, due to extensive sample preparationHigh, suitable for screening large numbers of samples

Method Validation: A Step-by-Step Overview

The validation of a bioanalytical method is crucial to ensure the reliability and accuracy of the data. The diagram below illustrates the key stages involved in the validation of an HPLC-MS assay for 17-OHPC, following established regulatory guidelines.

cluster_0 Method Development cluster_1 Method Validation Dev_Selectivity Selectivity & Specificity Val_Selectivity Confirm Selectivity Dev_Selectivity->Val_Selectivity Dev_Linearity Linearity & Range Val_Linearity Establish Calibration Curve Dev_Linearity->Val_Linearity Dev_LLOQ Lower Limit of Quantification Val_LLOQ Determine LLOQ Dev_LLOQ->Val_LLOQ Dev_Precision Precision Val_IntraAssay Intra-Assay Precision & Accuracy Dev_Precision->Val_IntraAssay Val_InterAssay Inter-Assay Precision & Accuracy Dev_Precision->Val_InterAssay Dev_Accuracy Accuracy Dev_Accuracy->Val_IntraAssay Dev_Accuracy->Val_InterAssay Dev_Recovery Recovery Val_Recovery Assess Extraction Efficiency Dev_Recovery->Val_Recovery Dev_Stability Stability Val_Stability Evaluate Analyte Stability Dev_Stability->Val_Stability

Bioanalytical Method Validation Workflow

Experimental Workflow: From Sample to Result

The following diagram illustrates the complete experimental workflow for the quantification of 17-OHPC in a plasma sample using HPLC-MS.

Start Plasma Sample Collection SPE Solid Phase Extraction Start->SPE Add Internal Standard Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection & Separation Reconstitution->HPLC_Injection MS_Detection Mass Spectrometric Detection HPLC_Injection->MS_Detection Data_Analysis Data Acquisition & Analysis MS_Detection->Data_Analysis Result Quantification of 17-OHPC Data_Analysis->Result

HPLC-MS Experimental Workflow for 17-OHPC Analysis

Discussion and Conclusion

While immunoassays offer high throughput, they often suffer from a lack of specificity, which can lead to inaccurate results, especially in complex matrices containing structurally similar steroids. GC-MS provides high specificity and is considered a reference method, but its requirement for laborious derivatization steps limits its routine use.

In contrast, HPLC-MS/MS offers a superior combination of sensitivity, specificity, accuracy, and throughput for the quantification of 17-OHPC. The validation data presented demonstrates that a well-developed HPLC-MS method can provide reliable and reproducible results, making it the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving 17-OHPC. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of 17-Hydroxyprogesterone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of 17-hydroxyprogesterone (17-OHP) measurements across different laboratories is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data, to facilitate informed decisions in clinical and research settings.

The measurement of 17-OHP, a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), is predominantly performed using two main techniques: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] While immunoassays are widely used, they are known to be susceptible to interferences that can lead to inaccurate results.[1][3] LC-MS/MS, on the other hand, offers higher analytical specificity and is increasingly becoming the reference method.[2][4] This guide delves into the cross-validation of these methods, presenting key performance data and experimental considerations.

Comparative Analysis of 17-OHP Assay Performance

The choice of analytical method for 17-OHP quantification can significantly impact clinical outcomes and research findings. The following tables summarize quantitative data from various studies, highlighting the performance characteristics of immunoassays and LC-MS/MS.

Table 1: Comparison of Method Correlation and Agreement

Comparison ParameterImmunoassay vs. LC-MS/MS (Patient Dried Blood Spots)Immunoassay vs. LC-MS/MS (QC/PT Dried Blood Spots)LC-MS/MS vs. Reference Lab LC-MS/MS
Correlation Coefficient (R²) 0.6784[1]0.9797[1]≥ 0.999[5]
Bland-Altman Mean Difference -36.1%[2]--
Limits of Agreement (2 SD) -97.8% to 26.4%[2]--

Table 2: Analytical Performance Characteristics of LC-MS/MS Methods

Performance MetricReported Value
Limit of Quantitation (LOQ) 1.0 nmol/L[2]
10.0 ng/mL[1]
Linearity (R²) 0.9994 - 0.9996[1]
≥ 0.999[5]
Intra-assay Precision (%CV) ≤ 11.9%[1]
< 5%[5]
Inter-assay Precision (%CV) 9.1% - 11.9%[2][6]
< 6%[5]
Recovery 83.1% - 101.5%[1]
98.6% - 102%[2]
Accuracy (vs. CDC Reference) Within +2 nmol/L to -5 nmol/L of target[2]

Table 3: Clinical Performance in Newborn Screening for CAH

Performance MetricFirst-Tier ImmunoassaySecond-Tier LC-MS/MS
False Positive Rate Reduction -55% - 76.7%[4]
Positive Predictive Value (PPV) 1.08% - 1.71%[2]11.1%[2]
Clinical Sensitivity -100.0%[1]
Clinical Specificity -96.4%[1]

Experimental Protocols: A Step-by-Step Overview

Detailed and standardized protocols are critical for achieving reproducible and comparable results between laboratories. Below are generalized methodologies for the two primary 17-OHP assay types.

Immunoassay (ELISA-based)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. The principle involves the competitive binding of 17-OHP in a sample and a labeled 17-OHP conjugate to a limited number of antibody binding sites.[7][8][9]

  • Sample Preparation: Serum or plasma samples may require an extraction step using an organic solvent to minimize interference from other steroids.[10]

  • Assay Procedure:

    • Standards, controls, and prepared samples are added to microplate wells coated with anti-17-OHP antibodies.

    • An enzyme-conjugated 17-OHP is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound components.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The 17-OHP concentration in the unknown samples is then determined by interpolating from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that separates 17-OHP from other structurally similar steroids before detection and quantification.[11][12]

  • Sample Preparation:

    • An internal standard (e.g., deuterated 17-OHP) is added to the serum or plasma sample.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The supernatant is collected and may undergo further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate 17-OHP from other analytes based on their physicochemical properties.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The 17-OHP molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • The precursor ion for 17-OHP is selected and fragmented.

    • Specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM).

  • Data Analysis: The concentration of 17-OHP is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Workflows and Pathways

To better illustrate the processes involved in 17-OHP analysis and its biological context, the following diagrams are provided.

CrossValidationWorkflow cluster_labA Laboratory A (e.g., Immunoassay) cluster_labB Laboratory B (e.g., LC-MS/MS) A_Sample Patient Samples A_Assay 17-OHP Immunoassay A_Sample->A_Assay B_Sample Patient Samples A_Results Results A A_Assay->A_Results Comparison Statistical Comparison (Correlation, Bland-Altman) A_Results->Comparison B_Assay 17-OHP LC-MS/MS B_Sample->B_Assay B_Results Results B B_Assay->B_Results B_Results->Comparison Conclusion Assess Agreement & Identify Discrepancies Comparison->Conclusion

Figure 1: Workflow for inter-laboratory cross-validation of 17-OHP results.

SteroidogenesisPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone SeventeenOHPreg 17-OH Pregnenolone Pregnenolone->SeventeenOHPreg CYP17A1 SeventeenOHProg 17-Hydroxyprogesterone (17-OHP) Progesterone->SeventeenOHProg CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 DHEA DHEA SeventeenOHPreg->DHEA Deoxycortisol 11-Deoxycortisol SeventeenOHProg->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOHProg->Androstenedione Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone

References

differences between natural progesterone and synthetic progestins like 17-OHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of natural progesterone and the synthetic progestin 17α-hydroxyprogesterone caproate (17-OHPC). It delves into their distinct chemical, biological, and pharmacological profiles, supported by experimental data, to elucidate their differential mechanisms of action and clinical applications.

Core Distinctions: Natural vs. Synthetic

Progesterone is a naturally occurring steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] In contrast, 17-OHPC is a synthetic progestin, a laboratory-generated compound with structural modifications from naturally occurring steroids.[1][2] These structural differences underpin their varied physiological and pharmacological properties. While both are classified as progestogens due to their progesterone-like actions, their effects, particularly in obstetric settings, are not interchangeable.[1]

Comparative Data Overview

The following tables summarize the key quantitative differences between natural progesterone and 17-OHPC, covering receptor binding, pharmacokinetics, and clinical efficacy in the context of preterm birth prevention.

Table 1: Progesterone Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (%)Notes
Progesterone rhPR-A, rhPR-B100High affinity for both major progesterone receptor isoforms.
17-OHPC rhPR-A, rhPR-B26 - 30Significantly lower binding affinity compared to natural progesterone.[3][4][5]
Data derived from competitive steroid hormone receptor binding assays using recombinant human progesterone receptors (rhPR-A and rhPR-B).[3][4]
Table 2: Pharmacokinetic Properties
ParameterNatural Progesterone (Intramuscular)17-OHPC (Intramuscular)
Elimination Half-Life ~20 - 28 hours~10 - 16 days
Time to Peak Concentration (Tmax) Hours~1 - 7 days
Metabolism Primarily hepatic (CYP3A4 involved)Primarily hepatic (CYP3A enzymes involved)
Pharmacokinetic parameters can vary based on the specific formulation and patient population.[6][7][8][9][10]
Table 3: Clinical Efficacy in Preventing Recurrent Preterm Birth (<37 weeks)
TreatmentPatient PopulationPreterm Birth Rate (Treatment Group)Preterm Birth Rate (Control/Comparison)Relative Risk (95% CI)
17-OHPC (250 mg/week) History of spontaneous preterm birth36.3%54.9% (Placebo)0.66 (0.54 - 0.81)
Vaginal Progesterone (200 mg/day) History of spontaneous preterm birth31%38% (17-OHPC)0.81 (0.54 - 1.20)
Vaginal Progesterone History of spontaneous preterm birthLower rates of preterm birth <34 and <32 weeks compared to 17-OHPC(vs. 17-OHPC)RR 0.71 (0.53-0.95) for <34 weeks
Clinical trial data is subject to the specific study design, patient population, and dosage regimens. The comparison between vaginal progesterone and 17-OHPC suggests vaginal progesterone may be superior in some outcomes.[2][11][12]

Signaling Pathways and Mechanism of Action

The fundamental difference in their mechanism of action lies in their interaction with the progesterone receptor and subsequent downstream signaling. Natural progesterone acts directly, while 17-OHPC appears to function through indirect, possibly immunomodulatory, pathways.

Natural Progesterone Signaling Pathway

Natural progesterone primarily exerts its effects through the classical genomic pathway. It binds to intracellular progesterone receptors (PR-A and PR-B), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[13][14] This direct genomic action is responsible for the calming effect on the myometrium and the maintenance of cervical integrity.[1][12]

G P Natural Progesterone PR Progesterone Receptor (PR-A / PR-B) P->PR Binds to receptor P_PR Progesterone-PR Complex PR->P_PR Dimer Dimerized Complex P_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation and DNA Binding Gene Target Gene Transcription PRE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis (Physiological Effects) mRNA->Protein Translation

Caption: Classical signaling pathway of natural progesterone.
17-OHPC Proposed Mechanism of Action

Given its low affinity for progesterone receptors, the clinical effects of 17-OHPC are likely mediated by alternative mechanisms.[3][4] Research suggests that 17-OHPC may exert its effects through immunomodulation. Specifically, it has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from macrophages and other immune cells.[10][15] This anti-inflammatory action may be crucial in preventing the inflammatory cascade that can lead to preterm labor. Some studies also suggest a potential role in suppressing NF-κB activation.[16]

G OHPC 17-OHPC Cell Immune Cell OHPC->Cell Acts on NFkB_pathway NF-κB Pathway Cell->NFkB_pathway Suppresses IL10_prod Increased IL-10 Production Cell->IL10_prod Stimulates IL10 IL-10 (Anti-inflammatory) IL10_prod->IL10 Inflammation Pro-inflammatory Cascade PTL Preterm Labor Inflammation->PTL Leads to IL10->Inflammation Inhibits G cluster_workflow Experimental Workflow: Myometrial Contractility Assay A 1. Obtain Myometrial Tissue Biopsy B 2. Suspend Tissue Strips in Organ Bath A->B C 3. Record Spontaneous Contractions B->C D 4. Add Test Compound (Progesterone, 17-OHPC, or Vehicle) C->D E 5. Measure Changes in Contraction Amplitude & Frequency D->E F 6. Data Analysis & Comparison E->F

References

Correlation of 17-Hydroxyprogesterone with Androstenedione and Cortisol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the correlation between 17-hydroxyprogesterone (17-OHP), androstenedione, and cortisol. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide delves into the underlying biochemical pathways, summarizes quantitative correlation data from various studies, and presents detailed experimental methodologies for hormone quantification.

Biochemical Relationship and Signaling Pathway

17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal steroidogenesis pathway, synthesized from progesterone by the enzyme 17α-hydroxylase (CYP17A1).[1][2] It stands at a critical metabolic crossroads, serving as a precursor for the synthesis of both glucocorticoids (like cortisol) and androgens (like androstenedione).[1]

  • Cortisol Synthesis: 17-OHP is converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2). Subsequently, 11-deoxycortisol is converted to cortisol by 11β-hydroxylase (CYP11B1).[3]

  • Androstenedione Synthesis: 17-OHP is converted to androstenedione through the 17,20-lyase activity of the same CYP17A1 enzyme.[3]

In pathological conditions such as Congenital Adrenal Hyperplasia (CAH) caused by 21-hydroxylase deficiency, the pathway to cortisol is impaired.[4] This blockage leads to the accumulation of 17-OHP, which is then shunted towards the androgen synthesis pathway, resulting in elevated levels of androstenedione.[4][5] This inverse relationship—decreased cortisol and increased androstenedione—is a direct consequence of the 17-OHP buildup, making the correlation between these three hormones a vital diagnostic and monitoring tool.[1][4]

G cluster_pathway Adrenal Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OHP17 17-Hydroxyprogesterone (17-OHP) Progesterone->OHP17 CYP17A1 (17α-hydroxylase) Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol CYP21A2 (21-hydroxylase) Androstenedione Androstenedione OHP17->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Feedback Cortisol->Feedback ACTH ACTH ACTH->Cholesterol Feedback->ACTH   (-) Negative   Feedback G Start Start: Serum/Plasma Sample Spike Spike with Deuterated Internal Standards Start->Spike Extract Liquid-Liquid Extraction (e.g., MTBE) Spike->Extract Evap Evaporate Solvent Extract->Evap Recon Reconstitute in Methanol/Water Evap->Recon Inject Inject into UPLC-MS/MS System Recon->Inject Separate Chromatographic Separation (Reverse-Phase Column) Inject->Separate Ionize Ionization (e.g., ESI+) Separate->Ionize Detect MS/MS Detection (Multiple Reaction Monitoring) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify End End: Hormone Concentrations Quantify->End

References

Evaluating the Performance of 17-Hydroxyprogesterone Assays: A Comparative Guide to Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 17-hydroxyprogesterone (17-OHP) is critical for various applications, from clinical diagnostics to pharmaceutical research. The reliability of an assay is fundamentally determined by its performance characteristics, with linearity and recovery being two of the most crucial parameters. This guide provides a comprehensive comparison of the linearity and recovery of different 17-OHP assay methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your needs.

This guide delves into the performance of three common assay platforms for 17-OHP measurement: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chemiluminescence Immunoassay (CLIA). The data presented is compiled from various manufacturer package inserts and scientific publications to offer an objective overview.

Understanding Linearity and Recovery

Linearity of an assay refers to its ability to produce results that are directly proportional to the concentration of the analyte in the sample. A linear response ensures that a diluted sample will accurately reflect the concentration of the undiluted sample. This is typically evaluated by analyzing a series of samples with known concentrations across the assay's measurement range and is often expressed by the coefficient of determination (R²), where a value close to 1 indicates a high degree of linearity.

Recovery assesses the accuracy of an assay by measuring the amount of a known quantity of analyte (a "spike") that can be accurately measured in a sample matrix (e.g., serum, plasma). The percentage of the spike that is detected by the assay is the percent recovery. An ideal recovery is 100%, though a range of 80-120% is generally considered acceptable, indicating that the sample matrix does not significantly interfere with the assay's ability to quantify the analyte.

Comparative Performance Data

The following tables summarize the linearity and recovery data for various 17-OHP assays. It is important to note that performance characteristics can vary between different manufacturers and even between different lots of the same assay.

Linearity of 17-Hydroxyprogesterone Assays
Assay TypeManufacturer/SourceLinear RangeCoefficient of Determination (R²)
ELISA BioVendor3.6 – 1000 pg/mLNot explicitly stated, but demonstrated through serial dilution recovery[1]
IBL International1.56 – 9.23 ng/mL (serial dilution up to 1:16)Not explicitly stated, but recovery within 80-120%[2]
FineTestNot explicitly stated, but demonstrated by diluting samples at 1:2, 1:4, and 1:8[3]Not explicitly stated
LC-MS/MS Waters0.68–333 nmol/L>0.994[4][5]
Etter et al. (2006)0.156 to 80 nmol/LNot explicitly stated[6]
ResearchGate Publication0.5-50 ng/mlNot explicitly stated[7]
Chemiluminescence Immunoassay (CLIA) Labcare de Colombia0.1ng/mL~30ng/mLr≥0.9900[8]
MonobindNot explicitly statedNot explicitly stated
Recovery of 17-Hydroxyprogesterone Assays
Assay TypeManufacturer/SourceSpike ConcentrationsMean Recovery (%)Recovery Range (%)
ELISA BioVendorVarious98.5% - 104.1%93.1% - 109.5%[1]
IBL International0.16 – 7.50 ng/mL101%80 - 121%[9]
FineTestNot specified93% (serum), 99% (EDTA plasma), 97% (Heparin plasma)86-104% (serum), 96-103% (EDTA plasma), 91-104% (Heparin plasma)[3]
LC-MS/MS WatersNot specified>70%Not specified[10]
ResearchGate Publication5, 10 and 50 ng/ml92.8%88.7% - 97.1%[7]
Measurement of 17-Hydroxyprogesterone by LCMSMSThree bloodspot concentrations100.5%98.6%–102%[11]
Chemiluminescence Immunoassay (CLIA) MonobindNot specifiedNot specifiedNot specified

Experimental Protocols

To ensure the reproducibility and validity of linearity and recovery experiments, it is crucial to follow a well-defined protocol. Below are detailed methodologies for these key experiments.

Linearity Assessment Protocol

The linearity of a 17-OHP assay is determined by analyzing samples with varying concentrations of the analyte. This can be achieved by serial dilution of a high-concentration sample.

  • Preparation of Linearity Samples:

    • Select a patient sample or a spiked sample with a high concentration of 17-OHP, preferably near the upper limit of the assay's reportable range.

    • Perform a series of serial dilutions of the high-concentration sample using the assay's recommended diluent (e.g., zero standard or a sample matrix devoid of 17-OHP). A common dilution series is 1:2, 1:4, 1:8, and 1:16.

  • Sample Analysis:

    • Assay each dilution in duplicate or triplicate according to the specific instructions of the 17-OHP assay kit.

    • Include the undiluted sample and the diluent (as a zero concentration point) in the analysis.

  • Data Analysis:

    • Calculate the mean concentration for each dilution.

    • Correct the measured concentrations for the dilution factor to obtain the expected concentration.

    • Plot the measured concentrations (y-axis) against the expected concentrations (x-axis).

    • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value close to 1.0 indicates a high degree of linearity.

    • Alternatively, calculate the percentage recovery for each dilution: (Observed Concentration / Expected Concentration) x 100%. The recovery should ideally be within 80-120%.

Recovery (Spike and Recovery) Assessment Protocol

This experiment evaluates the effect of the sample matrix on the measurement of 17-OHP.

  • Sample Selection:

    • Select at least three different patient samples representative of the matrix to be tested (e.g., serum, plasma).

  • Spiking Procedure:

    • Divide each sample into two aliquots: one "unspiked" and one to be "spiked".

    • Prepare a stock solution of 17-OHP at a known high concentration.

    • Add a small, known volume of the 17-OHP stock solution to the "spiked" aliquot to achieve a final concentration within the assay's measurement range. The volume of the spike should be minimal to avoid significant dilution of the sample matrix.

    • Add an equal volume of the assay diluent to the "unspiked" aliquot to account for any dilution effects.

  • Sample Analysis:

    • Assay both the "unspiked" and "spiked" samples in duplicate or triplicate according to the assay protocol.

  • Data Analysis:

    • Calculate the mean concentration of 17-OHP in both the "unspiked" and "spiked" samples.

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spike] x 100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery assessment.

Linearity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start High Concentration 17-OHP Sample dilute1 Serial Dilution 1:2 start->dilute1 dilute2 Serial Dilution 1:4 dilute1->dilute2 dilute3 Serial Dilution 1:8 dilute2->dilute3 dilute_n ... (up to 1:16 or more) dilute3->dilute_n assay Assay Dilutions (in duplicate/triplicate) dilute_n->assay calc Calculate Mean Concentrations assay->calc plot Plot Measured vs. Expected Concentrations calc->plot reg Linear Regression (Calculate R²) plot->reg rec Calculate % Recovery for each dilution plot->rec

Diagram 1: Workflow for Linearity Assessment of a 17-OHP Assay.

Recovery_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start Patient Sample aliquot1 Unspiked Aliquot (+ Diluent) start->aliquot1 aliquot2 Spiked Aliquot (+ 17-OHP Spike) start->aliquot2 assay Assay Aliquots (in duplicate/triplicate) aliquot1->assay aliquot2->assay calc Calculate Mean Concentrations assay->calc recovery_calc Calculate % Recovery calc->recovery_calc

Diagram 2: Workflow for Spike and Recovery Assessment of a 17-OHP Assay.

Conclusion

The evaluation of linearity and recovery is indispensable for validating the performance of a 17-hydroxyprogesterone assay. As demonstrated, LC-MS/MS methods generally exhibit excellent linearity over a wide dynamic range. Immunoassays, including ELISA and CLIA, also provide good linearity and recovery, though their performance can be more susceptible to matrix effects.

When selecting a 17-OHP assay, it is imperative to consider the specific requirements of the study, including the expected concentration range of the samples and the nature of the sample matrix. The data and protocols presented in this guide serve as a valuable resource for making an informed decision and for implementing robust in-house validation studies. Researchers are encouraged to consult the specific product documentation for the most accurate and up-to-date performance characteristics of any given assay.

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision in 17-Hydroxyprogesterone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of 17-hydroxyprogesterone (17-OHP), a critical steroid hormone for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH).[1][2][3] The precision of 17-OHP measurement is paramount for accurate clinical assessment. This document outlines the inter-assay and intra-assay precision of common analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: Precision of 17-OHP Quantification Methods

The following table summarizes the inter-assay and intra-assay precision, expressed as the coefficient of variation (CV%), for various 17-OHP quantification methods. Lower CV% values indicate higher precision.

Assay TypeMethodSample TypeIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Reference
Immunoassay ELISASerum, Plasma, etc.<10%<12%[4]
Competitive ELISASerum, Plasma6.6%8%[5]
Competitive ELISASerum, Plasma≤8.2%Not Specified
Mass Spectrometry LC-MS/MSSerum7.4% (at 7 nmol/L)15.4% (at 2 nmol/L), 10.0% (at 7 nmol/L), 7.9% (at 27 nmol/L)[1][2]
LC-MS/MSSerum<5%<6%[6][7]
LC-MS/MSDried Blood Spots7.2-20%3.9-18%[8]

It is important to note that immunoassays can be susceptible to interference from structurally similar steroids, which can affect their specificity and, consequently, their accuracy.[1][2][9] LC-MS/MS methods, on the other hand, offer higher analytical specificity.[10][11]

Experimental Workflow

The precision of a quantitative assay is determined by repeatedly measuring samples. The following diagram illustrates a typical workflow for assessing the inter-assay and intra-assay precision of a 17-OHP quantification method.

G Experimental Workflow for Precision Assessment cluster_intra_assay Intra-Assay Precision (Within-Run) cluster_inter_assay Inter-Assay Precision (Between-Run) Intra_Sample_Prep Prepare multiple aliquots of low, mid, and high concentration QC samples Intra_Analysis Analyze all aliquots in a single analytical run (n=20) Intra_Sample_Prep->Intra_Analysis Intra_Calc Calculate Mean, SD, and CV% for each concentration level Intra_Analysis->Intra_Calc end End: Precision Data Evaluation Intra_Calc->end Inter_Sample_Prep Prepare multiple aliquots of low, mid, and high concentration QC samples Inter_Analysis Analyze aliquots in multiple independent runs on different days (e.g., 3 plates, 8 replicates each) Inter_Sample_Prep->Inter_Analysis Inter_Calc Calculate Mean, SD, and CV% for each concentration level across all runs Inter_Analysis->Inter_Calc Inter_Calc->end start Start: Quality Control (QC) Sample Preparation start->Intra_Sample_Prep start->Inter_Sample_Prep

Workflow for assessing inter- and intra-assay precision.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols provide a basis for understanding how the presented precision data were generated.

Competitive ELISA for 17-OHP Quantification

This protocol is based on commercially available competitive ELISA kits.[5][12]

Principle: In this assay, 17-OHP present in a sample competes with a fixed amount of enzyme-labeled 17-OHP (e.g., HRP-conjugate) for a limited number of binding sites on a microplate pre-coated with anti-17-OHP antibodies. The amount of enzyme-labeled 17-OHP bound to the antibody is inversely proportional to the concentration of 17-OHP in the sample. After a washing step, a substrate solution is added, and the resulting color intensity is measured, which is inversely proportional to the concentration of 17-OHP in the sample.[12]

Protocol for Precision Assessment:

  • Intra-Assay Precision:

    • Three samples with low, middle, and high levels of 17-OHP were selected.[4]

    • Each sample was tested 20 times on a single microplate.[4][12]

    • The mean, standard deviation (SD), and coefficient of variation (CV%) were calculated for each sample.

  • Inter-Assay Precision:

    • Three samples with low, middle, and high levels of 17-OHP were selected.[4]

    • Each sample was tested on three different plates, with 8 replicates in each plate.[4]

    • The mean, SD, and CV% were calculated for each sample across the different plates.

LC-MS/MS for 17-OHP Quantification

This protocol is a generalized representation based on published LC-MS/MS methods.[1][2][6][7]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This allows for the accurate quantification of 17-OHP, even in complex biological matrices, by separating it from other structurally similar steroids before detection.[9]

Protocol for Precision Assessment:

  • Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):

    • An internal standard (e.g., deuterated 17-OHP) was added to serum samples.[1][2]

    • For liquid-liquid extraction (LLE), an organic solvent is used to extract the steroids.[6]

    • For solid-phase extraction (SPE), the sample is passed through a cartridge that retains the steroids, which are then eluted with a solvent.[1][2]

  • Chromatographic Separation:

    • The extracted sample was injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][2][6]

    • A C18 or similar reverse-phase column was used to separate 17-OHP from other compounds.[1][2]

  • Mass Spectrometric Detection:

    • The separated compounds were ionized (e.g., using atmospheric-pressure chemical ionization - APCI) and detected by a tandem mass spectrometer.[6][7]

    • Quantification was performed using selected reaction monitoring (SRM), which provides high specificity.[1][2]

  • Precision Assessment:

    • Intra-Assay (Intra-Batch) Precision: Multiple replicates of quality control samples at different concentrations were analyzed in a single analytical run.[6][7]

    • Inter-Assay (Inter-Batch) Precision: Multiple replicates of quality control samples were analyzed in different analytical runs on different days.[6][7] The CV% was calculated for each concentration level.[6]

References

A Comparative Guide to Certified Reference Materials for 17α-Hydroxyprogesterone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 17α-hydroxyprogesterone (17-OHP) is crucial, particularly in newborn screening for congenital adrenal hyperplasia (CAH) and in clinical research.[1][2] The reliability of these measurements heavily depends on the quality of certified reference materials (CRMs). This guide provides a comparative overview of available CRMs for 17α-hydroxyprogesterone analysis, supported by experimental data from various studies.

Available Certified Reference Materials

Several reputable suppliers offer CRMs for 17α-hydroxyprogesterone. These materials are essential for calibrating analytical instruments, validating methods, and ensuring the traceability of measurement results.

Table 1: Comparison of 17α-Hydroxyprogesterone Certified Reference Materials

SupplierProduct Name/NumberFormatPurity/ConcentrationIntended Use
Cerilliant H-085 / H-085-1ML1.0 mg/mL in MethanolCertified Spiking Solution®Calibration for LC-MS/MS assays, newborn screening.[3]
National Institute of Metrology (China) GBW 09220Not SpecifiedCertified Reference MaterialUsed in the development of reference measurement procedures.[1]
LabStandard LBS1Y6O3435Neat (Solid)≥ 95%Reference Material (RM) for various applications.[4]
LabStandard AST2G3L3435Solution in Methanol100.00 mg/l or 1000.00 mg/lAnalytical Standard Solution.[5]
MedchemExpress HY-B0891RSolid99.78%Analytical standard for research and analytical applications.[6]
Performance Data in Analytical Methods

The performance of these CRMs is best evaluated through their application in validated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity compared to traditional immunoassays.[1][2]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Different CRMs

Study/MethodCRM SourceMatrixLinear RangeLLOQ (Lower Limit of Quantitation)Precision (CV%)Accuracy/Recovery
Candidate Reference Measurement Procedure (cRMP) for DBS[1][2] National Institute of Metrology (China)Dried Blood Spots1.00 to 80.00 ng/mL0.52 ng/mL[1][2]Not explicitly statedNot explicitly stated
Candidate Reference Measurement Procedure (cRMP) for Serum[7] Not explicitly statedSerum0.1–400 ng/mL0.086 ng/mL≤2.90% (total imprecision)100.1%–100.6% (spike recovery)[7]
High-Throughput LC-MS/MS in Serum[8] Not explicitly statedHuman Blood Serum10 to 1,000 ng/dLNot explicitly statedNot explicitly stated87% (average recovery of internal standard)
LC-MS/MS for Serum[9] Not explicitly statedSerum0.156 to 80 nmol/L0.2 nmol/L7.4% (intra-assay), 7.9-15.4% (inter-assay)100% at 0.9 nmol/L
LC-MS/MS for Bloodspots[10] Not explicitly statedBloodspots0 to 400 nmol/L6 nmol/L<10% (intra-assay), <15% (inter-assay)Not explicitly stated
Newborn Screening by LC-MS/MS[11] Not explicitly statedBloodspotsUp to 1600 nmol/L1 nmol/L9.1% (within-batch), 9.1% (between-batch)98.6–102% (average recovery)

Experimental Protocols

The following sections detail the methodologies employed in key studies for the quantification of 17α-hydroxyprogesterone.

Candidate Reference Measurement Procedure for 17α-OHP in Dried Blood Spots (DBS)

This method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for high accuracy.[1]

  • Sample Preparation:

    • A stock solution of the 17α-OHP CRM is prepared by dissolving it in methanol.

    • This stock is used to create a series of calibrators by spiking washed red blood cells.

    • Dried blood spots are created from these calibrators.

    • A stable isotope-labeled internal standard (D8-17α-OHP) is added to the DBS samples.

    • The analytes are extracted from the DBS.

  • LC-MS/MS Analysis:

    • The extracted samples are injected into an LC-MS/MS system.

    • Chromatographic separation is performed to isolate 17α-OHP from other components.

    • Tandem mass spectrometry is used for detection and quantification.

High-Throughput LC-MS/MS Quantification in Human Blood Serum

This method is designed for rapid and robust analysis in a clinical research setting.[8]

  • Sample Preparation:

    • Aliquots of serum samples, calibrators, and quality controls are spiked with a deuterated internal standard (17-OHP-D4).

    • Liquid-liquid extraction is performed using methyl t-butyl ether (MTBE).

    • The extracts are dried and reconstituted in a water/methanol mixture.

  • LC-MS/MS Analysis:

    • Reversed-phase liquid chromatography is used for separation on an Accucore RP-MS column.

    • A triple quadrupole mass spectrometer with an atmospheric-pressure chemical ionization (APCI) probe is used for detection.

    • Selected reaction monitoring (SRM) is employed for quantification.

Visualizations

Signaling Pathway

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a_OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a_OH_Pregnenolone 17α-hydroxylase 17a_OHP 17α-Hydroxyprogesterone Progesterone->17a_OHP 17α-hydroxylase 17a_OH_Pregnenolone->17a_OHP Deoxycortisol 11-Deoxycortisol 17a_OHP->Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17a_OHP->Androstenedione 17,20-lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Steroid biosynthesis pathway highlighting the role of 17α-hydroxyprogesterone.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum or DBS) Spike Spike with Internal Standard (e.g., 17-OHP-d8) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Reconstitution Dry and Reconstitute Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification of 17-OHP MSMS->Quantification Calibration Calibration Curve (using CRMs) Calibration->Quantification

Caption: General experimental workflow for 17α-hydroxyprogesterone analysis by LC-MS/MS.

References

A Comparative Analysis of Medroxyprogesterone Acetate and Hydroxyprogesterone Caproate in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (MPA) and hydroxyprogesterone caproate (OHPC) are synthetic progestins with a history of use in various clinical settings, most notably in the prevention of recurrent preterm birth and the treatment of hormone-responsive cancers. While both are derivatives of progesterone, their distinct chemical structures lead to differences in their pharmacokinetic profiles, efficacy, and side effects. This guide provides an objective comparison of MPA and OHPC based on available clinical and preclinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.

Data Presentation

Efficacy in Clinical and Preclinical Studies

A prospective clinical trial in women with metastatic or recurrent endometrial adenocarcinoma showed no significant difference in objective response or survival between MPA and OHPC.[1] In a preclinical mouse model of inflammation-induced preterm birth, MPA was found to be more effective than OHPC in preventing preterm delivery and ensuring the birth of live pups.

IndicationStudy TypeDrugNOutcomeResult
Metastatic/Recurrent Endometrial AdenocarcinomaProspective Clinical TrialMPA (Depo-Provera)44Objective Response15.8% (overall for both groups)
OHPC (Delalutin)70Complete Response7.0% (overall for both groups)
No significant difference in response or survival between the two drugs.
Prevention of Preterm Birth (LPS-induced)Preclinical (Mouse Model)MPAN/APreterm Birth RateSignificantly decreased
OHPCN/APreterm Birth RateSignificantly decreased
MPA was more effective than OHPC in preventing preterm birth and resulted in live pups at term.
Pharmacokinetic Properties (Intramuscular Administration)

Both MPA and OHPC are administered via intramuscular injection, leading to sustained release. However, their pharmacokinetic profiles differ, particularly in terms of their elimination half-life.

ParameterMedroxyprogesterone Acetate (MPA)This compound Caproate (OHPC)
Route of Administration IntramuscularIntramuscular, Subcutaneous
Bioavailability High100% (in rats)
Protein Binding ~88% (to albumin)Extensive (to albumin)
Metabolism HepaticReduction and hydroxylation (CYP3A4, CYP3A5, CYP3A7), conjugation
Elimination Half-life ~50 days~8 days (in non-pregnant women)
Time to Peak Concentration (Tmax) 2-7 hours (oral)~48-50 hours
Peak Concentration (Cmax) Varies with dose~6.91 ng/mL (IM)
Comparative Adverse Event Profile

The side effect profiles of MPA and OHPC have been documented in various clinical trials. Injection site reactions are common with OHPC. MPA has been associated with a wider range of systemic side effects.

Adverse Event CategoryMedroxyprogesterone Acetate (MPA)This compound Caproate (OHPC)
Injection Site Reactions Less commonPain, swelling, pruritus, nodules (most common side effects)
Metabolic Weight gain, potential for decreased glucose tolerancePotential increased risk of gestational diabetes
Cardiovascular Thromboembolic events (rare)Preeclampsia or gestational hypertension (numerically increased rates vs. control)
Reproductive Menstrual irregularities, amenorrhea, decreased libidoMiscarriage and stillbirth (numerically increased rates vs. control in some studies)
Musculoskeletal Bone mineral density loss (with long-term use)-
Other Mood swings, depression, acneNausea, diarrhea, urticaria

Experimental Protocols

Representative Clinical Trial Protocol: Metastatic Endometrial Adenocarcinoma

A prospective trial was initiated to compare the efficacy of MPA (Depo-Provera) and OHPC (Delalutin) in women with metastatic or recurrent endometrial adenocarcinoma.[1]

  • Patient Population: 114 women with metastatic or recurrent endometrial adenocarcinoma.

  • Treatment Arms:

    • Arm 1 (n=44): Medroxyprogesterone acetate (Depo-Provera)

    • Arm 2 (n=70): this compound caproate (Delalutin)

  • Dosage and Administration: While the exact dosage was not specified in the abstract, it was noted to be a "similar dose" for both drugs, administered as delayed-action preparations.

  • Primary Endpoints:

    • Objective response rate (complete and partial remission)

    • Overall survival

  • Assessments: Tumor response was evaluated based on changes in the size of tumor masses. Survival data was collected over the course of the study.

  • Statistical Analysis: The significance of differences in response rates and survival between the two groups was analyzed.

Preclinical Experimental Protocol: Prevention of Preterm Birth in a Mouse Model

A study using a mouse model of localized intrauterine inflammation investigated the ability of MPA and OHPC to prevent preterm birth.

  • Animal Model: Pregnant mice on gestational day 15 (E15).

  • Induction of Inflammation: Intrauterine infusion of lipopolysaccharide (LPS).

  • Treatment Groups:

    • Group 1: Vehicle control + LPS

    • Group 2: Medroxyprogesterone acetate + LPS

    • Group 3: 17-alpha this compound caproate + LPS

  • Outcome Measures:

    • Rate of preterm birth

    • Maternal morbidity

    • Live birth at term

    • Maternal serum levels of C-reactive protein, interleukin-6, and interleukin-10 at 6 and 24 hours post-treatment.

  • Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Inflammation Induction cluster_3 Outcome Assessment A Pregnant Mice (Gestational Day 15) B Vehicle Control A->B C Medroxyprogesterone Acetate A->C D This compound Caproate A->D E Intrauterine Lipopolysaccharide (LPS) Infusion B->E C->E D->E F Monitor for Preterm Birth E->F G Assess Maternal Morbidity E->G H Evaluate Live Births at Term E->H I Measure Serum Inflammatory Markers E->I

Preclinical Experimental Workflow for Preterm Birth Study.

Signaling Pathways

Both MPA and OHPC exert their primary effects through binding to and activating progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, thereby regulating the transcription of target genes. This genomic signaling pathway is central to their progestogenic effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progestin MPA or OHPC PR Progesterone Receptor (PR-A/PR-B) Progestin->PR PR_HSP Inactive PR-HSP Complex PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Genomic Signaling Pathway of Progestins.

In the context of preventing preterm birth, particularly in the presence of inflammation, the modulation of inflammatory pathways is a key proposed mechanism of action. Progestins may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. One area of investigation is their influence on Toll-like receptor (TLR) signaling, a critical component of the innate immune response.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Transcription Progestins MPA / OHPC Progestins->Inhibition Inhibition->NFkB

Modulation of TLR4 Inflammatory Signaling by Progestins.

Conclusion

Medroxyprogesterone acetate and this compound caproate, while both synthetic progestins, exhibit notable differences in their clinical performance, pharmacokinetic profiles, and adverse effects. The choice between these agents should be guided by the specific clinical indication, the desired duration of action, and the patient's individual risk factors. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of MPA and OHPC across a broader range of therapeutic areas. The elucidation of their differential effects on intracellular signaling pathways will be crucial for the development of more targeted and effective progestin-based therapies.

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Hydroxyprogesterone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of hydroxyprogesterone, a synthetic progestin, ensuring compliance and minimizing risk. Adherence to these protocols is paramount for protecting both laboratory personnel and the surrounding ecosystem.

This compound is classified as a hazardous substance, with potential carcinogenic and reproductive toxicity.[1][2] It is also recognized as an environmental hazard, particularly to aquatic life, as progestins can act as endocrine disruptors even at low concentrations.[1][3][4][5] Therefore, its disposal is governed by stringent regulations.

Key Properties of this compound Relevant to Disposal

A thorough understanding of a substance's properties is fundamental to its safe management. The following table summarizes key data for this compound caproate, a common form of this compound.

PropertyValue
Physical State Solid, powder[6]
Appearance Off-white[6]
Molecular Formula C27H40O4
Incompatibilities Strong oxidizing agents[6]
Aquatic Hazard Hazardous to the aquatic environment[1]
Toxicity Suspected of causing cancer and damaging fertility or the unborn child[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedures for the safe disposal of this compound waste in a laboratory or research setting. It is essential to adapt these guidelines to comply with your institution's specific Environmental Health and Safety (EHS) policies and local, regional, and national regulations.[1][2][7]

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes:

  • Safety glasses with side shields

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile rubber)[6]

Waste Segregation and Collection

Proper segregation is crucial to prevent accidental exposure and ensure correct disposal pathways.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • The container should be marked with the words "Hazardous Waste Pharmaceuticals."[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

    • Store the container in a designated satellite accumulation area, ideally within a fume hood to manage potential vapors.[6]

  • Contaminated Glassware:

    • Decontaminate glassware by rinsing with a suitable solvent.

    • The initial rinseate must be collected and disposed of as hazardous chemical waste.[6]

    • Consult your institution's EHS office for guidance on the disposal of subsequent rinses.

Spill Management

In the event of a spill, follow these emergency procedures:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use dikes or absorbents to prevent the spill from spreading and entering sewers or waterways.[1]

  • Clean-up: Wearing appropriate PPE, clean up the spill immediately. Transfer the spilled material and any contaminated absorbents into a suitable, labeled container for disposal.[1][2]

  • Report: Contact the competent authorities or your institution's EHS office after a spill.[1]

Final Disposal
  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste contractor.[9] Do not dispose of this material in the regular trash or down the drain.[10]

  • Regulatory Compliance: The disposal of hazardous pharmaceutical waste is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Ensure compliance with all applicable federal, state, and local regulations.

Experimental Protocols Cited

The information presented in this guide is based on established safety data sheets and environmental impact studies. The primary "experimental protocol" is the systematic procedure for safe disposal derived from regulatory guidelines and chemical safety information. The environmental impact of progestins, including this compound, has been assessed through various studies involving the measurement of their concentrations in surface waters and evaluation of their effects on aquatic organisms.[3][4] These studies typically involve water sample collection, chemical analysis (e.g., liquid chromatography-mass spectrometry), and ecotoxicological assays to determine the risk quotients for aquatic life.

Visualizing the Disposal Workflow

To clarify the logical steps for proper this compound disposal, the following diagram outlines the decision-making process and necessary actions.

Hydroxyprogesterone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste ppe->generate_waste solid_waste Solid Waste (Contaminated consumables) generate_waste->solid_waste Type liquid_waste Liquid Waste (Solutions) generate_waste->liquid_waste Type spill Accidental Spill generate_waste->spill Incident collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid_waste->collect_liquid contain_spill Contain & Clean Up Spill into Labeled Container spill->contain_spill store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contain_spill->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.